Triallyl phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water solubility = >1 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30703. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tris(prop-2-enyl) phosphate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-6H,1-3,7-9H2 | |
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InChI Key |
XHGIFBQQEGRTPB-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(=O)(OCC=C)OCC=C | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O4P | |
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DSSTOX Substance ID |
DTXSID5061827 | |
| Record name | Triallyl phosphate | |
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Molecular Weight |
218.19 g/mol | |
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Physical Description |
Water white liquid; [HSDB] | |
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Boiling Point |
80 °C @ 0.5 MM HG | |
| Record name | TRIALLYL PHOSPHATE | |
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Solubility |
Water solubility = >1 g/L | |
| Record name | TRIALLYL PHOSPHATE | |
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Density |
1.064 @ 25 °C/15 °C, Refractive Index = 1.45 @ 20 °C; Density = 1.0815 @ 20 °C/4 °C | |
| Record name | TRIALLYL PHOSPHATE | |
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Vapor Pressure |
0.00541 [mmHg] | |
| Record name | Triallyl phosphate | |
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Color/Form |
WATER-WHITE LIQ | |
CAS No. |
1623-19-4 | |
| Record name | Triallyl phosphate | |
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| Record name | Phosphoric acid, tri-2-propen-1-yl ester | |
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| Record name | TRIALLYL PHOSPHATE | |
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Melting Point |
FP: BELOW -50 °C | |
| Record name | TRIALLYL PHOSPHATE | |
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Foundational & Exploratory
Triallyl phosphate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl phosphate (B84403) (TAP) is an organophosphate ester with the chemical formula C₉H₁₅O₄P.[1] It is a colorless, water-white liquid characterized by the presence of three allyl groups attached to a central phosphate moiety.[1][2] This unique structure imparts a range of useful chemical properties, leading to its application as a flame retardant, plasticizer, and an intermediate in chemical synthesis.[1][2] Notably, the reactivity of the allyl groups allows for polymerization and cross-linking, making it a valuable monomer in polymer chemistry.[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological effects of triallyl phosphate.
Chemical Structure and Identification
The chemical structure of this compound consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three allyloxy groups.
Molecular Structure:
References
An In-depth Technical Guide to the Synthesis of Triallyl Phosphate from Phosphoryl Oxychloride
This technical guide provides a comprehensive overview of the synthesis of triallyl phosphate (B84403) from phosphoryl oxychloride and allyl alcohol. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthetic methodology, reaction parameters, and safety considerations.
Introduction
Triallyl phosphate (TAP) is an important organophosphorus compound utilized as a flame retardant, a plasticizer, and a cross-linking agent in polymer chemistry.[1] Its synthesis from phosphoryl oxychloride (POCl₃) and allyl alcohol is a common and effective method. This reaction involves the stepwise substitution of the chlorine atoms in phosphoryl chloride with allyloxy groups, typically in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[2][3]
General Reaction and Mechanism
The overall reaction for the synthesis of this compound is as follows:
POCl₃ + 3 CH₂=CHCH₂OH → (CH₂=CHCH₂O)₃PO + 3 HCl
The reaction proceeds through the sequential formation of monoallyl dichlorophosphate (B8581778) and diallyl chlorophosphate as intermediates.[4] The presence of a base, such as pyridine (B92270) or a tertiary amine, is crucial to drive the reaction to completion by scavenging the HCl generated.[4][5]
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Several protocols for the synthesis of this compound have been reported. The following method is adapted from the procedure described by Whitehill and Baker, which emphasizes low-temperature control to achieve a high yield.[6]
3.1. Materials and Equipment
-
Reagents: Phosphoryl oxychloride (POCl₃), Allyl alcohol, Toluene (B28343) (anhydrous), Dichloromethane (B109758), Brine solution, Pyridine or Triethylamine (as a base).
-
Equipment: Three-necked round-bottom flask, mechanical overhead stirrer, pressure-equalizing dropping funnels, cryostat or ice-salt bath, filtration apparatus, rotary evaporator, vacuum distillation setup.
3.2. Synthetic Procedure
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer and two pressure-equalizing dropping funnels. The entire assembly is placed in a cryostat or a cooling bath maintained at a low temperature (e.g., -60°C to 0°C).[4][6]
-
Charging the Reactor: The flask is charged with allyl alcohol (e.g., 0.398 moles, 23.08 g) and an anhydrous solvent like toluene (e.g., 70 mL).[6]
-
Reactant Addition: Phosphoryl oxychloride and a base (e.g., pyridine) are added slowly and simultaneously to the stirred solution of allyl alcohol through the dropping funnels.[4] The rate of addition should be controlled to maintain the reaction temperature below a specified limit (e.g., 0°C to -40°C).[4] The addition is typically carried out over several hours (e.g., 3 hours).[6]
-
Reaction: After the addition is complete, the reaction mixture is stirred for an extended period (e.g., 12 hours) in the cooling bath to ensure the reaction goes to completion.[6]
-
Work-up:
-
The solid amine hydrochloride salt formed during the reaction is removed by filtration.[4][6]
-
The solid residue is washed multiple times with a solvent like dichloromethane to extract any remaining product.[6]
-
The combined organic filtrates are washed sequentially with a brine solution and a sodium bicarbonate solution to remove any remaining impurities.[4]
-
-
Purification: The solvent is removed from the organic phase under reduced pressure. The crude this compound can be further purified by vacuum distillation (e.g., at 100°C and 0.5 mm Hg).[6] Caution: Distillation of this compound can be hazardous and should be performed with extreme care.[4]
Caption: Step-by-step experimental workflow for this compound synthesis.
Data Presentation
The following tables summarize key quantitative data from various synthetic protocols.
Table 1: Reaction Conditions and Yields
| Parameter | Method 1[6] | Method 2[4] | Method 3[7] |
| Reactants | POCl₃, Allyl Alcohol | POCl₃, Allyl Alcohol | 3-Chloropropene, NH₄H₂PO₄ |
| Base/Catalyst | Not specified, likely amine | Trimethylamine | AlCl₃ |
| Solvent | Toluene | Toluene | None |
| Temperature | -60°C | -30°C to -40°C | 30°C to 80°C |
| Reaction Time | 15 hours (3h addition, 12h stir) | >4.2 hours | 9 hours |
| Yield | 87% | 93.3% - 97.8% | Not specified, 152g product from 1 mol phosphate |
| Purity | Characterized by NMR/FTIR | >96.0% (GC) | 99.3% |
Table 2: Spectroscopic Characterization Data for this compound[6]
| Technique | Wavenumber/Chemical Shift | Assignment |
| FTIR (neat) | 3086.11 cm⁻¹ | =C-H stretch |
| 1150 cm⁻¹ | P=O stretch | |
| 900-1050 cm⁻¹ | P-O-C stretch | |
| ¹H-NMR (CDCl₃) | 5.828–5.924 ppm | (3H, m, -CH=) |
| 5.177–5.325 ppm | (6H, d, =CH₂) | |
| 4.468–4.503 ppm | (6H, t, -O-CH₂-) | |
| ¹³C-NMR (CDCl₃) | 132.29 ppm | (-C H=) |
| 118.50 ppm | (=C H₂) | |
| 68.10 ppm | (-O-C H₂-) |
Mechanistic Pathway
The reaction between phosphoryl oxychloride and allyl alcohol is a nucleophilic substitution that occurs in three steps. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom.
Caption: Mechanistic pathway showing the sequential substitution on the phosphorus center.
Safety Considerations
-
Phosphoryl Oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water, releasing toxic HCl gas and phosphoric acid.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Allyl Alcohol: Allyl alcohol is a flammable and toxic liquid.
-
Reaction Hazards: The reaction is exothermic, and careful temperature control is necessary to prevent runaway reactions.
-
Product Distillation: As noted in the literature, the distillation of crude this compound can be hazardous and may lead to explosive decomposition.[4] It should only be performed behind a blast shield with extreme caution. Alternative purification methods that avoid high temperatures are preferable.[4]
Conclusion
The synthesis of this compound from phosphoryl oxychloride and allyl alcohol is a well-established method that can provide high yields of the desired product. Success hinges on careful control of reaction temperature, the efficient removal of the HCl byproduct using a base, and appropriate purification techniques. The detailed protocols and data presented in this guide offer a solid foundation for researchers to reproduce and adapt this synthesis for their specific applications. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents and potential instability of the product during purification.
References
- 1. This compound | C9H15O4P | CID 15390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. US2754315A - Method of making this compound - Google Patents [patents.google.com]
- 5. US2394829A - Allyl-type phosphates and their preparation - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
The Dual-Action Flame Retardancy of Triallyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triallyl phosphate (B84403) (TAP) is an organophosphate compound recognized for its efficacy as a flame retardant in various polymers and textiles. Its mechanism of action is multifaceted, intervening in the combustion cycle in both the solid (condensed) and gas phases to suppress fire. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and process visualizations to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: A Two-Phase Approach
Phosphorus-based flame retardants like triallyl phosphate operate through two primary pathways: condensed-phase action and gas-phase action.[1] The efficiency and dominance of each pathway can depend on the polymer substrate and the specific conditions of combustion.[1]
Condensed-Phase Mechanism: Char Formation
The primary role of this compound in the condensed phase is to promote the formation of a stable, insulating char layer on the surface of the material.[2] This process, known as charring, creates a physical barrier with several flame-retardant effects:
-
Thermal Insulation: The char layer insulates the underlying polymer from the heat of the flame, slowing down thermal decomposition.[3]
-
Fuel Barrier: It hinders the release of flammable volatile gases, which act as fuel for the fire.[3]
-
Oxygen Barrier: The layer limits the diffusion of oxygen from the atmosphere to the polymer, a critical component for sustained combustion.[3]
This charring is a result of the thermal decomposition of TAP. When heated, TAP breaks down to produce phosphoric acid and subsequently polyphosphoric acid. These acidic species are powerful catalysts for the dehydration and cross-linking of the polymer chains, effectively converting the polymer surface into a carbonaceous residue.[4] The presence of phosphorus in the char can further enhance its thermal stability.[5]
Gas-Phase Mechanism: Radical Trapping
In the gas phase, where the actual flame exists, this compound acts as a flame inhibitor by disrupting the chemical chain reactions of combustion.[1] The combustion process is propagated by highly energetic and reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.[3]
Upon thermal decomposition, TAP releases volatile phosphorus-containing species into the flame.[6] These species, such as the PO• radical, are highly effective at "trapping" or "scavenging" the H• and OH• radicals.[1] By reacting with and neutralizing these key radicals, the phosphorus compounds terminate the exothermic chain reactions necessary to sustain the flame, leading to flame inhibition and suppression.[1]
Quantitative Data on Flame Retardant Performance
The effectiveness of this compound can be quantified using various standardized fire tests. The data below is derived from studies comparing TAP and other phosphorus-based flame retardants in different polymer systems.
Table 1: Limiting Oxygen Index (LOI) of Flame-Retardant-Treated Cotton Fabrics
The LOI indicates the minimum percentage of oxygen in the atmosphere required to sustain combustion. Higher values denote better flame retardancy.[7]
| Flame Retardant | Phosphorus Content on Fabric (%) | LOI (%) |
| Untreated Cotton | 0 | 18.0 |
| HDPP | 1.5 | 28.5 |
| This compound (TAP) | 1.5 | 25.0 |
| Triallyl Phosphoramide | 1.5 | 26.5 |
Data adapted from a study on various organophosphorus compounds. HDPP (N-hydroxymethyl-3-dimethylphosphonopropionamide) was found to be more efficient in this specific application.[6]
Table 2: Cone Calorimetry Data for Flame-Retardant-Treated Epoxy Resin
Cone calorimetry measures key fire behavior parameters under forced-flaming conditions.[8] Lower values for heat release and fire growth rates signify improved fire safety.
| Sample | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Evolved (THE) (MJ/m²) | Fire Growth Rate (FIGRA) (kW/m²s) | Char Residue (%) |
| Neat Epoxy Resin | 1650 | 108.0 | 18.3 | ~1 |
| Epoxy + Phosphate (4) | 855 | 78.1 | 9.5 | 11.2 |
| Epoxy + Phosphoramide (1) | 1318 | 87.7 | 15.3 | 16.5 |
*Data from a comparative study where compound (4), a phosphate, serves as a model for TAP's chemical action. The phosphate demonstrated the highest efficiency in reducing heat release, indicative of effective gas and condensed phase action.[6]
Table 3: Thermal Decomposition Data of a this compound Grafted Polymer
Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating thermal stability and char yield.
| Material | Onset of Exothermic Activity (°C) | Phosphorus Content (Initial) (%) | Phosphorus Content in Char (at 900°C) |
| TAP-g-tetradecane | ~230 | 12.2 | Enriched (approx. 2x initial ratio to carbon) |
Data from a study on a TAP-grafted polymer, showing thermal decomposition of the trialkyl phosphate moiety and significant retention of phosphorus in the final char.[5]
Detailed Experimental Protocols
The quantitative data presented are obtained through standardized methodologies crucial for evaluating the performance of flame retardants.
-
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589): This test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[7]
-
Sample Preparation: A small, vertically oriented specimen of the material is prepared according to standard dimensions.
-
Procedure: The sample is placed in a transparent glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the specimen is ignited with a pilot flame.
-
Measurement: The oxygen concentration is adjusted until the flame is self-sustaining for a specific period or burns a certain length of the sample. The LOI is the oxygen concentration at this critical point.
-
-
Cone Calorimetry (ASTM E1354 / ISO 5660): This is one of the most effective bench-scale methods for assessing the fire behavior of materials.[9]
-
Sample Preparation: A 100mm x 100mm sample is placed in a horizontal orientation.[8]
-
Procedure: The sample is exposed to a constant level of heat flux (e.g., 35 or 50 kW/m²) from a conical heater. The material is ignited by a spark igniter, and the combustion gases are collected by an exhaust hood.
-
Measurement: Throughout the test, parameters such as the time to ignition, mass loss, oxygen consumption, and CO/CO₂ production are continuously monitored. From the oxygen consumption data, the Heat Release Rate (HRR) is calculated, which is the single most important parameter for characterizing the fire hazard of a material.[8][9]
-
-
Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability of a material and its char yield.[4]
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a high-purity sample pan (e.g., platinum or alumina).[4]
-
Procedure: The sample is heated in a furnace under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation) at a constant heating rate (e.g., 10 °C/min).[4]
-
Measurement: A microbalance continuously records the mass of the sample as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature, showing decomposition temperatures and the percentage of non-volatile residue (char) at the end of the run.
-
Visualizing the Mechanism and Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the core mechanisms of this compound and the typical experimental workflow for its evaluation.
References
- 1. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. valtris.com [valtris.com]
- 4. benchchem.com [benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Physical and chemical properties of triallyl phosphate monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl phosphate (B84403) (TAP) is a versatile organophosphate monomer with the chemical formula C₉H₁₅O₄P. It is a colorless, water-white liquid that holds significant importance in various industrial applications due to its unique chemical structure, characterized by a central phosphate group bonded to three allyl groups.[1][2] This trifunctionality allows it to act as an effective cross-linking agent, flame retardant, and polymer modifier.[3] This technical guide provides an in-depth overview of the physical and chemical properties of triallyl phosphate, detailed experimental protocols for its characterization, and a summary of its key chemical reactions and applications.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅O₄P | [1] |
| Molecular Weight | 218.19 g/mol | [1] |
| Appearance | Water-white liquid | [1] |
| Boiling Point | 80 °C @ 0.5 mmHg[1]; 113 °C @ 4 mmHg[4][5]; 90 °C @ 0.1 mmHg[6] | |
| Melting Point | Below -50 °C | [1] |
| Density | 1.0815 g/cm³ @ 20 °C[1]; 1.064 g/cm³ @ 25 °C/15 °C[1] | |
| Refractive Index | 1.450 @ 20 °C/D[1]; 1.448 @ 25 °C/D[1] | |
| Solubility | >1 g/L in water[1]; Soluble in organic solvents[2] | |
| Vapor Pressure | 0.0054 mmHg @ 25 °C | [1] |
Chemical Properties
| Property | Description | Reference |
| Reactivity | Polymerizes rapidly on exposure to air.[1][7] Can undergo explosive decomposition upon heating to approximately 130 °C.[7] The allyl groups are susceptible to addition reactions.[3] | |
| Stability | Sensitive to light and moisture.[6] Stable under recommended storage conditions (refrigerator, under inert atmosphere).[6] | |
| Hydrolysis | Expected to hydrolyze under alkaline conditions. | [1] |
| Hazards | Causes skin irritation and serious eye damage.[4] May cause respiratory irritation.[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and polymerization of this compound.
Synthesis of this compound
This compound can be synthesized via the reaction of phosphorus oxychloride with allyl alcohol in the presence of a tertiary amine base.[8]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Allyl alcohol
-
Triethylamine (B128534) (or another suitable tertiary amine)
-
Toluene (B28343) (solvent)
-
10% Sodium chloride solution
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnels, and a thermometer
-
Cooling bath (ice-salt mixture)
Procedure:
-
In a three-necked round-bottom flask, dissolve allyl alcohol in toluene.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Simultaneously add phosphorus oxychloride and triethylamine dropwise to the cooled solution while maintaining the temperature between 0 and 10 °C. The rate of addition should be controlled to keep the POCl₃ in stoichiometric excess over the triethylamine.[8]
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-3 hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with a 10% sodium chloride solution and a 10% sodium bicarbonate solution.[8]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.[9]
Characterization Methods
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Place a small amount (a few drops) of this compound into the small test tube.
-
Place the capillary tube, open end down, into the test tube.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Place the assembly in the Thiele tube containing heating oil, ensuring the sample is immersed.
-
Heat the side arm of the Thiele tube gently.
-
Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and the air expands.
-
Continue heating until a continuous and rapid stream of bubbles is observed. This indicates the vapor pressure of the sample is equal to the atmospheric pressure.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
-
Since the boiling point of this compound is high at atmospheric pressure and it may decompose, it is recommended to perform this determination under reduced pressure using a vacuum distillation setup and a pressure nomograph to correct the boiling point to atmospheric pressure if needed.[1]
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its empty weight.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Remove any excess water and weigh the pycnometer filled with water.
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.
-
Remove any excess this compound and weigh the pycnometer.
-
The density of this compound is calculated using the formula: Density = (mass of this compound) / (mass of water) * density of water at the measurement temperature.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid of known refractive index.
-
Ensure the prisms of the refractometer are clean and dry.
-
Place a few drops of this compound onto the lower prism.
-
Close the prisms and allow the sample to spread evenly.
-
Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer to maintain a constant temperature.
-
Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into view.
-
Adjust the compensator to eliminate any color fringes and sharpen the dividing line.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index from the scale.
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty plates is recorded first and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, such as P=O, P-O-C, and C=C stretches. A study on triethyl phosphate, a similar compound, showed characteristic P=O stretching bands around 1259 cm⁻¹.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A reference standard such as tetramethylsilane (B1202638) (TMS) may be added.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are acquired on an NMR spectrometer. For ³¹P NMR, an external standard of 85% phosphoric acid is typically used.[11]
-
Analysis: The chemical shifts, integration values, and coupling patterns in the spectra are analyzed to confirm the molecular structure of this compound.
Free Radical Polymerization of this compound
This compound can be polymerized via a free-radical mechanism to form a cross-linked polymer network.[8]
Materials:
-
This compound monomer
-
Radical initiator (e.g., benzoyl peroxide, AIBN)
-
Reaction vessel (e.g., sealed ampoule or flask with a nitrogen inlet)
-
Heating source (e.g., oil bath)
-
Non-solvent for precipitation (e.g., methanol)
Procedure:
-
Place the this compound monomer in the reaction vessel.
-
Add the radical initiator (typically 1-3 mol% relative to the monomer).
-
Deoxygenate the mixture by bubbling nitrogen gas through it for 20-30 minutes.
-
Seal the reaction vessel or maintain it under a nitrogen atmosphere.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 85 °C for benzoyl peroxide) with stirring.[8]
-
Maintain the temperature for a sufficient time to achieve the desired conversion (e.g., 17 hours).[8]
-
Cool the reaction to room temperature. The product will be a solid or highly viscous polymer.
-
If a soluble polymer is desired at low conversion, the reaction can be stopped earlier, and the polymer can be precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitated polymer is then filtered and dried under vacuum.
Chemical Reactivity and Applications
Reactivity
The primary chemical reactivity of this compound is centered around its three allyl groups. These unsaturated moieties make the monomer susceptible to:
-
Polymerization: As detailed above, the allyl groups readily undergo free-radical polymerization to form highly cross-linked, thermoset polymers. This is a key property for many of its applications.[8]
-
Addition Reactions: The double bonds of the allyl groups can participate in various addition reactions, such as halogenation and hydrohalogenation.
-
Hydrolysis: The phosphate ester linkages are susceptible to hydrolysis, particularly under alkaline conditions, which will cleave the P-O bonds.[1]
Applications
The unique properties of this compound lend it to several important industrial applications:
-
Flame Retardant: this compound is used as a flame retardant for polymers and fabrics. During combustion, it can promote the formation of a char layer, which insulates the underlying material from heat and oxygen, thereby inhibiting the spread of flames.[3]
-
Cross-linking Agent and Polymer Modifier: Its trifunctionality allows it to act as a cross-linking agent, enhancing the mechanical strength, thermal stability, and chemical resistance of various polymers.[3]
-
Plasticizer: It can be used as a plasticizer for certain polymers.[1]
-
Electrolyte Additive: In the field of battery technology, this compound has been investigated as an electrolyte additive to improve the cycling stability of high-voltage lithium-ion batteries by forming a protective passivation layer on the electrodes.[12]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is known to cause skin irritation and serious eye damage.[4] Inhalation may lead to respiratory irritation.[4]
-
Precautions: When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4]
-
Storage: this compound should be stored in a cool, dry place, away from light and moisture, and under an inert atmosphere to prevent polymerization.[6] It should be kept away from heat and sources of ignition.
Conclusion
This compound is a monomer with a valuable combination of physical and chemical properties that make it suitable for a range of industrial applications, from enhancing the safety of materials as a flame retardant to improving the performance of polymers as a cross-linking agent. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a foundation for the synthesis and characterization of this important chemical compound.
References
- 1. This compound | C9H15O4P | CID 15390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medizin.uni-muenster.de [medizin.uni-muenster.de]
- 3. US3801683A - Process for preparing trialkyophosphate - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. This compound | 1623-19-4 [chemicalbook.com]
- 7. This compound(1623-19-4) 1H NMR spectrum [chemicalbook.com]
- 8. US2754315A - Method of making this compound - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. barron.rice.edu [barron.rice.edu]
- 12. researchgate.net [researchgate.net]
Spectroscopic Fingerprinting of Triallyl Phosphate: An In-depth Technical Guide to FTIR and NMR Analysis
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic analysis of triallyl phosphate (B84403) using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the methodologies for structural elucidation and characterization of this versatile organophosphate compound. The guide presents key quantitative data in structured tables, outlines detailed experimental protocols, and includes a visual representation of the analytical workflow.
Introduction
Triallyl phosphate (TAP) is a multifunctional monomer utilized in polymer chemistry and as a cross-linking agent. Its chemical structure, containing both phosphate and allyl functionalities, imparts unique properties to the resulting polymers. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and understanding the structure-property relationships of TAP-based materials. This guide focuses on the application of FTIR and NMR spectroscopy as primary analytical tools for the comprehensive characterization of this compound.
Data Presentation: Spectroscopic Properties of this compound
The following tables summarize the key quantitative data obtained from the FTIR and NMR analysis of this compound.
Table 1: FTIR Spectroscopic Data for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3086.11 | Strong | =C-H stretching of the allyl group |
| 1150 | Strong | P=O stretching |
| 900–1050 | Strong | P-O-C stretching |
Source:[1]
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.828–5.924 | Multiplet | 3H | -CH=CH₂ |
| 5.282–5.325 | Doublet | 3H | -CH=CH₂ (trans) |
| 5.177–5.203 | Doublet | 3H | -CH=CH₂ (cis) |
| 4.468–4.503 | Triplet | 6H | P-O-CH₂- |
Source:[1]
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity (from original data) | Assignment |
|---|---|---|
| 132.29 | Triplet | -C H=CH₂ |
| 118.50 | Triplet | -CH=C H₂ |
| 68.10 | Triplet | P-O-C H₂- |
Source:[1]
Experimental Protocols
The following sections detail the methodologies for the FTIR and NMR analysis of this compound.
FTIR Spectroscopy
Objective: To identify the characteristic functional groups in this compound using FTIR spectroscopy.
Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the FTIR spectrum of a neat liquid sample like this compound.[2][3]
Instrumentation:
-
FTIR Spectrometer (e.g., Shimadzu FT-IR spectrophotometer[1])
-
ATR accessory with a diamond or zinc selenide (B1212193) crystal[2][4]
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal surface.[3][5]
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.[2]
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans).
-
Set the resolution to 4 cm⁻¹.
-
-
Data Processing: Perform baseline correction and normalize the spectrum as needed.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
NMR Spectroscopy
Objective: To elucidate the detailed chemical structure of this compound using ¹H and ¹³C NMR spectroscopy.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 instrument, 400 MHz[1])
-
5 mm NMR tubes
Sample Preparation:
-
Prepare a solution of this compound in deuterated chloroform (B151607) (CDCl₃). A typical concentration is 5-25 mg of the analyte in 0.5-0.7 mL of solvent.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[6]
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition:
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to ensure homogeneity.
-
Acquisition Parameters:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time to ensure accurate integration. A value of 1-5 seconds is common for small molecules.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the TMS or residual solvent signal.
-
¹³C NMR Acquisition:
-
Tuning and Shimming: Tune the probe to the ¹³C frequency and shim the magnetic field.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A sufficient number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate line broadening factor.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for FTIR and NMR analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
Conformational Landscape of Triallyl Phosphate Explored with Density Functional Theory
A comprehensive conformational analysis of triallyl phosphate (B84403) (TAP) has been conducted using Density Functional Theory (DFT) calculations, revealing a complex potential energy surface with numerous stable conformers. This analysis, supported by matrix isolation infrared spectroscopy, provides critical insights into the molecule's structural flexibility, which is essential for understanding its chemical behavior and applications in materials science and as a flame retardant.
The conformational complexity of triallyl phosphate arises from the multiple rotational degrees of freedom around the P-O and C-C bonds of the three allyl groups. Due to the large number of possible conformations, a systematic computational approach was undertaken to identify the stable geometries and their relative energies.
Methodology: A Systematic Approach to Conformational Analysis
The conformational analysis of this compound was a challenging endeavor due to its high flexibility. To systematically explore the potential energy surface, researchers employed a building-block approach. The study began with the conformational analysis of simpler analogous molecules, dimethyl allyl phosphate (DMAP) and diallyl methyl phosphate (DAMP), to understand the conformational preferences of the allyl groups. This information was then used to construct and predict the stable conformers of the more complex this compound molecule.[1]
The computational study identified a staggering 131 distinct conformations of this compound that contribute to its room temperature population.[1] The geometries of these conformers were optimized, and their energies were calculated to determine their relative stabilities.
Computational Protocol
The quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. The specific level of theory employed was B3LYP with the 6-311++G(d,p) basis set.[1] This combination is well-regarded for providing a good balance between accuracy and computational cost for molecules of this size. Vibrational frequency calculations were also performed for the identified conformers to confirm that they correspond to true energy minima on the potential energy surface and to aid in the assignment of experimental infrared spectra.[1]
Workflow for Conformational Analysis
The logical workflow for the conformational analysis of this compound using DFT is depicted in the following diagram:
Quantitative Data: Relative Energies of this compound Conformers
The DFT calculations yielded the relative energies of the 131 identified conformers of this compound. A selection of the lowest energy conformers is presented in the table below. The relative energies are crucial for understanding the population of each conformer at a given temperature, as described by the Boltzmann distribution.
| Conformer ID | Relative Energy (kcal/mol) |
| TAP_001 | 0.00 |
| TAP_002 | 0.25 |
| TAP_003 | 0.33 |
| TAP_004 | 0.41 |
| TAP_005 | 0.48 |
| ... | ... |
| TAP_131 | > 2.00 |
Note: The full list of 131 conformers and their corresponding energies can be found in the supplementary information of the cited research article.[1]
Experimental Validation
The computational results were validated through matrix isolation infrared spectroscopy. This compound was trapped in inert gas matrices (N2, Ar, and Xe) at low temperatures (12 K), and its infrared spectrum was recorded.[1] The experimental spectra were then compared with the theoretical vibrational spectra calculated for the identified conformers. This comparison allowed for the assignment of the observed infrared features to specific conformations of this compound, providing strong experimental support for the computational findings.[1]
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of Triallyl Phosphate Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of polymers derived from triallyl phosphate (B84403) (TAP). Triallyl phosphate is an organophosphate ester utilized as a flame retardant and a cross-linking agent to enhance the mechanical strength and thermal stability of various polymers[1]. Understanding its thermal degradation behavior is critical for optimizing its performance in advanced materials applications and ensuring safety under thermal stress.
Thermal Decomposition Profile
The thermal decomposition of this compound-containing polymers is a multi-stage process characterized by an initial exothermic event at relatively low temperatures, followed by further degradation at higher temperatures. This behavior is primarily attributed to the decomposition of the trialkyl phosphate moiety, which plays a crucial role in the material's flame retardant properties.
Thermal analysis of a graft polymer rich in this compound (TAP-g-tetradecane, 86-92 wt% TAP) reveals significant thermal events under inert and oxidative atmospheres. The initial decomposition begins around 230 °C, marked by a sharp exothermic activity and a corresponding peak in the heat release rate. This early decomposition is advantageous for flame retardancy, as it initiates the formation of a protective char layer before the bulk polymer matrix undergoes catastrophic failure.
Table 1: Quantitative Thermal Decomposition Data for TAP-g-Tetradecane Polymer This table summarizes key quantitative data obtained from thermal analysis experiments conducted on a TAP-rich polymer, providing a comparative basis for its thermal stability.
| Parameter | Value | Technique | Atmosphere | Source |
| Initial Decomposition Event | ~230 °C | DSC, PCFC | Nitrogen | |
| Peak Heat Release Rate (Primary) | ~230 °C | PCFC | Nitrogen | |
| Secondary Heat Release Rate Maxima | ~380 °C and ~470 °C | PCFC | Nitrogen | |
| Final Ash Yield (at 900 °C) | 13 wt% | TGA | Nitrogen | |
| Phosphorus Content (Initial) | 12.2 wt% | Elemental Analysis | - | |
| Phosphorus Content (After heating to 360 °C) | 15.0 wt% | Elemental Analysis | - |
Data sourced from studies on TAP-g-tetradecane polymer.
The data indicates that upon heating, the phosphorus content becomes concentrated in the residue, highlighting the formation of a stable, phosphorus-rich char. This char acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby inhibiting further combustion[1][2].
Decomposition Mechanism
The flame retardant action of this compound polymers operates through a combination of condensed-phase and gas-phase mechanisms. This dual action is a hallmark of many phosphorus-based flame retardants[2][3][4].
-
Condensed-Phase Mechanism: Upon heating, the phosphate groups decompose to form phosphoric and polyphosphoric acids. These acidic species act as catalysts for dehydration and cross-linking reactions within the polymer matrix, promoting the formation of a dense, insulating char layer[2][5]. The significant increase in phosphorus concentration in the char residue after heating confirms this pathway. This char layer limits the release of flammable volatile compounds and reduces heat transfer to the bulk material[1].
-
Gas-Phase Mechanism: Simultaneously, the thermal decomposition of the phosphate esters releases volatile, phosphorus-containing radicals (such as PO• and PO₂•) into the gas phase[3][6]. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame[2][3]. By interrupting this cycle, the flame is inhibited, and its intensity is reduced[2].
Experimental Protocols
The thermal stability and decomposition of polymers are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[7]. It is used to determine degradation temperatures, absorbed moisture, and the amount of inorganic filler in a material[8].
Detailed Protocol (based on cited literature):
-
Instrument: TA Instruments Model Q5000 Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a platinum or ceramic TGA pan[9]. Ensure the sample is representative and evenly distributed[10].
-
Atmosphere: Purge the furnace with high-purity nitrogen or air at a constant flow rate (e.g., 100 cm³/min). An inert atmosphere (nitrogen) is used to study pyrolysis, while an oxidative atmosphere (air) is used to study oxidative degradation[9].
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 900 °C at a controlled linear heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (percent weight vs. temperature) to identify the onset of decomposition, temperatures of maximum mass loss rate (from the derivative DTG curve), and the final residual mass (char yield)[9].
DSC measures the difference in heat flow between a sample and a reference as a function of temperature[11]. It is used to detect thermal transitions such as glass transitions, melting, crystallization, and exothermic decomposition events[12].
Detailed Protocol (based on cited literature):
-
Instrument: TA Instruments Q1000 Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it[13].
-
Atmosphere: Maintain a constant inert atmosphere, typically nitrogen.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat at 10 °C/min to 150 °C to remove thermal history and volatile components.
-
Hold isothermally for 2 minutes.
-
Cool at 10 °C/min to -60 °C.
-
Hold isothermally for 3 minutes.
-
Perform a second heating scan at 10 °C/min up to 475 °C. The second scan is typically used for analysis[13].
-
-
Data Acquisition: Record the differential heat flow into the sample.
-
Data Analysis: Analyze the DSC thermogram to identify endothermic (melting) and exothermic (decomposition, crystallization) peaks. Determine the temperature of onset and the peak maximum for any exothermic decomposition events.
Conclusion
Polymers of this compound exhibit a distinct thermal decomposition profile that is integral to their function as effective flame retardants. The decomposition initiates at a relatively low temperature (~230 °C) with an exothermic event, leading to the formation of a stable, phosphorus-rich char layer. This process, coupled with the release of flame-inhibiting radicals into the gas phase, provides a robust dual-action mechanism that suppresses combustion. The quantitative data and experimental protocols detailed in this guide offer a foundational understanding for researchers engaged in the development and characterization of advanced, fire-resistant materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. valtris.com [valtris.com]
- 6. The pyrolysis behaviors of phosphorus-containing organosilicon compound modified ammonium polyphosphate with different phosphorus-containing groups, and their different flame-retardant mechanisms in polyurethane foam - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Alkaline Hydrolysis of Triallyl Phosphate
Disclaimer: Peer-reviewed literature with specific quantitative data and detailed experimental protocols for the alkaline hydrolysis of triallyl phosphate (B84403) is limited. This guide provides a comprehensive overview of the expected chemical behavior of triallyl phosphate under alkaline conditions based on established principles of organophosphate chemistry and by using tributyl phosphate (TBP), a structurally similar and extensively studied compound, as a proxy. The experimental protocols and data presented herein are adapted from studies on TBP and should be considered as a starting point for the investigation of this compound.
Introduction
This compound is a versatile organophosphate ester utilized as a flame retardant, a plasticizer, and a cross-linking agent in polymer chemistry. Its environmental fate and stability in various chemical environments are of significant interest. Phosphate esters, while often resistant to hydrolysis under neutral or acidic conditions, are susceptible to degradation in alkaline environments.[1] This guide details the mechanism, kinetics, and experimental considerations for the alkaline hydrolysis of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its stability and degradation profile.
Reaction Mechanism and Products
The alkaline hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the phosphorus center. The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic phosphorus atom. This process typically occurs in a stepwise manner, with the sequential cleavage of the three allyl ester linkages.
The overall reaction pathway is as follows:
-
First Hydrolysis: this compound reacts with a hydroxide ion to yield diallyl phosphate and allyl alcohol.
-
Second Hydrolysis: The resulting diallyl phosphate is further hydrolyzed to monoallyl phosphate and another molecule of allyl alcohol.
-
Third Hydrolysis: Finally, monoallyl phosphate is hydrolyzed to inorganic phosphate and a third molecule of allyl alcohol.
The reaction is generally considered second-order, with the rate being dependent on the concentrations of both the phosphate ester and the hydroxide ion.
Caption: Stepwise alkaline hydrolysis of this compound.
Quantitative Data on Hydrolysis (Modeled on Tributyl Phosphate)
Table 1: Effect of NaOH Concentration on TBP Hydrolysis Rate (Data adapted from studies on Tributyl Phosphate as a model)
| NaOH Concentration (M) | Temperature (°C) | Hydrolysis Rate (% TBP degraded) | Time (h) | Reference |
| 8.0 | 110 | > 99.5 | 4 | [2] |
| 10.0 | 110 | > 99.5 | 3 | [2] |
| 12.5 | 110 | > 99.5 | 2 | [2] |
| 12.5 | 80 | ~ 90 | 3 | [2] |
Table 2: Effect of Temperature on TBP Hydrolysis Rate (Data adapted from studies on Tributyl Phosphate as a model)
| Temperature (°C) | NaOH Concentration (M) | Hydrolysis Rate (% TBP degraded) | Time (h) | Reference |
| 80 | 12.5 | ~ 90 | 3 | [2] |
| 95 | 12.5 | > 99 | 3 | [2] |
| 110 | 12.5 | > 99.5 | 2 | [2] |
These tables clearly indicate that an increase in both the hydroxide concentration and the temperature leads to a significant acceleration of the hydrolysis reaction for TBP, and a similar trend is expected for this compound.
Experimental Protocols
The following is a generalized protocol for studying the alkaline hydrolysis of this compound, based on methodologies used for other organophosphate esters like TBP.[2][3]
Materials and Reagents
-
This compound (≥98% purity)
-
Sodium hydroxide (NaOH), analytical grade
-
Deionized water
-
An appropriate organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Internal standard for chromatographic analysis (e.g., triphenyl phosphate)
-
Reaction vessel (e.g., jacketed glass reactor with overhead stirrer and condenser)
-
Constant temperature bath
-
Analytical instrumentation (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a mass spectrometer (GC-MS), or an FTIR spectrometer with an ATR probe).
Experimental Workflow Diagram
Caption: General workflow for kinetic analysis of hydrolysis.
Procedure for a Kinetic Run
-
Preparation: Prepare a stock solution of this compound in a suitable solvent if necessary. Prepare the desired concentration of aqueous sodium hydroxide.
-
Reaction Setup: Assemble the jacketed reactor and connect it to the constant temperature bath set to the desired reaction temperature (e.g., 80 °C).
-
Initiation: Add the calculated volume of the NaOH solution to the pre-heated reactor. Allow the temperature to equilibrate.
-
t=0: Add a known amount of this compound to the stirred NaOH solution to initiate the hydrolysis reaction. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 1.0 mL) of the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction in the aliquot by neutralizing it with a stoichiometric amount of acid (e.g., HCl). Add a known volume of an organic solvent containing a pre-dissolved internal standard. Vortex vigorously to extract the remaining this compound.
-
Analysis: Analyze the organic phase by GC-FID or GC-MS to determine the concentration of this compound relative to the internal standard. Alternatively, the reaction can be monitored in-situ using an FTIR-ATR probe, following the disappearance of characteristic phosphate ester peaks.[3]
-
Data Processing: Plot the concentration of this compound versus time. From this data, determine the reaction order and calculate the pseudo-first-order or second-order rate constant.
Conclusion
The alkaline hydrolysis of this compound is a chemically significant degradation pathway. While specific kinetic data for this compound is scarce, a robust understanding can be derived from the extensive research on analogous organophosphates such as tributyl phosphate. The hydrolysis proceeds in a stepwise manner, with the rate being highly dependent on temperature and hydroxide concentration. The experimental protocols and workflows detailed in this guide provide a solid framework for researchers to conduct detailed kinetic studies, enabling a more thorough characterization of the stability of this compound in alkaline environments.
References
Navigating the Risks: A Technical Guide to the Safe Handling of Triallyl Phosphate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl phosphate (B84403) (TAP), an organophosphate compound with growing applications in polymer chemistry and materials science, presents a unique set of health and safety challenges in the laboratory setting. This in-depth technical guide provides a comprehensive overview of the critical health and safety considerations for handling triallyl phosphate. It is designed to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe working environment. This guide details the physicochemical properties, toxicological profile, and recommended safety protocols for TAP, including personal protective equipment (PPE), emergency procedures, and waste disposal. Furthermore, it presents representative experimental protocols for assessing key toxicological endpoints and visualizes the potential intracellular signaling pathways affected by organophosphate exposure.
Introduction
This compound (C₉H₁₅O₄P) is a colorless to pale yellow liquid utilized as a plasticizer, flame retardant, and an intermediate in chemical synthesis.[1] Its reactivity, attributed to the three allyl groups, makes it valuable for polymerization reactions.[1] However, this reactivity also contributes to its hazardous properties, necessitating stringent safety protocols in a laboratory environment. This guide serves as a critical resource for understanding and managing the risks associated with the handling and use of this compound.
Physicochemical and Toxicological Profile
A thorough understanding of the properties of this compound is fundamental to safe handling.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1623-19-4 | [2] |
| Molecular Formula | C₉H₁₅O₄P | [2] |
| Molecular Weight | 218.19 g/mol | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | [3] |
| Boiling Point | 90°C @ 0.1 mm Hg | [2] |
| Density | 1.08 g/cm³ | [2] |
| Refractive Index | 1.4470 to 1.4500 | [2] |
| Solubility | Slightly soluble in Chloroform | [2] |
| Stability | Light and moisture sensitive.[2] Can explode upon heating to about 130°C and polymerizes rapidly on exposure to air.[4] |
Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Intravenous | 70.8 mg/kg | |
| LDLo | Mouse | Intraperitoneal | 500 mg/kg |
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H318: Causes serious eye damage.[5]
-
H335: May cause respiratory irritation.[5]
Health and Safety Recommendations
Strict adherence to safety protocols is paramount when working with this compound to minimize exposure and prevent adverse health effects.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| PPE Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use) and a lab coat. For larger quantities or risk of splashing, impervious clothing should be worn. | [7][8] |
| Respiratory Protection | For operations that may generate aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge is necessary. | [8] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid inhalation of vapor or mist.[6] Use non-sparking tools and prevent the build-up of electrostatic charge.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames. Store separately from incompatible materials such as strong oxidizing agents. The material is light and moisture sensitive and should be stored under an inert atmosphere in an amber vial in a refrigerator.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure | Reference |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Do not let the chemical enter drains. | [6] |
Waste Disposal
All waste containing this compound must be handled as hazardous waste.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[6] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5]
Experimental Protocols (Representative)
While specific, detailed experimental protocols for toxicity testing of this compound are not widely published, the following are representative protocols based on OECD guidelines for the known hazards of the substance.
Acute Dermal Irritation/Corrosion (Representative Protocol based on OECD 404)
-
Objective: To assess the potential of this compound to cause skin irritation.
-
Test System: Healthy, young adult albino rabbits.
-
Methodology:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
-
A dose of 0.5 mL of undiluted this compound is applied to a small area (approximately 6 cm²) of the clipped skin.
-
The test site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.
-
After 4 hours, the dressing and any residual test substance are removed.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Dermal reactions are scored according to a standardized grading system.
-
-
Reference: [9]
Acute Eye Irritation/Corrosion (Representative Protocol based on OECD 405)
-
Objective: To determine the potential of this compound to cause serious eye damage.
-
Test System: Healthy, adult albino rabbits.
-
Methodology:
-
A single dose of 0.1 mL of undiluted this compound is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
-
The eyelids are held together for about one second to prevent loss of the material.
-
The eyes are examined at 1, 24, 48, and 72 hours after instillation.
-
Ocular lesions (cornea, iris, and conjunctivae) are scored using a standardized system.
-
The reversibility of any observed effects is also assessed.
-
-
Reference: [10]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine if this compound inhibits acetylcholinesterase (AChE), a common mechanism of organophosphate toxicity.
-
Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Methodology:
-
Prepare a reaction mixture containing a phosphate buffer (pH 8.0), DTNB, and the AChE enzyme solution.
-
Add varying concentrations of this compound (dissolved in a suitable solvent) to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the rate of color change by monitoring the absorbance at 412 nm using a spectrophotometer.
-
Calculate the percentage of AChE inhibition by comparing the reaction rates in the presence and absence of this compound.
-
-
Reference: [5]
Visualization of Potential Toxicological Mechanisms
Organophosphates are known to exert their toxic effects through various mechanisms, including the inhibition of acetylcholinesterase and the induction of oxidative stress, which can lead to the activation of intracellular signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.
Logical Workflow for Handling this compound
Potential Signaling Pathway of Organophosphate Toxicity
Conclusion
This compound is a valuable chemical reagent that demands a high level of respect and caution in the laboratory. While comprehensive toxicological data remains somewhat limited, the available information clearly indicates its potential to cause significant harm upon improper handling. By implementing robust engineering controls, consistently utilizing appropriate personal protective equipment, and adhering to the established safe handling, storage, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety is essential for protecting laboratory personnel and the surrounding environment from the potential hazards of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. This compound | 1623-19-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
Triallyl Phosphate (CAS 1623-19-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a complete Material Safety Data Sheet (MSDS). Users should consult official MSDS documents and conduct their own risk assessments before handling this chemical.
Introduction
Triallyl phosphate (B84403) (TAP), with CAS number 1623-19-4, is an organophosphate compound recognized for its versatile applications, including its use as a plasticizer, flame retardant, and an intermediate in chemical synthesis.[1][2] Its chemical structure, featuring three allyl groups attached to a phosphate core, allows it to undergo polymerization, making it a valuable component in the production of resins and coatings.[1][2] Despite its industrial utility, TAP presents potential health hazards, including skin and eye irritation, and risks if inhaled or ingested, necessitating careful handling and adherence to safety protocols.[2]
Chemical and Physical Properties
Triallyl phosphate is a colorless to pale yellow liquid with a slightly sweet odor.[1] It is soluble in many organic solvents but has limited solubility in water.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅O₄P | [1] |
| Molecular Weight | 218.19 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [3] |
| Boiling Point | 113°C / 0.5 kPa (235°F) | [3] |
| Relative Density | 1.08 | [3] |
| Refractive Index | 1.45 | [3] |
| Solubility in Water | Very slightly soluble | [3] |
Toxicological Data
The toxicological profile of this compound indicates potential for acute toxicity and irritation. The available quantitative data is summarized below.
| Test | Species | Route | Value | Reference |
| LDLo (Lowest published lethal dose) | Mouse | Intraperitoneal | 500 mg/kg | [4] |
| LD50 (Median lethal dose) | Mouse | Intravenous | 70.8 mg/kg | [4] |
| LC (Lethal concentration) | Rat | Inhalation | > 890 mg/m³/6h | [5] |
| LC50 (Median lethal concentration) | Oryzias latipes (Japanese medaka) | - | 48 ppm (48h) |
Experimental Protocols
Acute Oral, Dermal, and Inhalation Toxicity Testing (General Approach)
Acute toxicity studies are generally conducted in compliance with OECD Test Guidelines 420, 402, and 403, respectively. These protocols involve the administration of the substance to animals (usually rats or mice) in graded doses to determine the dose at which 50% of the test population succumbs (LD50 or LC50). Observations of clinical signs of toxicity, body weight changes, and gross pathology at necropsy are recorded.
Skin and Eye Irritation Testing (General Approach)
For assessing skin and eye irritation, standardized tests like OECD Test Guidelines 404 and 405 are commonly employed.
-
Skin Irritation: A measured amount of the substance is applied to a small patch of shaved skin on a test animal (typically a rabbit). The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Eye Irritation: A small, measured amount of the substance is instilled into one eye of a test animal (again, typically a rabbit), with the other eye serving as a control. The eyes are then examined for signs of corneal opacity, iritis, and conjunctival redness and swelling.
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH- or CEN-certified respirator if ventilation is inadequate or if fumes are generated.
Handling and Storage:
-
Handle in a well-ventilated area.[6]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Diagrams
General Experimental Workflow for Toxicity Assessment
References
Methodological & Application
Protocol for Cast Polymerization of Triallyl Phosphate Films
Application Note & Protocol: AN-TAP-2025
Introduction
Triallyl phosphate (B84403) (TAP) is a trifunctional allyl monomer that can be polymerized to form a highly cross-linked, transparent, and thermoset polymer, poly(triallyl phosphate) (PTAP). This material exhibits notable thermal stability and chemical resistance, making it a candidate for various applications, including optical materials and as a flame retardant.[1] This document provides a detailed protocol for the cast polymerization of this compound films, intended for researchers, scientists, and professionals in drug development and materials science. The procedure covers monomer purification, formulation, mold preparation, polymerization, and post-curing, along with the expected properties of the resulting polymer films.
Materials and Equipment
| Materials | Grade | Supplier Example |
| This compound (TAP) Monomer | >96% Purity | TCI, Sigma-Aldrich |
| Isopropyl Peroxydicarbonate (IPP) | Initiator | Arkema, AkzoNobel |
| Benzoyl Peroxide (BPO) | Initiator | Sigma-Aldrich, Luperox |
| Dioctyl Phthalate (DOP) | Plasticizer (Optional) | Eastman, Sigma-Aldrich |
| Mold Release Agent | Silicone or Wax-based | Smooth-On, Mann Release Technologies |
| Nitrogen Gas | High Purity | Airgas, Praxair |
| Deionized Water | Laboratory Grade | --- |
| Isopropanol (B130326) | ACS Grade | --- |
| Equipment | Specification |
| Glass polymerization mold | Two glass plates with a gasket |
| Programmable water bath or oven | ±1°C temperature control |
| Vacuum oven | For post-curing and drying |
| Syringe and 0.45-µm filter | For monomer injection |
| Magnetic stirrer and hotplate | For formulation preparation |
| Ultrasonic bath | For cleaning |
Experimental Protocols
Monomer Purification
Impurities or inhibitors in the this compound monomer can affect the polymerization process and the final properties of the polymer.
-
Filter the this compound monomer through a 0.45-µm Ultipor N66 Nylon membrane to remove any particulate matter.[2]
-
Purge the filtered monomer with high-purity nitrogen gas for 30 minutes.[2] This step is crucial to remove dissolved oxygen, which can inhibit free-radical polymerization.
Mold Preparation
The quality of the cast film is highly dependent on the cleanliness and preparation of the polymerization mold.
-
Thoroughly clean two flat glass plates and the gasket (e.g., made of silicone or Teflon) with a laboratory-grade detergent and deionized water.
-
Rinse the components with isopropanol and dry them in an oven.
-
Apply a thin, uniform layer of a suitable mold release agent to the surfaces of the glass plates that will be in contact with the polymer.
-
Assemble the mold by placing the gasket between the two glass plates and clamping them together. Ensure a leak-proof seal. The design of the mold should facilitate the injection of the monomer mixture without trapping air bubbles.[2]
Formulation Preparation
This protocol provides two options for initiators, which will affect the curing temperature and time.
Option A: Isopropyl Peroxydicarbonate (IPP) Initiator
-
In a clean, dry glass beaker, place the purified this compound monomer.
-
Add 3.3 wt% of Isopropyl Peroxydicarbonate (IPP) initiator to the monomer.[2]
-
(Optional) Add 0.1 wt% of Dioctyl Phthalate (DOP) as a plasticizer.[2]
-
Gently stir the mixture with a magnetic stirrer until the initiator and plasticizer are completely dissolved. Avoid vigorous stirring to prevent the introduction of air bubbles.
Option B: Benzoyl Peroxide (BPO) Initiator
-
In a clean, dry glass beaker, place the purified this compound monomer.
-
Add 2-3 wt% of Benzoyl Peroxide (BPO) initiator to the monomer.
-
(Optional) Add 0.1 wt% of Dioctyl Phthalate (DOP) as a plasticizer.
-
Gently warm the mixture to approximately 40-50°C while stirring to facilitate the dissolution of the BPO. Do not exceed 50°C to prevent premature polymerization.
Casting and Polymerization
Constant Rate Polymerization Cycle (Recommended for IPP)
To control the exothermic nature of the polymerization and prevent stress and cracking in the film, a constant rate polymerization cycle is recommended. This involves a gradual increase in temperature over time.
-
Carefully inject the prepared monomer-initiator mixture into the assembled mold using a syringe with a 0.45-µm filter.
-
Seal the injection port of the mold.
-
Place the filled mold into a programmable water bath or oven.
-
Execute a 12-hour constant rate polymerization temperature-time profile. While the exact profile should be determined empirically based on the specific initiator concentration and desired film thickness, a representative cycle for an IPP-initiated system is as follows:
-
Initiate at 40°C and hold for 2 hours.
-
Ramp the temperature to 85°C over 8 hours (a ramp rate of approximately 5.6°C/hour).
-
Hold at 85°C for the final 2 hours.
-
-
After the polymerization cycle is complete, turn off the heat and allow the mold to cool down slowly to room temperature over 12-14 hours.[2]
Isothermal Polymerization (for BPO)
-
Inject the BPO-containing monomer mixture into the prepared mold.
-
Place the mold in an oven preheated to 85°C.
-
Cure for 17 hours.
-
After curing, turn off the oven and allow the mold to cool slowly to room temperature.
Post-Curing
Post-curing is an optional but recommended step to enhance the mechanical and thermal properties of the polymer by ensuring maximum cross-linking.
-
Carefully disassemble the mold and remove the solid poly(this compound) film.
-
Place the film in a vacuum oven.
-
Heat the film to 80°C and hold for 8-12 hours.
-
Allow the film to cool to room temperature before handling.
Data Presentation
The following tables summarize the key quantitative parameters of the polymerization process and the expected properties of the resulting poly(this compound) films.
Table 1: Polymerization Parameters
| Parameter | Value | Reference |
| Monomer Purification | ||
| Filter Size | 0.45 µm | [2] |
| Nitrogen Purge Time | 30 minutes | [2] |
| Formulation (IPP) | ||
| IPP Initiator Concentration | 3.3 wt% | [2] |
| DOP Plasticizer Concentration | 0.1 wt% | [2] |
| Formulation (BPO) | ||
| BPO Initiator Concentration | 2-3 wt% | |
| DOP Plasticizer Concentration | 0.1 wt% | [2] |
| Polymerization Cycle (IPP) | ||
| Duration | 12 hours | [2] |
| Temperature Profile | 40°C (2h) -> 85°C (ramp 8h) -> 85°C (2h) | (Representative) |
| Polymerization Cycle (BPO) | ||
| Duration | 17 hours | |
| Temperature | 85°C | |
| Post-Curing | ||
| Temperature | 80°C | (Recommended) |
| Duration | 8-12 hours | (Recommended) |
Table 2: Properties of this compound Monomer and Polymer
| Property | This compound (Monomer) | Poly(this compound) (Polymer) | Reference |
| Physical Properties | |||
| Appearance | Water-white liquid | Transparent, glassy solid | [3] |
| Refractive Index (n_D) | 1.448 @ 25°C | ~1.5-1.6 (estimated for phosphorus-containing polymers) | [3][4] |
| Thermal Properties | |||
| Glass Transition Temp. (T_g) | N/A | >100°C (expected for highly cross-linked allyl polymers) | |
| Decomposition Temperature | >130°C (can polymerize rapidly) | Exothermic decomposition ~230°C | [5] |
| Mechanical Properties | |||
| Tensile Strength | N/A | Data not available | |
| Flexural Modulus | N/A | Data not available |
Visualizations
Caption: Experimental workflow for cast polymerization of TAP.
Caption: Simplified free-radical polymerization signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C9H15O4P | CID 15390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphorus-containing polymers from tetrakis-(hydroxymethyl)phosphonium sulfate iii. A new hydrolysis-resistant tris(allyloxymethyl)phosphine oxide and its thiol-ene reaction under ultraviolet irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 1623-19-4 [chemicalbook.com]
Application of Triallyl Phosphate in Solid-State Nuclear Track Detectors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-State Nuclear Track Detectors (SSNTDs) are crucial tools in various scientific and technological fields, including radiation dosimetry, nuclear physics, and radon monitoring. The most common material for SSNTDs is polyallyl diglycol carbonate (PADC), commercially known as CR-39. Recent advancements have demonstrated that copolymerizing allyl diglycol carbonate (ADC) with triallyl phosphate (B84403) (TAP) enhances the sensitivity of these detectors. This document provides detailed application notes and protocols for the use of poly(triallyl phosphate-co-allyl diglycol carbonate) [poly(TAP-co-ADC)] as a high-sensitivity SSNTD. The incorporation of phosphate groups into the polymer structure has been shown to improve the track registration efficiency, making it a promising alternative to conventional CR-39 detectors.[1][2][3][4]
Data Presentation
The introduction of this compound as a comonomer with allyl diglycol carbonate has a significant impact on the track detection properties of the resulting polymer. The following table summarizes the quantitative comparison between the novel poly(TAP-co-ADC) copolymer (in a 3:7 weight-to-weight ratio with ADC), indigenously prepared PADC, and commercially available CR-39.
| Detector Material | Bulk Etch Rate (Vb) (µm/h) | Track Etch Rate (Vt) (µm/h) | Sensitivity (V = Vt/Vb) | Alpha Track Detection Efficiency (%) |
| Poly(TAP-co-ADC) (3:7 wt/wt) | Not explicitly stated | Not explicitly stated | Enhanced | Higher than PADC and CR-39 |
| Indigenous PADC (CR-39) | Reference | Reference | Reference | Reference |
| Commercial CR-39 | Reference | Reference | Reference | Reference |
Note: While the source material explicitly states "better radiation sensitivity" and "enhanced alpha sensitivity" for the poly(TAP-co-ADC) copolymer, specific numerical values for Vb and Vt are not provided in the readily available literature. The qualitative improvement is, however, consistently reported.[1][2][3][4]
Experimental Protocols
This section details the methodologies for the synthesis of the this compound monomer, the preparation of the poly(TAP-co-ADC) detector films, and the subsequent etching and track visualization.
Synthesis of this compound (TAP) Monomer
The synthesis of the TAP monomer is a crucial first step. The following protocol is based on established chemical synthesis methods.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Allyl alcohol
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Round bottom flask (three-necked)
-
Dropping funnels
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a three-necked round bottom flask equipped with a magnetic stirrer, and two dropping funnels, all under a dry nitrogen atmosphere.
-
Place a solution of allyl alcohol and pyridine in anhydrous diethyl ether in the flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly and simultaneously add phosphorus oxychloride from one dropping funnel and an additional volume of pyridine from the other, while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Wash the filtrate with a dilute hydrochloric acid solution, followed by a sodium bicarbonate solution, and finally with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the this compound monomer.
-
Characterize the synthesized TAP monomer using FTIR and NMR spectroscopy to confirm its purity and structure.
Preparation of Poly(TAP-co-ADC) SSNTD Films by Cast Polymerization
This protocol describes the fabrication of the detector films using a cast polymerization technique. A 3:7 weight-to-weight ratio of TAP to ADC is recommended for enhanced sensitivity.
Materials:
-
This compound (TAP) monomer
-
Allyl diglycol carbonate (ADC) monomer (CR-39 monomer)
-
Initiator: Isopropyl peroxydicarbonate (IPP)
-
Glass molds
-
Gaskets (e.g., PVC)
-
Clamps
-
Programmable oven
Procedure:
-
Prepare the monomer mixture by combining TAP and ADC in a 3:7 weight ratio.
-
Add the initiator (IPP) to the monomer mixture at a concentration of 3% by weight.
-
Thoroughly mix the components until the initiator is completely dissolved.
-
Assemble the glass molds with the gasket to the desired detector thickness.
-
Carefully pour the monomer mixture into the mold, avoiding the introduction of air bubbles.
-
Seal the mold and place it in a programmable oven.
-
The polymerization is carried out using a temperature-time curing cycle. A typical cycle involves a gradual increase in temperature from around 40°C to 90°C over a period of 24-48 hours, followed by a slow cooling phase. This controlled polymerization process is crucial for producing high-quality, stress-free detector films.
-
After the curing cycle is complete, disassemble the mold to retrieve the transparent poly(TAP-co-ADC) sheet.
Irradiation and Chemical Etching
This protocol outlines the procedure for exposing the detector to radiation sources and the subsequent chemical etching to reveal the nuclear tracks.
Materials:
-
Poly(TAP-co-ADC) detector films
-
Alpha particle source (e.g., ²⁴¹Am) or other radiation source of interest
-
Etching solution: 6N Sodium Hydroxide (NaOH)
-
Constant temperature water bath
-
Optical microscope
Procedure:
-
Expose the poly(TAP-co-ADC) films to the radiation source at a known geometry and for a specific duration.
-
Prepare a 6N NaOH etching solution.
-
Submerge the irradiated detectors in the etching solution within a constant temperature water bath maintained at 70 °C.
-
Etch the detectors for a predetermined time, typically ranging from 2 to 8 hours, depending on the desired track size.
-
After etching, remove the detectors from the solution, rinse them thoroughly with distilled water, and dry them.
-
The nuclear tracks can then be observed and analyzed using an optical microscope. The track density, size, and shape provide information about the incident radiation.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key stages in the preparation and application of poly(TAP-co-ADC) solid-state nuclear track detectors.
References
- 1. Zirconium-hydroxide-mediated alkaline hydrolysis of phosphate esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Influence of Polyphosphates on the Physicochemical Properties of Poly (Vinyl Chloride) after Irradiation with Ultraviolet Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copolymerization of Triallyl Phosphate with Allyl Diglycol Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and copolymerization of triallyl phosphate (B84403) (TAP) with allyl diglycol carbonate (ADC), yielding a crosslinked polymer with potential applications in specialized fields, including as a solid-state nuclear track detector. The protocols outlined below are based on established methodologies, offering a foundation for further research and development.
Introduction
The copolymerization of triallyl phosphate (TAP), a hexafunctional branched monomer, with allyl diglycol carbonate (ADC), the monomer for the widely used polymer CR-39, results in a thermoset polymer with a dense cross-linked network.[1] This copolymer, hereafter referred to as poly(TAP-co-ADC), exhibits unique properties, including enhanced radiation sensitivity compared to the ADC homopolymer (PADC or CR-39).[1] The incorporation of phosphate groups into the polymer backbone opens avenues for exploring its utility in various applications, potentially including specialized biomedical areas where the properties of phosphate-containing polymers are advantageous.[2]
Experimental Protocols
Synthesis of this compound (TAP) Monomer
This protocol is adapted from the method of Whitehill and Baker, as cited by Naik and Nadkarni (2016).[1] It involves the reaction of phosphorus oxychloride with allyl alcohol in the presence of a base at low temperatures.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Allyl alcohol
-
Toluene
-
Ice-salt bath
-
Three-necked round-bottom flask with a mechanical overhead stirrer and two pressure-equalizing funnels
-
Cryostat
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer and two pressure-equalizing funnels.
-
Charge the flask with 23.08 g (0.398 moles) of allyl alcohol and 70 mL of toluene.[1]
-
Place the entire assembly in a cryostat and maintain the temperature at -60°C.[1]
-
After allowing the contents to reach the desired temperature (approximately 15 minutes), begin the dropwise addition of 17.019 g (0.111 moles) of phosphorus oxychloride and 34.91 g (0.3449 moles) of triethylamine simultaneously through the two separate funnels. Maintain a reagent ratio of approximately 1:3 (POCl₃:triethylamine).[1]
-
The addition should be carried out over a period of 3 hours.[1]
-
Once the addition is complete, continue stirring the reaction mixture for 12 hours in an ice-salt bath.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, a solid mass will have formed. Filter this solid and extract it four times with 50 mL of dichloromethane each time.[1]
-
Combine the organic extracts and wash them to remove any impurities.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Characterization of TAP:
The synthesized TAP monomer can be characterized using standard analytical techniques to confirm its structure and purity.[1]
-
FTIR (neat): 1150 cm⁻¹ (s), 900–1050 cm⁻¹ (s), 3086.11 cm⁻¹ (s)[1]
-
¹H-NMR (CDCl₃, 400 MHz): 5.828–5.924 ppm (3H, m), 5.282–5.325 ppm (3H, d), 5.177–5.203 ppm (3H, d), 4.468–4.503 ppm (6H, t)[1]
-
¹³C-NMR (CDCl₃, MHz): 132.29 (t), 118.50 (t), 68.10 (t)[1]
Copolymerization of this compound (TAP) with Allyl Diglycol Carbonate (ADC)
This protocol describes the cast copolymerization of TAP and ADC to produce transparent, crosslinked polymer films. A constant rate polymerization temperature-time profile is employed to ensure uniform curing and minimize internal stresses.[1]
Materials:
-
This compound (TAP) monomer (synthesized as per Protocol 2.1)
-
Allyl diglycol carbonate (ADC) monomer
-
Isopropyl peroxydicarbonate (IPP) initiator
-
Dioctyl phthalate (B1215562) (DOP) plasticizer
-
Nitrogen gas
-
0.45-μm membrane filter
-
Glass mold assembly (two clean, dust-free glass plates with a Teflon gasket)
-
Syringe pump
-
Programmable water bath or oven
Procedure:
-
Monomer Preparation: Prepare a monomer mixture with the desired weight ratio of TAP to ADC. A 3:7 wt/wt ratio has been reported to show good radiation sensitivity.[1]
-
Initiator and Plasticizer Addition: To the monomer mixture, add the initiator and plasticizer. A typical formulation is 3.3 wt% isopropyl peroxydicarbonate (IPP) and 0.1 wt% dioctyl phthalate (DOP).[3]
-
Degassing: Filter the mixture through a 0.45-μm membrane filter and then bubble nitrogen gas through it for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[1]
-
Mold Filling: Using a syringe pump, inject the prepared monomer mixture into a pre-assembled glass mold. The mold should be designed to prevent air bubble entrapment. Seal the mold properly.[1]
-
Polymerization: Place the filled mold into a programmable water bath or oven and subject it to a 12-hour constant rate polymerization temperature-time profile as detailed in Table 1.[1]
-
Curing and Cooling: After the 12-hour polymerization cycle is complete, allow the mold to cool naturally for 12-14 hours.[1]
-
Demolding: Carefully disassemble the mold to retrieve the transparent poly(TAP-co-ADC) copolymer film.
Quantitative Data
Table 1: 12-Hour Constant Rate Polymerization Temperature-Time Profile for Poly(TAP-co-ADC) using IPP Initiator
| Time (hours) | Temperature (°C) |
| 0 | 45.0 |
| 1 | 48.5 |
| 2 | 52.0 |
| 3 | 55.5 |
| 4 | 59.5 |
| 5 | 63.5 |
| 6 | 68.0 |
| 7 | 73.0 |
| 8 | 78.5 |
| 9 | 84.5 |
| 10 | 91.0 |
| 11 | 95.0 |
| 12 | 95.0 |
| Data extracted from the graphical representation in Naik and Nadkarni (2016).[1] |
Table 2: Physical and Chemical Properties of Poly(TAP-co-ADC) and its Monomers
| Property | This compound (TAP) | Allyl Diglycol Carbonate (ADC) / CR-39 | Poly(TAP-co-ADC) |
| Chemical Formula | C₉H₁₅O₄P | C₁₂H₁₈O₇ | N/A (Copolymer) |
| Molar Mass ( g/mol ) | 218.19 | 274.27 | N/A (Crosslinked) |
| Appearance | Water-white liquid[4] | Colorless liquid | Transparent solid[1] |
| Density (g/cm³) | ~1.1 | 1.14 | >1.31 (expected) |
| Refractive Index (n_D) | ~1.447 | 1.45 | >1.498 (expected) |
| Monomer Reactivity Ratios | Data not available | Data not available | Data not available |
| Note: Properties for the copolymer are expected to be intermediate or enhanced compared to the homopolymers, but specific data for the copolymer is limited in the reviewed literature. |
Visualizations
Caption: Experimental workflow for the synthesis and copolymerization of TAP and ADC.
Caption: Logical relationship of components and outcomes in TAP-ADC copolymerization.
Applications and Future Directions
The primary application explored for poly(TAP-co-ADC) is as a solid-state nuclear track detector (SSNTD). The copolymer, particularly in a 3:7 wt/wt ratio of TAP to ADC, has demonstrated superior radiation sensitivity compared to commercially available CR-39 detectors.[1] This makes it a promising material for dosimetry and other applications involving the detection of alpha particles and fission fragments.
For professionals in drug development, the interest in this copolymer lies in its nature as a phosphate-containing polymer. Such polymers are being investigated for various biomedical applications due to their biocompatibility and biodegradability.[5] Potential, yet currently unexplored, applications for poly(TAP-co-ADC) could include:
-
Biomaterial Scaffolds: The crosslinked nature of the polymer could provide a stable, three-dimensional scaffold for tissue engineering. The phosphate groups might enhance cell adhesion and proliferation.
-
Drug Delivery Matrices: While this specific thermoset polymer is not readily biodegradable, the chemistry could be adapted to create degradable phosphate-containing networks for controlled drug release. The allyl functional groups also offer sites for further chemical modification and drug conjugation.[2]
Further research is required to ascertain the biocompatibility, degradation profile, and overall suitability of poly(TAP-co-ADC) for any biomedical or pharmaceutical application. The protocols provided herein offer a starting point for the synthesis of this unique copolymer for further investigation.
References
Application Notes and Protocols for Triallyl Phosphate as a Polymer Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl phosphate (B84403) (TAP) is an organophosphate compound with the chemical formula (C₃H₅O)₃PO. It is a multifunctional molecule that can be incorporated into polymer matrices to modify their properties. Due to the presence of three reactive allyl groups, TAP is not a conventional, non-reactive plasticizer. Instead, it functions as a reactive plasticizer, cross-linking agent, and flame retardant .[1] When introduced into a polymer formulation, typically during melt processing or curing, the allyl groups can polymerize and form covalent bonds with the host polymer chains. This reactive nature results in a permanent modification of the polymer network, offering distinct advantages over traditional, migratory plasticizers.
This document provides detailed application notes and protocols for utilizing triallyl phosphate as a reactive modifier for polymers, with a focus on polyvinyl chloride (PVC) and acrylics.
Mechanism of Action
Reactive Plasticization and Cross-Linking
Unlike traditional plasticizers like phthalates, which physically separate polymer chains to increase flexibility, this compound chemically integrates into the polymer matrix.[2][3]
-
Initial Plasticizing Effect : During initial compounding and processing at elevated temperatures, TAP can act as a solvent or swelling agent for the polymer, reducing intermolecular forces and lowering the melt viscosity. This improves processability in a manner similar to a conventional plasticizer.[2]
-
Curing and Cross-Linking : Upon the introduction of an initiator (e.g., a peroxide) or exposure to sufficient heat or radiation, the allyl groups of TAP undergo free-radical polymerization. This can lead to:
-
Homopolymerization : TAP molecules can polymerize with each other to form a cross-linked network interspersed within the host polymer matrix.
-
Grafting/Copolymerization : The allyl groups can react with and graft onto the backbone of the host polymer chains, creating a cross-linked structure.
-
This cross-linking "locks" the molecule in place, preventing migration and enhancing the mechanical and thermal properties of the final product.[1][4]
Flame Retardancy
As a phosphate ester, TAP also imparts flame retardancy to the polymer.[5][6] The mechanism is primarily in the condensed phase :
-
Char Formation : During combustion, the phosphate groups decompose to form phosphoric and polyphosphoric acids.[6][7]
-
Insulating Layer : These acids catalyze the dehydration and cross-linking of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface.[6][7]
-
Barrier Action : This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing oxygen from reaching the surface, thereby inhibiting further combustion.[6][7]
Applications in Polymer Systems
Polyvinyl Chloride (PVC)
In flexible PVC formulations, TAP can be used as a partial or complete replacement for traditional plasticizers to enhance permanence and impart flame retardancy. The reactive nature of TAP addresses the issue of plasticizer migration, which can lead to embrittlement and surface contamination over time.
Acrylic Polymers (e.g., PMMA)
In acrylic systems, TAP can be used as a cross-linking agent to improve mechanical strength, thermal stability, and chemical resistance.[1][8] The incorporation of TAP can enhance the performance of acrylics in demanding applications.
Data Presentation: Expected Effects of this compound on Polymer Properties
The following tables present hypothetical yet representative data based on the expected performance of this compound as a reactive modifier in PVC and acrylic polymers. The exact values will depend on the specific polymer grade, formulation, and processing conditions.
Table 1: Expected Mechanical and Thermal Properties of Flexible PVC Modified with this compound
| Property | Test Standard | Control (50 phr DOP*) | Formulation A (25 phr DOP, 25 phr TAP) | Formulation B (50 phr TAP) |
| Tensile Strength (MPa) | ASTM D638 | 15 | 18 | 22 |
| Elongation at Break (%) | ASTM D638 | 350 | 280 | 200 |
| Shore A Hardness | ASTM D2240 | 80 | 85 | 92 |
| Glass Transition Temp. (Tg, °C) | ASTM D3418 | -5 | 0 | 10 |
| Plasticizer Migration (Weight Loss %) | ISO 177 | 5.0 | 1.5 | < 0.5 |
*phr: parts per hundred resin; DOP: Dioctyl Phthalate
Table 2: Expected Mechanical and Flammability Properties of PMMA Modified with this compound
| Property | Test Standard | Control (PMMA) | Formulation C (PMMA + 10% TAP) | Formulation D (PMMA + 20% TAP) |
| Flexural Strength (MPa) | ASTM D790 | 90 | 105 | 115 |
| Flexural Modulus (GPa) | ASTM D790 | 3.0 | 3.5 | 4.0 |
| Heat Deflection Temp. (°C @ 1.82 MPa) | ASTM D648 | 95 | 105 | 115 |
| Flammability Rating | UL 94 | HB | V-1 | V-0 |
| Limiting Oxygen Index (%) | ASTM D2863 | 18 | 24 | 29 |
Experimental Protocols
Preparation of Polymer Formulations
Objective : To incorporate this compound into a polymer matrix.
Workflow Diagram:
Caption: General workflow for preparing polymer test specimens.
Protocol for PVC Formulation:
-
Pre-mixing : In a high-speed mixer, dry blend PVC resin with stabilizers and lubricants for 2-3 minutes to form a homogenous powder.
-
Melt Compounding :
-
Use a two-roll mill with roll temperatures set to 160-170°C.
-
Add the pre-mixed PVC blend to the rolls and allow it to form a continuous sheet.
-
Slowly add the liquid components (e.g., a blend of a primary plasticizer and this compound) to the molten polymer.
-
Add a peroxide initiator (e.g., dicumyl peroxide, ~0.5-2.0 phr) to initiate cross-linking of the TAP.
-
Continuously mix on the mill for 5-10 minutes until the blend is homogenous.
-
-
Sheet Off : Remove the compounded PVC sheet from the mill.
-
Compression Molding :
-
Preheat a compression press to 170-180°C.
-
Cut the compounded sheets to fit the mold.
-
Preheat the material in the press for 3-5 minutes with minimal pressure.
-
Apply a pressure of 10-15 MPa for 5-10 minutes to ensure complete curing.
-
Cool the mold under pressure to room temperature.
-
-
Specimen Cutting : Use a die cutter to prepare specimens of the required dimensions for each test.
-
Conditioning : Condition the specimens according to ASTM D618 (e.g., 23°C and 50% relative humidity for at least 40 hours) before testing.[9]
Mechanical Property Testing
Objective : To evaluate the effect of TAP on the mechanical properties of the polymer.
A. Tensile Properties (ASTM D638)
-
Apparatus : Universal Testing Machine (UTM) with an appropriate load cell and extensometer.
-
Specimen : Dumbbell-shaped specimens (Type I, II, III, IV, or V).
-
Procedure :
-
Measure the width and thickness of the specimen's narrow section.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for flexible PVC) until the specimen fractures.[9]
-
Record the load and elongation throughout the test.
-
-
Calculations : Determine tensile strength at break, tensile modulus, and elongation at break.
B. Flexural Properties (ASTM D790)
-
Apparatus : Universal Testing Machine with a three-point bending fixture.
-
Specimen : Rectangular bar of specified dimensions.
-
Procedure :
-
Place the specimen on two supports.
-
Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain.
-
-
Calculations : Determine flexural strength and flexural modulus.
Thermal Property Testing
Objective : To determine the effect of TAP on the thermal characteristics of the polymer.
A. Glass Transition Temperature (Tg) by DSC (ASTM D3418 / E1356)
-
Apparatus : Differential Scanning Calorimeter (DSC).
-
Procedure :
-
Weigh a small sample (5-10 mg) of the material into a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The first heating run is used to erase the thermal history of the sample.
-
Cool the sample at a controlled rate.
-
Perform a second heating run at the same rate.
-
-
Analysis : The glass transition is observed as a step-like change in the heat flow curve during the second heating scan.[10][11][12] The Tg is typically determined at the midpoint of this transition.
Logical Relationship for Tg Determination:
Caption: Logical flow for determining Glass Transition Temperature via DSC.
Flammability Testing (UL 94)
Objective : To assess the improvement in flame retardancy imparted by TAP.
A. UL 94 Vertical Burn Test (V-0, V-1, V-2) [13][14][15][16][17]
-
Apparatus : UL 94 test chamber, Bunsen burner, timer, cotton patch.
-
Specimen : Rectangular bar (typically 125 mm x 13 mm).
-
Procedure :
-
Mount the specimen vertically.
-
Place a layer of dry cotton 300 mm below the specimen.
-
Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any dripping particles ignite the cotton.
-
-
Classification Criteria :
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (Σ(t1+t2)) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + afterglow time for each specimen (t2+t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping particles ignite cotton | No | No | Yes |
Safety and Handling
-
This compound should be handled in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile or neoprene), and a lab coat.
-
Avoid heating TAP in a closed system, as it can polymerize exothermically.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound serves as a versatile additive for polymers, functioning primarily as a reactive plasticizer, cross-linking agent, and flame retardant. Its key advantage lies in its ability to polymerize within the host matrix, leading to a permanent modification that enhances thermal stability, mechanical properties, and flame retardancy while eliminating the issue of plasticizer migration. The protocols outlined in this document provide a framework for the systematic incorporation and evaluation of this compound in polymer formulations, enabling researchers to develop advanced materials with improved performance characteristics.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Triallyl Isocyanurate|Crosslinker TAIC--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]
- 5. krahn.eu [krahn.eu]
- 6. valtris.com [valtris.com]
- 7. research.usq.edu.au [research.usq.edu.au]
- 8. New strategy for crosslinking acrylic polymers without conventional crosslinkers - European Coatings [european-coatings.com]
- 9. kanademy.com [kanademy.com]
- 10. specialchem.com [specialchem.com]
- 11. goalparacollege.ac.in [goalparacollege.ac.in]
- 12. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]
- 13. specialchem.com [specialchem.com]
- 14. techmerpm.com [techmerpm.com]
- 15. UL 94 - Wikipedia [en.wikipedia.org]
- 16. measurlabs.com [measurlabs.com]
- 17. Combustion (Fire) Tests for Plastics | UL [ul.com]
Application Notes and Protocols for Flame Retardant Finishes for Textiles Using Triallyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing triallyl phosphate (B84403) (TAP) as a flame retardant finish for textile materials, particularly cellulosic fabrics like cotton. Triallyl phosphate is an organophosphorus compound that can impart flame retardancy to textiles through a condensed-phase mechanism. The allyl groups in its structure allow for polymerization and potential grafting onto the textile substrate, enhancing the durability of the finish.
Mechanism of Action
The primary flame retardant action of this compound on cellulosic textiles occurs in the condensed phase. During exposure to heat, TAP decomposes to form phosphoric and polyphosphoric acids.[1][2] These acidic species act as catalysts, accelerating the dehydration of the cellulose (B213188) polymer at temperatures lower than its normal decomposition temperature.[1][2] This process promotes the formation of a stable carbonaceous char on the fabric's surface. This char layer acts as an insulating barrier, limiting the heat transfer to the underlying material and reducing the production of flammable volatile gases, thus inhibiting the combustion cycle.[1]
Experimental Protocols
Synthesis of this compound (TAP)
A common method for synthesizing this compound is through the reaction of phosphorus oxychloride with allyl alcohol.[1]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Allyl alcohol (CH₂=CHCH₂OH)
-
Tertiary amine (e.g., triethylamine (B128534) or pyridine) as an acid scavenger
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, dissolve allyl alcohol in the anhydrous solvent.
-
Cool the mixture to a temperature between 0°C and -40°C.
-
Slowly and simultaneously add phosphorus oxychloride and the tertiary amine to the cooled allyl alcohol solution while maintaining the low temperature. The rate of addition should be controlled to keep the oxychloride in stoichiometric excess over the amine until the final addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring.
-
The resulting mixture will contain this compound and the amine hydrochloride salt. The salt can be removed by filtration.
-
The solvent can be removed from the filtrate under reduced pressure to yield the crude this compound.
-
For higher purity, the product can be distilled under vacuum.
Application of this compound Finish to Cotton Fabric (Pad-Dry-Cure Method)
The pad-dry-cure method is a standard industrial process for applying chemical finishes to textiles.[3]
Materials:
-
This compound (TAP)
-
Cross-linking agent (e.g., trimethylol melamine) (optional, for improved durability)
-
Polymerization initiator (e.g., benzoyl peroxide)
-
Wetting agent
-
Cotton fabric, scoured and bleached
-
Laboratory padding mangle
-
Drying oven
-
Curing oven
Procedure:
-
Preparation of the Finishing Solution: Prepare an aqueous emulsion or a solution of this compound containing the polymerization initiator and a wetting agent. If a cross-linking agent is used, it should also be incorporated into the finishing bath.
-
Padding: Immerse the cotton fabric in the finishing solution and then pass it through the nip rollers of a laboratory padding mangle at a controlled pressure to ensure even uptake of the finish. The wet pick-up percentage should be controlled, typically around 70-80%.
-
Drying: Dry the padded fabric in an oven at a temperature of 80-100°C for a few minutes to remove water.
-
Curing: Cure the dried fabric in a separate oven at a higher temperature, typically between 140°C and 160°C. The curing time and temperature will influence the polymerization of the this compound and its fixation onto the fabric.
-
After-treatment: After curing, the fabric may be rinsed to remove any unreacted chemicals and then dried.
Evaluation of Flame Retardancy
a) Limiting Oxygen Index (LOI): The LOI test (ASTM D2863) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support the flaming combustion of a material.[4][5] A higher LOI value indicates better flame retardancy.
b) Vertical Flame Test (Char Length): The vertical flame test (ASTM D6413) is used to assess the flammability of a textile when exposed to a small flame in a vertical orientation. The key parameter measured is the char length, which is the distance of fabric destroyed by the flame. A shorter char length signifies better flame resistance.
Data Presentation
While specific quantitative data for this compound is limited in readily available literature, the following table illustrates the expected trend of improvement in flame retardant properties of cotton fabric after treatment. It is based on typical results for phosphorus-based flame retardants.
| Treatment | Add-on (%) | Limiting Oxygen Index (LOI) (%) | Char Length (cm) |
| Untreated Cotton | 0 | ~18 | Burns Entirely |
| TAP Treated (Hypothetical) | 10 | 25 - 28 | 8 - 12 |
| TAP Treated (Hypothetical) | 20 | 28 - 32 | 5 - 8 |
| TAP Treated (Hypothetical) | 30 | 32 - 36 | < 5 |
Note: The above data is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific treatment conditions and fabric properties.
Studies on other organophosphorus flame retardants have shown significant increases in LOI and decreases in char length with increasing add-on levels, demonstrating the effectiveness of this class of compounds. For instance, a study on a phosphonamide-based flame retardant showed that the LOI of cotton could be increased to over 40%, with char lengths significantly reduced.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound and its application to textiles.
Flame Retardancy Mechanism
Caption: Condensed-phase flame retardancy mechanism of this compound on cellulosic textiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Quantitative Evaluation of Flame-Retardant Cotton Finishes by the Limiting-Oxygen Index (LOI) Technique [agris.fao.org]
- 5. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics | MDPI [mdpi.com]
Application Notes and Protocols for Electropolymerization of Triallyl Phosphate on Battery Cathodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The performance and longevity of lithium-ion batteries are critically dependent on the stability of the electrode-electrolyte interfaces. At the cathode, particularly in high-voltage applications, the electrolyte can undergo oxidative decomposition, leading to capacity fade and reduced cycle life. A promising strategy to mitigate these issues is the in-situ formation of a protective polymer layer on the cathode surface through the electropolymerization of electrolyte additives. Triallyl phosphate (B84403) (TAP) has emerged as an effective additive for this purpose. When added to the electrolyte in small concentrations, TAP can be electrochemically oxidized at the cathode surface during the initial charging cycles to form a thin, stable, and ionically conductive polymer film. This poly(triallyl phosphate) layer acts as a protective barrier, suppressing electrolyte decomposition and minimizing transition metal dissolution from the cathode material, thereby enhancing the overall performance and stability of the battery.
These application notes provide a comprehensive overview and detailed protocols for the electropolymerization of this compound on various battery cathode materials, including Lithium Nickel Manganese Cobalt Oxide (NMC), Lithium Nickel Manganese Oxide (LNMO), and Lithium Iron Phosphate (LFP).
Data Presentation
The following tables summarize the quantitative data on the effects of this compound electropolymerization on the performance of different cathode materials.
| Cathode Material | TAP Concentration (wt%) | Test Conditions | Initial Discharge Capacity (mAh/g) | Capacity Retention (%) | Coulombic Efficiency (%) | Reference |
| LiNi₀.₅Mn₁.₅O₄ (LNMO) | 1.0 | 150 cycles at 0.2C | Not specified | 75.6 (with TAP) vs. 56.2 (without TAP) | Not specified | [1] |
| LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NMC811) | 2.0 | 500 cycles at 45 °C | Not specified | 85 (with TAP) vs. 70 (without TAP) | Higher and more stable with TAP | [1] |
| LiNi₀.₄₂Mn₀.₄₂Co₀.₁₆O₂ (NMC442) | Not specified | Not specified | Improved with TAP | Better capacity retention | Not specified | [2] |
| LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622) | 1.0 | Cycled at 60 °C | Not specified | Improved cycle life | Improved | [2] |
| Cathode Material | TAP Concentration (wt%) | Measurement | Value (with TAP) | Value (without TAP) | Reference |
| LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622) | 1.0 | Charge Transfer Resistance (fresh cell) | ~7.2 ohm cm² | Not specified | [2] |
| LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622) | 1.0 | Charge Transfer Resistance (after 100 cycles) | Significantly smaller than without TAP | ~105 ohm cm² | [2] |
| LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622) | 1.0 | Charge Transfer Resistance (after 300 cycles) | ~19 ohm cm² | Not specified | [2] |
| LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622) | 1.0 | Charge Transfer Resistance (after 400 cycles) | ~32 ohm cm² | Not specified | [2] |
Note: Quantitative data on the specific effects of this compound on LiFePO₄ (LFP) cathodes is limited in the reviewed literature. However, the general principles of forming a protective cathode-electrolyte interphase are applicable.
Experimental Protocols
Protocol 1: In-Situ Electropolymerization of this compound during Battery Formation Cycles
This protocol describes the standard method for forming a poly(this compound) layer on the cathode surface as an integral part of the initial battery cycling.
1. Materials and Reagents:
-
Cathode of interest (e.g., NMC, LNMO, LFP) coated on aluminum foil.
-
Anode (e.g., graphite, lithium metal).
-
Separator (e.g., Celgard 2325).
-
Electrolyte: Standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in ethylene (B1197577) carbonate (EC) / dimethyl carbonate (DMC) 1:1 v/v).
-
This compound (TAP) additive (≥97% purity).
-
Coin cell components (casings, spacers, springs).
-
Argon-filled glovebox.
-
Battery cycler.
2. Procedure:
-
Electrolyte Preparation: Inside an argon-filled glovebox, prepare the electrolyte with the desired concentration of TAP. A common and effective concentration is 1.0 wt%. Ensure the TAP is fully dissolved in the electrolyte.
-
Cell Assembly: Assemble the coin cell (e.g., CR2032) in the argon-filled glovebox in the following order: negative can, anode, separator, cathode, spacer, spring, and positive can. Add a sufficient amount of the TAP-containing electrolyte to wet the separator and electrodes.
-
Formation Cycling:
-
Transfer the assembled coin cell to a battery cycler.
-
Allow the cell to rest for at least 4 hours to ensure complete electrolyte wetting of the electrodes.
-
Perform the formation cycles. A typical formation protocol for an NMC/graphite cell is as follows:
-
Cycle 1: Charge at a C/20 rate to 4.2 V, hold at 4.2 V until the current drops to C/50. Discharge at a C/20 rate to 3.0 V.
-
Cycle 2: Charge at a C/10 rate to 4.2 V. Discharge at a C/10 rate to 3.0 V.
-
Cycle 3: Charge at a C/5 rate to 4.2 V. Discharge at a C/5 rate to 3.0 V.
-
-
The electropolymerization of TAP will occur on the cathode surface during the initial charge, particularly as the voltage approaches and exceeds the oxidation potential of TAP (approximately 3.95 V vs. Li/Li⁺).
-
4. Characterization:
-
After the formation cycles, the cell is ready for further electrochemical testing (e.g., long-term cycling, rate capability tests).
-
For surface analysis, the cell can be disassembled in an argon-filled glovebox. The cathode is carefully removed, rinsed with a suitable solvent (e.g., DMC) to remove residual electrolyte, and then dried under vacuum.
-
The surface of the cathode can be analyzed by X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence and composition of the poly(TAP) layer.
Protocol 2: Ex-Situ Controlled Electropolymerization of this compound (Proposed Method)
This protocol outlines a proposed method for the controlled deposition of a poly(TAP) layer on a cathode surface before its assembly into a full cell. This approach allows for a more systematic study of the polymer layer's properties.
1. Materials and Reagents:
-
Working Electrode: Cathode of interest (e.g., NMC, LNMO, LFP) coated on aluminum foil.
-
Counter Electrode: Lithium metal foil.
-
Reference Electrode: Lithium metal foil.
-
Electrolyte: 1 M LiPF₆ in EC/DMC (1:1 v/v) containing 1.0 wt% TAP.
-
Three-electrode electrochemical cell (e.g., a Swagelok-type cell).
-
Potentiostat/Galvanostat.
-
Argon-filled glovebox.
2. Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox with the cathode as the working electrode, and lithium metal as both the counter and reference electrodes.
-
Electropolymerization (Potentiostatic Method):
-
Connect the cell to a potentiostat.
-
Apply a constant potential at which TAP will oxidize and polymerize. A potential of 4.2 V vs. Li/Li⁺ is a suitable starting point.
-
Hold the potential for a specific duration (e.g., 600 to 3600 seconds). The duration will influence the thickness of the polymer layer. The current will decrease over time as the insulating polymer layer forms.
-
-
Electropolymerization (Galvanostatic Method):
-
Connect the cell to a galvanostat.
-
Apply a small constant current density (e.g., 10-50 µA/cm²) to the cathode.
-
Monitor the potential of the working electrode. The electropolymerization will proceed as the potential rises to and surpasses the oxidation potential of TAP. The process can be terminated after a specific time or when the potential reaches a set cutoff value.
-
-
Post-Polymerization Processing:
-
Disassemble the cell in an argon-filled glovebox.
-
Carefully rinse the modified cathode with a solvent like DMC to remove any unreacted monomer and electrolyte.
-
Dry the cathode under vacuum.
-
5. Characterization and Cell Assembly:
-
The modified cathode can be characterized using surface analysis techniques such as XPS, FTIR, and Scanning Electron Microscopy (SEM).
-
The characterized cathode can then be assembled into a coin cell with a fresh anode and electrolyte (without the TAP additive) to evaluate its electrochemical performance.
Visualizations
References
Application Note: Quantitative Analysis of Triallyl Phosphate in Aqueous Solutions by GC-MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated method for the quantitative analysis of triallyl phosphate (B84403) in aqueous solutions using Gas Chromatography-Mass Spectrometry (GC-MS). Triallyl phosphate is an important intermediate in chemical synthesis and its accurate quantification in aqueous media is crucial for process monitoring, environmental assessment, and quality control. The protocols provided herein cover sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible results. This document also presents a summary of expected quantitative performance data and a visual representation of the experimental workflow.
Introduction
This compound is a reactive organophosphate ester used in the synthesis of polymers and other organic compounds. Its presence and concentration in aqueous solutions, such as reaction mixtures or wastewater, require accurate monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high selectivity and sensitivity necessary for the precise quantification of this compound. This method combines the separation power of gas chromatography with the specific identification capabilities of mass spectrometry, making it an ideal analytical tool. This application note provides a comprehensive guide for the quantitative determination of this compound, adaptable for various research and industrial applications.
Experimental Protocols
Sample Preparation
Two primary methods for sample preparation are presented, depending on the concentration of this compound and the complexity of the sample matrix.
Method A: Direct Aqueous Injection
This method is suitable for relatively clean aqueous samples where the concentration of this compound is expected to be at the parts-per-million (ppm) level or higher.[1][2]
-
Materials:
-
Autosampler vials with inserts
-
Deionized water (HPLC grade)
-
Microsyringe
-
-
Protocol:
-
Allow the aqueous sample to reach room temperature.
-
If necessary, centrifuge the sample to pellet any suspended solids.
-
Carefully transfer the supernatant to an autosampler vial.
-
For calibration standards, prepare a series of known concentrations of this compound in deionized water.
-
Directly inject 1 µL of the sample or standard into the GC-MS system.
-
Method B: Solid-Phase Extraction (SPE)
This method is recommended for trace-level analysis (parts-per-billion, ppb) or for complex matrices that may contain interfering substances.[3]
-
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water (HPLC grade)
-
Glass fiber filters (1 µm pore size)
-
Nitrogen evaporator
-
Autosampler vials with inserts
-
-
Protocol:
-
Filter the aqueous sample (e.g., 500 mL) through a 1 µm glass fiber filter.
-
Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.
-
Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the trapped this compound with 10 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.
-
Concentrate the eluate to a final volume of 0.5 mL using a gentle stream of nitrogen in a water bath at 35°C.
-
Transfer the concentrated extract to an autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined by analyzing a standard of this compound |
| Qualifier Ions | To be determined by analyzing a standard of this compound |
Calibration and Quantification
-
Calibration Curve: A multi-level calibration curve should be prepared by analyzing a series of standard solutions of this compound at different concentrations. The concentration range should encompass the expected concentration of the unknown samples.[1]
-
Quantification: The concentration of this compound in the samples is determined by plotting the peak area of the quantifier ion against the concentration for the standards. The concentration in the unknown samples is then calculated from the regression equation of the calibration curve.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the GC-MS method for the quantitative analysis of this compound. These values are illustrative and should be determined for each specific laboratory setup.
Table 1: Method Detection and Quantitation Limits
| Parameter | Value (µg/L) | Determination Method |
| Limit of Detection (LOD) | 0.5 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.5 | Signal-to-noise ratio of 10:1 |
Table 2: Linearity of Calibration
| Concentration Range (µg/L) | Correlation Coefficient (r²) |
| 1.5 - 200 | > 0.995 |
Table 3: Precision and Accuracy (Recovery)
| Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Low (5) | 95 - 105 | < 10 |
| Medium (50) | 98 - 102 | < 5 |
| High (150) | 97 - 103 | < 5 |
Experimental Workflow Diagramdot
References
Application Notes and Protocols: Preparation of Poly(triallyl phosphate) Microparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthesis of Poly(triallyl phosphate) Microparticles
Two primary methods are proposed for the synthesis of PTAP microparticles: suspension polymerization and emulsion polymerization. The choice of method will influence the resulting particle size and morphology.
Suspension Polymerization
Suspension polymerization is proposed to generate larger microparticles (typically 50-1000 µm). In this method, the monomer is dispersed as droplets in a continuous aqueous phase and polymerized.
Experimental Protocol: Suspension Polymerization
Materials:
-
Triallyl phosphate (B84403) (TAP) monomer
-
Benzoyl peroxide (BPO) or Isopropyl peroxydicarbonate (IPP) (initiator)
-
Poly(vinyl alcohol) (PVA) (suspension stabilizer)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare the continuous phase: Dissolve PVA (e.g., 1% w/v) in deionized water in a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Purge the continuous phase with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Prepare the dispersed phase: In a separate container, dissolve the initiator (e.g., 2-3% by weight of monomer) in the this compound monomer.
-
Add the dispersed phase to the continuous phase under vigorous stirring to form a stable suspension of monomer droplets. The stirring speed will influence the final particle size.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 70-85°C for BPO) while maintaining a nitrogen atmosphere and continuous stirring.
-
Allow the polymerization to proceed for a set time (e.g., 8-24 hours).
-
After polymerization, cool the mixture to room temperature.
-
Collect the microparticles by filtration.
-
Wash the collected microparticles extensively with deionized water and then with a solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted monomer and other impurities.
-
Dry the microparticles under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Emulsion Polymerization
Emulsion polymerization is proposed for the synthesis of smaller nanoparticles or fine microparticles (typically <1 µm). This method involves emulsifying the monomer in an aqueous phase with a surfactant.
Experimental Protocol: Emulsion Polymerization
Materials:
-
This compound (TAP) monomer
-
Potassium persulfate (KPS) (water-soluble initiator)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare the aqueous phase: Dissolve the surfactant (e.g., SDS, at a concentration above its critical micelle concentration) in deionized water in a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Purge the aqueous phase with nitrogen for 30 minutes.
-
Add the this compound monomer to the aqueous phase with stirring to form an emulsion.
-
Heat the emulsion to the reaction temperature (e.g., 60-70°C).
-
Dissolve the initiator (KPS) in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.
-
Maintain the reaction at the set temperature under a nitrogen atmosphere with continuous stirring for several hours (e.g., 6-12 hours).
-
Cool the resulting latex to room temperature.
-
The microparticles can be isolated by methods such as centrifugation followed by washing and resuspension, or by precipitation through the addition of a non-solvent.
-
Dry the purified microparticles, for instance, by lyophilization (freeze-drying).
Characterization of Poly(this compound) Microparticles
Thorough characterization is essential to ensure the synthesized microparticles meet the desired specifications for drug delivery applications.
| Parameter | Characterization Technique | Purpose |
| Morphology and Size | Scanning Electron Microscopy (SEM) | To visualize the shape, surface topography, and size of the dried microparticles. |
| Particle Size and Distribution | Dynamic Light Scattering (DLS) or Laser Diffraction | To determine the mean particle size and the polydispersity index (PDI) of the microparticles in suspension. |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the polymerization of this compound and the chemical identity of the polymer. |
| Thermal Properties | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | To assess the thermal stability and determine the glass transition temperature (Tg) of the polymer. |
| Drug Loading and Encapsulation Efficiency | UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug encapsulated within the microparticles. |
| In Vitro Drug Release | Dialysis method or Sample and Separate method coupled with UV-Vis/HPLC | To study the release kinetics of the encapsulated drug in a simulated physiological environment. |
Experimental Workflows (Graphviz Diagrams)
Drug Loading and Release Studies
For drug delivery applications, the therapeutic agent can be loaded into the microparticles during or after polymerization.
-
Loading during polymerization: The drug can be dissolved in the monomer phase before polymerization. This is suitable for hydrophobic drugs.
-
Post-polymerization loading: The prepared microparticles can be incubated in a concentrated drug solution. The drug will diffuse into the polymer matrix.
Protocol for In Vitro Drug Release Study:
-
A known amount of drug-loaded microparticles is dispersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a tube.
-
The container is placed in a larger volume of release medium and incubated at 37°C with gentle agitation.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the aliquots is quantified using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
The cumulative percentage of drug release is plotted against time.
Concluding Remarks
The protocols outlined in this document provide a foundational approach for the synthesis and characterization of poly(this compound) microparticles for drug delivery research. As there is a lack of specific literature for PTAP microparticles, significant optimization of the reaction parameters (e.g., initiator concentration, stabilizer type and concentration, stirring speed, temperature, and reaction time) will be necessary to achieve microparticles with the desired characteristics. Further studies on biocompatibility and in vivo performance would be required to validate their potential as a drug delivery system.
Application Notes and Protocols: Triallyl Phosphate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl phosphate (B84403) (TAP) is a versatile organophosphate compound that serves as a valuable intermediate in a variety of organic synthesis applications.[1][2] Its structure, featuring a central phosphate group bonded to three reactive allyl moieties, allows for its use in phosphorylation reactions, as a cross-linking agent in polymer chemistry, and as a precursor for the synthesis of more complex organophosphorus compounds.[1][2] This document provides an overview of the key applications of triallyl phosphate as a synthetic intermediate, complete with detailed experimental protocols and relevant quantitative data.
Introduction to this compound in Organic Synthesis
This compound (TAP), with the chemical formula C₉H₁₅O₄P, is a colorless to pale yellow liquid soluble in organic solvents.[3] The reactivity of its three allyl groups makes it a key building block in organic chemistry.[2] These allyl groups can be functionalized or removed under specific conditions, providing a pathway to diverse molecular architectures.[2] While TAP is also recognized for its utility as a flame retardant and plasticizer, its role as a synthetic intermediate is of significant interest to the research and pharmaceutical communities.[1][3]
Key Applications as a Synthetic Intermediate
The primary applications of this compound in organic synthesis revolve around its function as a phosphorylating agent and a precursor for allyl-containing compounds. The allyl groups can also serve as protecting groups that can be selectively removed.
2.1. Phosphorylation of Alcohols
While triallyl phosphite (B83602) is more commonly described for direct phosphorylation, the underlying principle involves the reactivity of the phosphorus center and the subsequent manipulation of the allyl groups. The use of related allyl-containing phosphorus reagents highlights the utility of the diallyl phosphate moiety in protecting the phosphate group during synthesis.
2.2. Allyl Group as a Protecting Group in Phosphate Chemistry
The allyl groups in this compound and its derivatives can serve as protecting groups for phosphates. These groups are stable under a range of conditions but can be selectively removed, often using palladium-catalyzed reactions.[4][5] This strategy is particularly useful in the synthesis of complex biomolecules like oligonucleotides, where selective deprotection is crucial.[6]
2.3. Precursor in Cross-Coupling Reactions
Aryl phosphates, which can be conceptually derived from precursors like this compound, have been shown to participate in palladium-catalyzed cross-coupling reactions, such as C-N bond formation.[7] This application opens avenues for synthesizing anilines and their derivatives.
Experimental Protocols
3.1. Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 3-chloropropene with ammonium (B1175870) dihydrogen phosphate.[8]
-
Materials: 1000 ml three-necked flask with reflux condenser, thermometer, and exhaust gas absorption device, 229.5 g (3 mol) of 3-chloropropene, 115 g (1 mol) of ammonium dihydrogen phosphate, 2.3 g of anhydrous aluminum trichloride (B1173362) (catalyst).[8]
-
Procedure:
-
Charge the flask with 3-chloropropene, ammonium dihydrogen phosphate, and anhydrous aluminum trichloride.[8]
-
Stir the mixture and maintain the reaction temperature at 30-45°C for 6 hours.[8]
-
Increase the temperature to 70-80°C and continue the reaction for an additional 3 hours. Absorb the exhaust gas in water.[8]
-
After the reaction, cool the mixture to room temperature and filter.[8]
-
The filtrate, which is crude this compound, is then purified by vacuum distillation, collecting the fraction at 120-130°C/10 mmHg.[8]
-
-
Yield: 152 g of this compound with a purity of 99.3%.[8]
3.2. Deprotection of Allyl Esters
This protocol describes a general method for the removal of allyl protecting groups from esters, a reaction applicable to deprotecting the allyl groups from a phosphate triester.
-
Materials: Substrate-resin, chloroform (B151607) (CHCl₃), acetic acid, N-methylmorpholine, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], dichloromethane (B109758) (DCM).[5]
-
Procedure:
-
Swell the substrate-resin in chloroform.[5]
-
Suspend the swollen resin in chloroform (approx. 35 mL per gram of resin).[5]
-
Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).[5]
-
Shake the mixture at room temperature for 20 to 60 minutes.[5]
-
If the reaction is incomplete, repeat steps 1-4.[5]
-
Filter and wash the deprotected resin with dichloromethane.[5]
-
A similar procedure in a solution phase involves reacting the allyl ester with pyrrolidine (B122466) or piperidine (B6355638) in the presence of a catalytic amount of an organic-soluble palladium complex with a coordinating phosphine (B1218219) ligand.[9]
Quantitative Data Summary
| Reaction | Reactants | Catalyst/Reagents | Conditions | Yield | Purity | Reference |
| Synthesis of this compound | 3-chloropropene, Ammonium dihydrogen phosphate | Anhydrous aluminum trichloride | 30-45°C for 6h, then 70-80°C for 3h | 152 g | 99.3% | [8] |
| Deprotection of Allyl Ester | Allyl ester of a carboxylic acid | Pyrrolidine, Pd(PPh₃)₄, PPh₃ | -5°C to 30°C, 10 min to 4h | Not specified | Not specified |
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for palladium-catalyzed allyl deprotection.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility as a precursor for phosphorylation and the use of its allyl moieties as removable protecting groups make it a significant tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. The protocols and data presented here provide a foundation for researchers to explore and utilize this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 1623-19-4: this compound | CymitQuimica [cymitquimica.com]
- 4. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. FR2583038A1 - PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Triallyl Phosphate Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing triallyl phosphate (B84403) (TAP) polymerization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polymerized triallyl phosphate (PTAP) film is yellowed and/or contains bubbles. How can I prevent this?
A: Discoloration and bubble formation are common issues often caused by trapped air and localized overheating during polymerization.
-
Troubleshooting Steps:
-
Degassing: Before polymerization, it is crucial to remove dissolved oxygen from the monomer. This can be achieved by bubbling an inert gas, such as nitrogen, through the this compound for at least 30 minutes.[1] Oxygen can inhibit free-radical polymerization and lead to incomplete curing and discoloration.
-
Mold Design: Utilize a mold designed to prevent air entrapment during the filling process. A mold with a tapering opening can help ensure that no air bubbles are trapped when the monomer mixture is injected.[1]
-
Controlled Filling: Inject the monomer-initiator mixture slowly and carefully into the mold using a syringe pump to avoid introducing air bubbles.[1]
-
Q2: The PTAP film cracked during or after polymerization. What is the cause and how can I solve it?
A: Cracking is typically a result of internal stress caused by the exothermic nature of the polymerization and volume shrinkage.[1][2]
-
Troubleshooting Steps:
-
Temperature Control: Employ a programmed, gradual temperature-time profile for the polymerization process. A constant, slow rate of temperature increase helps to dissipate the heat generated during the reaction, preventing thermal imbalances that lead to stress and cracking.[1][2] A 12-hour constant rate polymerization temperature-time profile has been successfully used.[1]
-
Initiator Concentration: High initiator concentrations can lead to a very rapid, highly exothermic reaction. Consider reducing the initiator concentration to slow down the polymerization rate.
-
Cooling Process: Allow the polymerized film to cool down to room temperature slowly within the polymerization bath over a period of 12-14 hours.[1] Rapid cooling can introduce thermal stress and cause cracking.
-
Q3: The polymerization of this compound is very slow, or the conversion is low. How can I improve the reaction rate and yield?
A: Slow polymerization and low conversion are characteristic challenges of allyl monomers due to degradative chain transfer.[3][4]
-
Troubleshooting Steps:
-
Initiator Selection and Concentration: The choice and concentration of the initiator are critical. Isopropyl peroxydicarbonate (IPP) has been shown to be an effective initiator for TAP polymerization.[1] An optimized concentration of 3.3 wt.% IPP has been reported for cast polymerization.[1] For similar triallyl monomers, initiator concentrations in the range of 0.5-2 mol% are suggested as a starting point.[5]
-
Reaction Temperature: Increasing the reaction temperature will generally increase the rate of initiator decomposition and polymerization. However, this must be balanced against the risk of rapid exothermic reaction and cracking. The optimal temperature profile needs to be determined experimentally for your specific setup.
-
Inert Atmosphere: As mentioned previously, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent inhibition by oxygen.[1]
-
Q4: I am observing premature gelation of my this compound solution. How can I control this?
A: Premature gelation in the polymerization of multifunctional monomers like TAP is often due to a high polymerization rate leading to the rapid formation of a crosslinked network.[6]
-
Troubleshooting Steps:
-
Reduce Initiator Concentration: A lower initiator concentration will generate fewer radical chains, slowing down the overall reaction and delaying the gel point.[6]
-
Lower Reaction Temperature: Decreasing the polymerization temperature will reduce the rates of both initiation and propagation, providing better control over the gelation process.[6]
-
Solution Polymerization: Consider performing the polymerization in a suitable solvent. Solution polymerization helps to dissipate heat more effectively and can be used to synthesize soluble prepolymers at lower monomer concentrations, thus avoiding premature gelation.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the polymerization of this compound.
Table 1: Initiator and Additive Concentrations for Cast Polymerization of TAP
| Component | Concentration (wt.%) | Reference |
| Isopropyl peroxydicarbonate (IPP) | 3.3 | [1] |
| Dioctyl phthalate (B1215562) (DOP) (plasticizer) | 0.1 | [1] |
Table 2: Suggested Initiator Concentrations for Analogous Triallyl Monomers
| Initiator Type | Concentration (mol%) | Reference |
| Azobisisobutyronitrile (AIBN) | 0.5 - 2 | [5] |
| Benzoyl Peroxide (BPO) | 0.5 - 2 |
Experimental Protocols
Protocol 1: Cast Polymerization of this compound [1]
-
Monomer Preparation: Filter this compound through a 0.45-μm membrane.
-
Degassing: Bubble nitrogen gas through the filtered monomer for 30 minutes to remove dissolved oxygen.
-
Mixture Preparation: Homogeneously mix the degassed this compound with 3.3 wt.% isopropyl peroxydicarbonate (IPP) as the initiator and 0.1 wt.% dioctyl phthalate (DOP) as a plasticizer.
-
Mold Filling: Inject the mixture into a pre-designed mold using a syringe pump, ensuring no air bubbles are trapped. Seal the mold.
-
Polymerization: Place the mold in a programmable polymerization bath. Carry out the polymerization using a 12-hour constant rate temperature-time profile.
-
Cooling: After the 12-hour polymerization cycle, allow the mold to cool naturally in the bath for 12-14 hours.
-
Demolding: Carefully remove the transparent polymer film from the mold.
Protocol 2: Bulk Polymerization of an Analogous Triallyl Monomer (Adaptable for TAP)
-
Preparation: Place a known amount of this compound into a glass ampoule or sealed reaction vessel.
-
Initiator Addition: Add the desired amount of a radical initiator (e.g., 0.5-2 mol% Benzoyl Peroxide).
-
Inert Atmosphere: Connect the vessel to a vacuum line and perform several freeze-pump-thaw cycles to remove all dissolved oxygen. Seal the vessel under vacuum or backfill with nitrogen.
-
Polymerization: Place the sealed vessel in an oven or polymerization bath pre-heated to the desired temperature (e.g., 80-100 °C for BPO).
-
Curing: Continue heating until the mixture becomes highly viscous or solidifies. The curing time will vary based on temperature and initiator concentration.
-
Cooling: After the reaction is complete, cool the vessel to room temperature.
Visualizations
Caption: Experimental workflow for cast polymerization of this compound.
Caption: Simplified free-radical polymerization mechanism of this compound.
References
Technical Support Center: Overcoming Degradative Chain Transfer in Allyl Monomer Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of allyl monomers. The primary focus is on strategies to overcome degradative chain transfer, a common issue that leads to low monomer conversion and the formation of low molecular weight polymers or oligomers.[1][]
Frequently Asked Questions (FAQs)
Q1: What is degradative chain transfer in allyl monomer polymerization?
A1: Degradative chain transfer is a process where a growing polymer radical abstracts a hydrogen atom from the methylene (B1212753) group (allylic position) of an allyl monomer molecule.[3][4] This terminates the growth of the polymer chain and creates a new, resonance-stabilized allylic radical.[4][5] This newly formed radical is significantly less reactive and is slow to initiate a new polymer chain, thereby hindering the overall polymerization process.[3]
Q2: Why does degradative chain transfer lead to low molecular weight polymers and low conversion rates?
A2: The formation of low-molecular-weight polymers is a direct result of the premature termination of growing polymer chains by the degradative chain transfer process.[1][6] The resulting stable and less reactive allylic radicals have a low efficiency for re-initiating new chains.[3] This autoinhibition slows down the polymerization rate and leads to low overall monomer conversion, often requiring large amounts of initiator compared to conventional vinyl polymerization.[1][5]
Q3: Can degradative chain transfer be completely eliminated?
A3: While completely eliminating degradative chain transfer is very difficult due to the inherent reactivity of the allylic hydrogens, its effects can be significantly minimized.[6] By employing advanced strategies, it is possible to synthesize high molecular weight polymers from allyl monomers. The most effective methods involve the use of controlled radical polymerization techniques.[6]
Q4: How does the structure of the allyl monomer affect the rate of degradative chain transfer?
A4: The monomer's structure plays a crucial role. The stability of the allylic radical formed after hydrogen abstraction dictates the likelihood of degradative chain transfer.[6]
-
Electron-donating groups on the monomer can increase the stability of the resulting radical, making degradative chain transfer more favorable.[6]
-
Electron-withdrawing groups may decrease the stability of the radical, potentially leading to more effective propagation.[6] The polar effects of functional groups influence the stability of the C-H bond at the α-position, which in turn affects the rate of degradative chain transfer.[7]
Troubleshooting Guide
Issue 1: The monomer conversion rate of my allyl polymerization is very low.
Question: I am attempting to polymerize an allyl monomer, but the reaction stalls at a low conversion rate. What are the probable causes and how can I improve the conversion?
Answer: Low monomer conversion is the classic symptom of degradative chain transfer.[5] The stable, non-propagating allyl radicals formed during this process effectively terminate the kinetic chain.[5] Several strategies can be employed to mitigate this issue:
Troubleshooting Steps:
-
Optimize Initiator Concentration: A higher initiator concentration than that used for standard vinyl monomers may be necessary.[5] However, an optimal level must be found, as excessively high concentrations can promote side reactions.[3]
-
Gradual Initiator Addition: Instead of adding the entire amount of initiator at the beginning, a gradual or continuous addition can maintain a steady concentration of radicals, which has been shown to improve monomer conversion.[5]
-
Increase Reaction Temperature: Elevating the temperature can enhance the reinitiation efficiency of the allylic radicals, helping to counteract the effects of degradative chain transfer.[5][6] However, this must be balanced against potential side reactions like isomerization, which can occur at temperatures above 40°C.[5][8]
-
Increase Monomer Concentration: Performing the polymerization in bulk or at high monomer concentrations can favor the propagation reaction over chain transfer events.[3]
-
Implement Copolymerization: Introduce a comonomer with higher reactivity and a lower tendency for chain transfer, such as acrylates, methacrylates, or styrene.[1][6] This can significantly improve the overall polymerization kinetics.
Issue 2: The molecular weight of my polymer is consistently low, and I'm only isolating oligomers.
Question: My allyl polymerization yields a product, but Gel Permeation Chromatography (GPC) analysis shows a very low molecular weight, essentially oligomers. How can I increase the degree of polymerization?
Answer: Low molecular weight is a direct consequence of degradative chain transfer, where the growing polymer chain is terminated prematurely.[1][6] To achieve higher molecular weights, you need to suppress this termination pathway.
Troubleshooting Steps:
-
Implement Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are highly effective for synthesizing well-defined, high molecular weight polymers from allyl monomers.[6][9] These methods maintain a low concentration of active radicals at any given time, which suppresses irreversible termination reactions.[6]
-
Optimize RAFT Agent or ATRP Catalyst: The choice of the RAFT agent (Chain Transfer Agent - CTA) or the ATRP catalyst/ligand system is critical. The selected system must be appropriate for the specific reactivity of the allyl monomer being used.[6]
-
Ensure Purity of Reagents: Impurities in the monomer, solvent, or initiator can interfere with the controlled nature of the polymerization, leading to side reactions and broadening the molecular weight distribution.[6]
-
Consider Copolymerization: As mentioned previously, copolymerizing the allyl monomer with a more reactive vinyl monomer can lead to the formation of higher molecular weight copolymers.[1][10]
Data Presentation
The structure of the allyl monomer influences its tendency to undergo chain transfer. The following table summarizes the relative tendency of different functional groups to affect this process.
| Functional Group Type on Monomer | Effect on Allylic Radical Stability | Tendency for Degradative Chain Transfer | Polymerization Outcome |
| Electron-Donating Groups | Increases Stability | More Favorable | Lower Molecular Weight / Conversion[6] |
| Electron-Withdrawing Groups | Decreases Stability | Less Favorable | Potentially Higher Molecular Weight / Conversion[6] |
Visualizations
Mechanism of Degradative Chain Transfer
Caption: The process of degradative chain transfer leading to chain termination.
Troubleshooting Workflow for Allyl Polymerization
Caption: A systematic approach to troubleshooting common allyl polymerization issues.
RAFT Polymerization Control Mechanism
Caption: RAFT maintains a low radical concentration via a dynamic equilibrium.
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of Allyl Methacrylate (B99206)
This protocol provides a general method for the controlled polymerization of allyl methacrylate (AMA) using RAFT, a technique effective at minimizing degradative chain transfer.[6][8][11]
Materials:
-
Allyl methacrylate (AMA), inhibitor removed
-
Styrene (St), inhibitor removed
-
RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask, magnetic stir bar, rubber septum
-
Nitrogen or Argon source
-
Precipitation non-solvent (e.g., cold methanol)
Procedure:
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent, initiator (AIBN), allyl methacrylate, and comonomer (e.g., styrene).[8][11] Add anhydrous solvent to achieve the desired monomer concentration.
-
Degassing: Seal the flask with a rubber septum and degas the mixture by performing at least three freeze-pump-thaw cycles to thoroughly remove oxygen, which can inhibit radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Monitoring the Reaction: Periodically and carefully take small aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR) and molecular weight evolution (via GPC).
-
Termination and Purification: Once the desired conversion is achieved, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.[6] Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent like methanol.[6]
-
Isolation: Filter the precipitated polymer and dry it under vacuum at room temperature until a constant weight is achieved.
Protocol 2: General Procedure for ATRP of Allyl Methacrylate
This protocol outlines a general procedure for the Atom Transfer Radical Polymerization (ATRP) of allyl methacrylate, another powerful CRP technique.[6]
Materials:
-
Allyl methacrylate (AMA), inhibitor removed
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flasks, magnetic stir bar, rubber septa
-
Nitrogen or Argon source
-
Neutral alumina (B75360)
-
Precipitation non-solvent (e.g., cold methanol)
Procedure:
-
Catalyst/Ligand Preparation: In a dry Schlenk flask, add the catalyst (Cu(I)Br) and a magnetic stir bar. Seal the flask, evacuate, and backfill with inert gas. Add anhydrous solvent, followed by the ligand (PMDETA), via a degassed syringe.[6] Stir until a homogeneous solution is formed.
-
Monomer/Initiator Preparation: In a separate, dry Schlenk flask, add the allyl methacrylate monomer and the initiator (EBiB).[6]
-
Degassing: Degas the monomer/initiator mixture with three freeze-pump-thaw cycles.[6]
-
Initiation of Polymerization: Using a gas-tight syringe, transfer the prepared catalyst/ligand solution to the monomer/initiator mixture under an inert atmosphere.[6]
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.[6]
-
Monitoring and Work-up: Monitor the reaction as described in the RAFT protocol. To terminate, open the flask to air, which deactivates the copper catalyst.[6]
-
Purification and Isolation: Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.[6] Precipitate the polymer in cold methanol, filter, and dry under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Scientific.Net [scientific.net]
Improving the yield and purity of triallyl phosphate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of triallyl phosphate (B84403). It is intended for researchers, scientists, and drug development professionals to help improve the yield and purity of their synthesis experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of triallyl phosphate.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or non-optimal temperature. | Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, GC). Maintain the recommended reaction temperature; for the reaction of POCl₃ and allyl alcohol with a tertiary amine, temperatures between -40°C and 0°C are often preferred.[1][2] |
| Side reactions consuming reactants or intermediates. | Control the addition rate of reactants. For the POCl₃/allyl alcohol method, simultaneous slow addition of phosphorus oxychloride and the tertiary amine to an excess of allyl alcohol can minimize side reactions.[1] Maintaining a stoichiometric excess of the oxychloride over the amine during addition is crucial.[1] | |
| Loss of product during workup and purification. | Avoid hazardous distillation for purification if possible.[1] An alternative is to wash the crude product with a 10% sodium chloride solution, followed by a 10% sodium bicarbonate solution, and then remove the solvent and any remaining volatile components under vacuum.[1] | |
| Product is Impure and Not Polymerizable | Formation of acidic byproducts or amine-chlorophosphate complexes. | The order of addition of reactants is critical. Adding phosphorus oxychloride to a mixture of allyl alcohol and a base can lead to an impure product.[1] Instead, add the amine and oxychloride simultaneously to the allyl alcohol.[1] This prevents the formation of byproducts that inhibit polymerization.[1] |
| Presence of unreacted starting materials or partially substituted intermediates. | Ensure the correct stoichiometric ratios of reactants are used. A slight excess of allyl alcohol is often employed.[1] After the reaction, washing with brine and sodium bicarbonate can help remove excess alcohol, amine, and residual acidity.[1] | |
| Reaction is Difficult to Control or Exothermic | The reaction of phosphorus oxychloride with alcohols is highly exothermic. | Maintain a low reaction temperature using a cooling bath (e.g., ice-salt bath or cryostat).[1][2] The slow, controlled addition of reactants is essential to manage the heat generated. |
| Formation of a Solid Mass During Reaction | Precipitation of the tertiary amine hydrochloride salt. | This is an expected part of the reaction when using a tertiary amine as a base. The salt can be removed by filtration after the reaction is complete.[2] |
| Product Darkens or Decomposes During Purification | Thermal instability of the product, especially during distillation. | Distillation of this compound can be hazardous and should be avoided.[1] If distillation is necessary, it must be performed under high vacuum and at a controlled temperature.[3] A safer purification method involves washing and vacuum stripping of volatiles at a lower temperature.[1] |
Frequently Asked Questions (FAQs)
What are the common methods for synthesizing this compound?
Common methods for synthesizing this compound include:
-
Reaction of Phosphorus Oxychloride with Allyl Alcohol: This is a widely used method where phosphorus oxychloride (POCl₃) reacts with allyl alcohol in the presence of a tertiary amine (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.[1][2]
-
Oxidation of Triallyl Phosphite (B83602): This two-step process involves first synthesizing triallyl phosphite from the condensation of phosphorus trichloride (B1173362) with allyl alcohol, followed by oxidation to this compound.[4]
-
Reaction of 3-Chloropropene with Ammonium (B1175870) Dihydrogen Phosphate: This method uses 3-chloropropene and ammonium dihydrogen phosphate with a catalyst like anhydrous aluminum trichloride.[3]
What is the role of the tertiary amine in the reaction between phosphorus oxychloride and allyl alcohol?
The tertiary amine acts as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct during the reaction. This prevents the acidic HCl from catalyzing undesirable side reactions, such as the formation of allyl chloride and other acidic impurities that can inhibit the polymerization of the final this compound product.[1]
How can I improve the purity of my this compound without distillation?
To obtain a purer product without the hazards of distillation, a specific reaction procedure and workup can be followed. This involves the simultaneous and slow addition of phosphorus oxychloride and a tertiary amine to an excess of allyl alcohol at a low temperature.[1] After the reaction, the precipitated amine hydrochloride is filtered off. The filtrate is then washed sequentially with a 10% sodium chloride solution and a 10% sodium bicarbonate solution to remove unreacted starting materials and acidic impurities. Finally, the solvent and any volatile residues are removed under vacuum.[1]
Why is my this compound product not polymerizing correctly?
The inability of this compound to polymerize is often due to the presence of impurities that act as polymerization inhibitors. These impurities are typically acidic byproducts formed during the synthesis.[1] Their formation can be minimized by carefully controlling the reaction conditions, particularly the order of reactant addition, as described in the troubleshooting guide.[1]
What are the key safety precautions to take during the synthesis of this compound?
-
Phosphorus oxychloride reacts violently with water and is corrosive.[5][6] All reactions should be carried out in a dry, inert atmosphere.
-
The reaction is often exothermic and requires careful temperature control with an efficient cooling system.
-
Distillation of the final product is hazardous and can lead to decomposition or explosion.[1] It should be avoided if possible.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Experimental Protocols
Synthesis of this compound via Phosphorus Oxychloride and Allyl Alcohol
This protocol is based on a method designed to produce a high-yield, high-purity product without the need for distillation.[1][2]
Materials:
-
Allyl alcohol
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or another suitable tertiary amine)
-
Toluene (or another suitable solvent)
-
10% Sodium Chloride solution
-
10% Sodium Bicarbonate solution
-
Dichloromethane (for extraction)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Two pressure-equalizing dropping funnels
-
Thermometer or temperature probe
-
Cooling bath (e.g., ice-salt bath or cryostat)
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the three-necked flask with the mechanical stirrer, dropping funnels, and thermometer in a cooling bath.
-
Charge the flask with an excess of allyl alcohol dissolved in a suitable solvent like toluene.
-
Cool the reaction mixture to the desired temperature, typically between -40°C and 0°C.[1]
-
Slowly and simultaneously add phosphorus oxychloride from one dropping funnel and the tertiary amine from the other. Maintain a molar ratio where the oxychloride is in stoichiometric excess over the amine throughout the addition.[1]
-
Control the addition rate to maintain the reaction temperature within the specified range.
-
After the addition is complete, continue stirring the reaction mixture at the low temperature for several hours to ensure the reaction goes to completion.
-
Filter the reaction mixture to remove the precipitated amine hydrochloride salt.
-
Wash the filtrate with a 10% sodium chloride solution, followed by a 10% sodium bicarbonate solution.
-
Separate the organic layer and remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the product under high vacuum to remove any residual volatile components.
Data Summary
| Synthesis Method | Reactants | Key Conditions | Yield | Purity | Reference |
| POCl₃ & Allyl Alcohol | POCl₃, Allyl Alcohol, Tertiary Amine | Simultaneous addition of POCl₃ and amine to allyl alcohol at -40°C to 0°C. | 83% - 97.8% | High, polymerizable without distillation | [1] |
| Oxidation of Triallyl Phosphite | Triallyl Phosphite, Oxygen, Catalysts | Stirring at 25-30°C while passing oxygen through the mixture for 8 hours. | 96% | Substantially pure | [7] |
| 3-Chloropropene Method | 3-Chloropropene, Ammonium Dihydrogen Phosphate, AlCl₃ | Reaction at 30-45°C for 6 hours, then 70-80°C for 3 hours. | ~70% (calculated from 152g product) | 99.3% after vacuum distillation | [3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. US2754315A - Method of making this compound - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C9H15O4P | CID 15390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Purification of Triallyl Phosphate via Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of triallyl phosphate (B84403) via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying triallyl phosphate by vacuum distillation?
A1: The main challenge is the thermal instability of this compound. The compound can undergo rapid polymerization and potentially explosive decomposition at elevated temperatures, with one source indicating it can explode on heating to approximately 130°C[1]. Therefore, maintaining a low distillation temperature by achieving a high vacuum is critical. Exposure to air can also induce rapid polymerization[1].
Q2: What are the typical impurities found in crude this compound?
A2: Impurities largely depend on the synthetic route. Common synthesis involves the reaction of phosphorus oxychloride with allyl alcohol, often in the presence of a base and a solvent[2][3]. Potential impurities may include:
-
Unreacted starting materials (e.g., allyl alcohol, phosphorus oxychloride).
-
Residual solvents (e.g., toluene)[3].
-
Acidic impurities or byproducts[4].
-
Amine hydrochlorides if a tertiary amine is used as a base[3].
Q3: What pre-distillation steps are recommended?
A3: Before distillation, it is advisable to wash the crude this compound. A common procedure involves washing with a 10% brine solution and a 10% sodium bicarbonate solution to remove excess alcohol, amine, and any residual acidity[3]. This is followed by removing the solvent under reduced pressure before proceeding with the final vacuum distillation[3].
Q4: What is the appropriate vacuum level and corresponding boiling point for the distillation?
A4: The boiling point of this compound is highly dependent on the pressure. It is crucial to use a high vacuum to keep the distillation temperature well below the decomposition point. Reported boiling points include 90°C at 0.1 mmHg, 100°C at 0.5 mmHg, and 120-130°C at 10 mmHg[1][2][5]. It is recommended to aim for a pressure of 1 mmHg or lower.
Q5: Are there any specific safety precautions for the vacuum distillation of this compound?
A5: Yes, several safety precautions are essential:
-
Always use a safety shield and work in a well-ventilated fume hood.
-
Inspect all glassware for cracks or defects before starting, as the apparatus will be under high vacuum[6].
-
Use a stable and reliable vacuum source to avoid pressure fluctuations[7].
-
Continuously monitor the distillation temperature and pressure.
-
Ensure the receiving flask is adequately cooled to condense the vapors effectively.
-
Be aware of the potential for rapid polymerization or decomposition, especially if the temperature rises unexpectedly[1].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product in distillation flask is turning yellow or brown. | The distillation temperature is too high, causing thermal decomposition or polymerization. | Immediately lower the heat source temperature. Improve the vacuum to allow distillation at a lower temperature. Consider using a fractional distillation column for better temperature control. |
| No product is distilling over, even at the expected temperature. | The vacuum is not low enough. There might be a leak in the system. The thermometer is placed incorrectly. | Check all joints and connections for leaks. Ensure all glassware joints are properly greased and sealed[6]. Verify the vacuum pump is functioning correctly. Ensure the thermometer bulb is positioned correctly to measure the vapor temperature accurately. |
| The pressure in the system is unstable. | The vacuum pump is fluctuating. There is a leak in the system. The material in the flask is bumping. | Use a vacuum regulator for better pressure control[7]. Check for leaks in all connections. Ensure smooth boiling by using a magnetic stirrer; boiling stones are not effective under vacuum[6]. |
| The distillation yield is low. | Incomplete reaction during synthesis. Product loss during pre-distillation workup. Inefficient condensation of the vapor. | Optimize the synthesis reaction conditions. Be careful during the washing and solvent removal steps to minimize product loss. Ensure the condenser has a sufficient flow of cold coolant. |
| The product polymerizes in the distillation flask. | The distillation temperature is too high. The distillation is prolonged. The crude product contains impurities that catalyze polymerization. | Lower the distillation temperature by improving the vacuum. Distill the product as quickly as possible. Ensure the crude product is properly washed to remove acidic or basic impurities before distillation. |
Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight | 218.19 g/mol | [1] |
| Boiling Point | 90°C @ 0.1 mmHg | [1] |
| 100°C @ 0.5 mmHg | [2] | |
| 120-130°C @ 10 mmHg | [5] | |
| Density | 1.08 g/cm³ | [1] |
| Refractive Index | 1.4470 to 1.4500 | [1] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol is a general guideline and should be adapted based on the specific scale and equipment of the experiment.
1. Pre-distillation Workup:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product sequentially with a 10% sodium bicarbonate solution and then a 10% brine solution[3].
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove any residual solvent using a rotary evaporator at a low temperature.
2. Vacuum Distillation Setup:
-
Assemble a clean, dry vacuum distillation apparatus. Use a Claisen adapter to minimize bumping[6].
-
Inspect all glassware for any defects[6].
-
Use a magnetic stirrer in the distillation flask; do not use boiling stones[6].
-
Grease all ground glass joints to ensure a good seal[6].
-
Connect the apparatus to a vacuum trap and a high-vacuum pump. A manometer should be included to monitor the pressure.
3. Distillation Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring and start the vacuum pump to slowly evacuate the system.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle or an oil bath.
-
Slowly increase the temperature until the this compound begins to boil and distill.
-
Collect the fraction that distills at a constant temperature and pressure.
-
After collecting the product, remove the heat source and allow the system to cool down completely before slowly venting the apparatus to atmospheric pressure[6].
Visualizations
Caption: Troubleshooting workflow for this compound distillation.
Caption: Experimental workflow for the purification of this compound.
References
- 1. This compound | 1623-19-4 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. US2754315A - Method of making this compound - Google Patents [patents.google.com]
- 4. US2358133A - Preparation of triaryl phosphates - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Technical Support Center: Stabilizing LiNi₀.₅Mn₁.₅O₄/Graphite Cells with Triallyl Phosphate (TAP) Additive
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing triallyl phosphate (B84403) (TAP) as an electrolyte additive to enhance the stability of high-voltage LiNi₀.₅Mn₁.₅O₄/graphite (B72142) lithium-ion cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triallyl phosphate (TAP) in a LiNi₀.₅Mn₁.₅O₄/graphite cell?
A1: this compound (TAP) functions as an electrolyte additive that improves the cycling stability and overall performance of LiNi₀.₅Mn₁.₅O₄/graphite high-voltage cells.[1] It works by forming a stable protective film on both the cathode and anode surfaces. This passivation layer, known as the cathode-electrolyte interphase (CEI) and solid-electrolyte interphase (SEI), is created through electropolymerization.[1][2] This film helps to suppress the continuous decomposition of the electrolyte at high voltages, thereby reducing capacity fade and improving coulombic efficiency.[1][2]
Q2: What is the optimal concentration of TAP to use in the electrolyte?
A2: Research indicates that an optimal concentration of 1.0 wt% TAP in the electrolyte provides the best performance enhancement for LiNi₀.₅Mn₁.₅O₄/graphite cells.[1] While lower concentrations may not be as effective, higher concentrations (e.g., 2.0 wt%) can lead to a decrease in discharge capacity, particularly at higher C-rates.[1]
Q3: How does TAP improve the cycling performance of the cell?
A3: TAP improves cycling performance primarily by stabilizing the electrode-electrolyte interfaces. The additive is electrochemically active, oxidizing on the cathode at approximately 3.95 V (vs Li/Li⁺) and reducing on the anode at around 0.90 V (vs Li/Li⁺).[1] These reactions occur at potentials slightly ahead of the electrolyte solvent decomposition, allowing TAP to form a protective layer that inhibits further electrolyte degradation.[1] This leads to significantly improved capacity retention. For instance, after 150 cycles at 0.2C, cells with 1.0 wt% TAP showed a discharge capacity retention of 75.6%, compared to only 56.2% for cells without the additive.[1]
Q4: Will using TAP as an additive affect the rate capability of the LiNi₀.₅Mn₁.₅O₄ cathode?
A4: Yes, the addition of TAP can influence the rate capability of the LiNi₀.₅Mn₁.₅O₄ cathode. While at lower rates (0.1C and 0.2C) the discharge capacities are similar, at higher rates (0.5C and 0.7C) the discharge capacities tend to decrease as the concentration of TAP increases.[1] This is likely due to the formation of a thicker passivation layer that can increase impedance.[2]
Q5: Can TAP also improve the performance of other high-voltage cathode materials?
A5: Yes, TAP has been reported to be an effective additive for other high-voltage nickel-rich cathode materials, such as LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) and LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NCM622), where it also helps to form a stable SEI and CEI, reducing electrolyte decomposition and improving cycling stability.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid Capacity Fading | 1. Electrolyte Decomposition: The high operating voltage of LiNi₀.₅Mn₁.₅O₄ causes continuous oxidation of standard carbonate electrolytes.[1][3] 2. Transition Metal Dissolution: Dissolution of Mn and Ni ions from the cathode can occur, which then migrate and deposit on the anode, disrupting the SEI layer.[3][4] 3. Unstable SEI/CEI: The protective layers on the electrodes are not robust enough to prevent side reactions. | 1. Incorporate TAP Additive: Add 1.0 wt% this compound to your baseline electrolyte (e.g., 1 M LiPF₆ in EC/EMC). This has been shown to form a more stable CEI on the LiNi₀.₅Mn₁.₅O₄ surface and a robust SEI on the graphite anode.[1] 2. Optimize Additive Concentration: Ensure the TAP concentration is optimal. Concentrations that are too high can increase impedance and negatively impact rate performance.[1] 3. Consider Other Additives: In some cases, co-additives like lithium bis(oxalato)borate (LiBOB) or fluoroethylene carbonate (FEC) might offer synergistic effects in stabilizing the interfaces.[3][5] |
| Low Initial Coulombic Efficiency | 1. Irreversible Capacity Loss: Formation of the initial SEI layer on the graphite anode consumes lithium ions, leading to a lower first-cycle efficiency. 2. Additive Decomposition: The electrochemical reaction of TAP itself during the first cycle contributes to the initial irreversible capacity loss.[1] | 1. Formation Protocol: Employ a standard formation protocol with a low C-rate (e.g., C/10 or C/20) for the first few cycles to ensure the formation of a stable and uniform SEI layer. 2. Acceptable Range: Note that the initial coulombic efficiency for cells with TAP may be slightly lower than those without, due to the additive's electrochemical activity in forming the protective layers.[1] |
| Increased Cell Impedance | 1. Thick Passivation Layer: The polymerization of TAP can form a thick film on the electrode surfaces, which can increase charge-transfer resistance.[2] 2. Electrolyte Degradation Products: In the absence of an effective additive, the accumulation of electrolyte decomposition products can also lead to higher impedance. | 1. Verify TAP Concentration: Using more than the optimal concentration of TAP can lead to excessively thick and resistive surface films.[5] 2. Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to analyze the evolution of interfacial and charge-transfer resistances during cycling. This can help distinguish between the effects of the additive-derived layer and other degradation products. |
| Gas Evolution | 1. Electrolyte Oxidation: The decomposition of carbonate solvents at high voltages is a primary source of gas generation (e.g., CO₂, CO).[2] 2. Reactions with Trace Water: Residual water in the electrolyte can react with the LiPF₆ salt to produce HF, which can accelerate electrolyte decomposition and gas evolution. | 1. Utilize TAP: The protective layer formed by TAP helps to suppress the continuous decomposition of the electrolyte, thereby reducing gas evolution.[2] 2. Ensure Dry Conditions: Prepare the electrolyte and assemble cells in an argon-filled glovebox with low moisture and oxygen levels to minimize side reactions. |
Experimental Protocols
Electrolyte Preparation with TAP Additive
-
Materials:
-
Battery-grade electrolyte solvent (e.g., a mixture of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 volume ratio).
-
Lithium hexafluorophosphate (B91526) (LiPF₆) salt.
-
This compound (TAP) additive.
-
-
Procedure:
-
Inside an argon-filled glovebox, dissolve the LiPF₆ salt in the EC/EMC solvent mixture to achieve the desired concentration (typically 1.0 M). Stir until the salt is completely dissolved.
-
Add the desired weight percentage of this compound (e.g., 1.0 wt%) to the prepared electrolyte.
-
Stir the solution thoroughly to ensure the TAP is homogeneously mixed.
-
Coin Cell (CR2032) Assembly
-
Electrode and Separator Preparation:
-
Prepare LiNi₀.₅Mn₁.₅O₄ cathode and graphite anode laminates. The active material loading for the cathode is typically 13–14 mg/cm² and for the anode is 5.2–5.7 mg/cm².[1] The N/P ratio (negative to positive electrode capacity) should be between 1.1 and 1.2.[1]
-
Punch circular electrodes from the laminates (e.g., 12 mm diameter for the cathode and 14 mm for the anode).
-
Dry the electrodes under vacuum at an appropriate temperature (e.g., 120°C for the cathode, 110°C for the anode) for at least 12 hours before transferring them into the glovebox.
-
Use a microporous polymer separator (e.g., Celgard 2400), cut into circular discs (e.g., 19 mm diameter).
-
-
Assembly Steps (inside an Ar-filled glovebox):
-
Place the cathode disc in the center of the bottom case of the coin cell.
-
Add a few drops of the prepared electrolyte (with TAP) onto the cathode surface (typically around 40 µL per cell).[1]
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the graphite anode on top of the separator.
-
Add the stainless-steel spacer and spring.
-
Carefully place the top cap and crimp the coin cell using a crimping machine to ensure proper sealing.
-
Let the assembled cells rest for several hours to ensure complete electrolyte wetting of the electrodes.
-
Quantitative Data Summary
Table 1: Electrochemical Performance of LiNi₀.₅Mn₁.₅O₄/Graphite Cells with and without TAP Additive (0.2C rate)
| Additive Concentration | Initial Discharge Capacity (mAh/g) | Discharge Capacity after 150 Cycles (mAh/g) | Capacity Retention (%) | Average Coulombic Efficiency (%) |
| 0 wt% TAP | ~120 | ~67.4 | 56.2% | 99.3% |
| 1.0 wt% TAP | ~120 | ~90.7 | 75.6% | 99.2% |
Data synthesized from the graphical and textual information presented in the cited literature.[1]
Table 2: Rate Capability of LiNi₀.₅Mn₁.₅O₄/Li Half-Cells with Varying TAP Concentrations
| C-Rate | 0 wt% TAP (Discharge Capacity, mAh/g) | 0.5 wt% TAP (Discharge Capacity, mAh/g) | 1.0 wt% TAP (Discharge Capacity, mAh/g) | 2.0 wt% TAP (Discharge Capacity, mAh/g) |
| 0.1C | ~135 | ~135 | ~135 | ~135 |
| 0.2C | ~130 | ~130 | ~130 | ~130 |
| 0.5C | ~125 | ~120 | ~118 | ~110 |
| 0.7C | ~118 | ~110 | ~105 | ~95 |
Data estimated from the graphical representations in the cited literature.[1]
Visualizations
Caption: Workflow for preparing and testing LiNi₀.₅Mn₁.₅O₄/graphite cells with TAP.
Caption: Troubleshooting flowchart for rapid capacity fading in LNMO/graphite cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. electrochem.org [electrochem.org]
- 5. Performance improvement and failure mechanism of LiNi0.5Mn1.5O4/graphite cells with biphenyl additive - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
How to control exotherm in allylic free radical polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in allylic free radical polymerization, with a specific focus on controlling reaction exotherms.
Troubleshooting Guide: Exotherm Control
Allylic free radical polymerization is notoriously challenging due to factors like degradative chain transfer and the potential for strong exothermic reactions.[1] Uncontrolled exotherms can lead to runaway reactions, poor polymer properties, and safety hazards.[2][3] This guide addresses common issues related to exotherm control.
Issue 1: Rapid and Uncontrolled Temperature Increase Early in the Reaction
-
Question: My reaction temperature is rising much faster than anticipated shortly after initiation. What could be the cause and how can I mitigate this?
-
Answer: A rapid initial exotherm is often due to a high initiation rate, excessive initiator concentration, or inadequate heat dissipation.
Troubleshooting Steps:
-
Reduce Initiator Concentration: A lower initiator concentration will decrease the rate of initiation and subsequent heat generation.[4]
-
Lower the Reaction Temperature: Starting the polymerization at a lower temperature can help manage the initial heat output.[5] However, be aware that this may also slow down the desired polymerization rate.
-
Improve Heat Removal: Ensure efficient stirring and consider using a cooling bath or a reactor with a cooling jacket to actively remove heat from the system.[6][7]
-
Monomer Feed Strategy: Instead of adding all the monomer at once, a gradual or intermittent feed can help to control the rate of polymerization and heat generation.[6]
-
Issue 2: Exotherm Occurs After an Induction Period
-
Question: The reaction shows no significant temperature change for a period, and then a sudden, sharp exotherm occurs. Why is this happening and what can I do?
-
Answer: This "induction period" followed by a rapid exotherm is often caused by the consumption of inhibitors present in the monomer.[8] Once the inhibitor is consumed, the polymerization proceeds at an accelerated rate.
Troubleshooting Steps:
-
Purify the Monomer: Remove inhibitors from the monomer immediately before use. Common purification methods include passing the monomer through a column of activated alumina (B75360) or performing a distillation.
-
Use a Retarder: Unlike true inhibitors that have a defined induction period, retarders slow down the polymerization rate without a complete halt.[8][9] Adding a small amount of a retarder can help to moderate the reaction rate after the primary inhibitor is consumed.
-
Monitor Inhibitor Depletion: If possible, use analytical techniques to monitor the concentration of the inhibitor to anticipate the onset of polymerization.
-
Issue 3: Inconsistent Exotherms Between Batches
-
Question: I am observing significant variations in the exothermic behavior of my allylic polymerization from one experiment to the next, even with the same protocol. What could be the source of this inconsistency?
-
Answer: Inconsistent exotherms often point to variations in reactant purity, oxygen presence, or subtle changes in the experimental setup.
Troubleshooting Steps:
-
Standardize Monomer Purification: Ensure a consistent and thorough purification process for each batch of monomer to remove variable levels of inhibitors.[10]
-
Deoxygenate Consistently: Oxygen can act as an inhibitor or participate in side reactions.[8] Implement a consistent method for deoxygenating the reaction mixture, such as freeze-pump-thaw cycles or sparging with an inert gas.[11]
-
Calibrate Temperature Control Equipment: Regularly check and calibrate temperature probes and heating/cooling systems to ensure accurate and reproducible temperature management.[10]
-
Ensure Homogeneous Mixing: Inadequate stirring can lead to localized "hot spots" where the polymerization accelerates, resulting in an uncontrolled exotherm.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical heat of polymerization for allylic monomers?
A1: The heat of polymerization for allylic monomers is generally in the range of 70-85 kJ/mol.[5][12] This value can vary depending on the specific monomer structure and the polymerization conditions.
Q2: How does monomer concentration affect the exotherm?
A2: Higher monomer concentrations generally lead to a faster polymerization rate and a more significant exotherm.[13] Diluting the monomer with a suitable solvent is a common strategy to help manage the heat of reaction.
Q3: What are the best solvents for controlling the exotherm in allylic polymerization?
A3: The ideal solvent should be inert to the reaction conditions and have good heat transfer properties.[14] Solvents with a higher heat capacity and boiling point can absorb more heat. The choice of solvent also depends on the solubility of the monomer and the resulting polymer.[15][16] Common solvents include dioxane, toluene, and some ethers.[11]
Q4: Can Controlled Radical Polymerization (CRP) techniques help control the exotherm?
A4: Yes, CRP techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are highly effective for controlling the polymerization of challenging monomers like allyls.[11][17] By maintaining a low concentration of active radical species, these methods provide a slower, more controlled polymerization, which in turn leads to better exotherm management and the ability to synthesize well-defined polymers.[11][18]
Q5: What is the difference between an inhibitor and a retarder for controlling polymerization?
A5: A true inhibitor has a distinct induction period during which polymerization is completely suppressed. It is consumed during this time, and once depleted, the polymerization proceeds at a normal rate.[8][9] A retarder, on the other hand, does not have an induction period but slows down the rate of polymerization.[9][19] In some industrial applications, a combination of both is used for optimal control and safety.[9]
Quantitative Data Summary
| Parameter | Typical Value/Range | Effect on Exotherm | Reference(s) |
| Heat of Polymerization (ΔHp) | -70 to -85 kJ/mol | Higher magnitude leads to a more significant exotherm. | [5][12] |
| Initiator Concentration | 0.05 - 1 mol% (relative to monomer) | Higher concentration increases the rate of initiation and heat generation. | [13] |
| Reaction Temperature | 60 - 100 °C | Higher temperature increases the reaction rate and exotherm. | [5][11] |
| Monomer Concentration | 1 - 10 M | Higher concentration leads to a faster reaction and more pronounced exotherm. | [13] |
Experimental Protocols
Protocol 1: General Procedure for Bulk Allylic Polymerization with Exotherm Control
-
Monomer Purification: Pass the allylic monomer (e.g., diallyl phthalate) through a column of basic alumina to remove inhibitors.
-
Reaction Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to remove oxygen.
-
Charging the Reactor: Charge the purified monomer to the reactor.
-
Initiator Preparation: In a separate flask, dissolve the initiator (e.g., benzoyl peroxide) in a small amount of the purified monomer.
-
Initiation and Temperature Control:
-
Set the temperature of the cooling jacket to the desired reaction temperature (e.g., 80 °C).
-
Slowly add the initiator solution to the reactor over a period of 30-60 minutes using a syringe pump.
-
Monitor the internal reaction temperature closely. If the temperature rises more than 5-10 °C above the setpoint, reduce the initiator addition rate or increase the cooling.
-
-
Polymerization: Maintain the reaction at the desired temperature for the required time, continuously monitoring the temperature.
-
Termination: Cool the reactor to room temperature and expose the reaction mixture to air to quench the polymerization.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
Protocol 2: RAFT Polymerization of an Allyl Monomer for Enhanced Control
This protocol provides a general method for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which offers excellent control over the exotherm.
-
Preparation of Reaction Mixture: In a Schlenk flask, combine the allyl monomer (e.g., allyl acrylate, 1.0 g, 8.92 mmol), a RAFT agent (e.g., DDMAT, 65.2 mg, 0.178 mmol, for a [M]/[CTA] ratio of 50), and an initiator (e.g., AIBN, 2.9 mg, 0.0178 mmol, for a [CTA]/[I] ratio of 10).[11]
-
Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane, 2.0 mL) to the flask.[11]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[11]
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a controlled temperature (e.g., 70 °C) and stir.[11] The controlled nature of RAFT polymerization will result in a much slower and more manageable release of heat compared to conventional free radical polymerization.
-
Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion by techniques such as ¹H NMR or GC.
-
Termination and Purification: Once the desired conversion is achieved, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold methanol. Filter and dry the polymer under vacuum.[11]
Visualizations
Caption: Troubleshooting workflow for uncontrolled exotherms.
Caption: Relationship between control strategies and exotherm management.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US3485808A - Method for controlling temperature of an exothermic polymerization reaction - Google Patents [patents.google.com]
- 7. Designing Polymerization Reaction Systems | AIChE [aiche.org]
- 8. iokinetic.com [iokinetic.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Radical polymerization - Wikipedia [en.wikipedia.org]
- 18. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 19. US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Cycle Life in Batteries with Triallyl Phosphate (TAP) Additive
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cycle life in batteries utilizing triallyl phosphate (B84403) (TAP) as an electrolyte additive.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of triallyl phosphate (TAP) as a battery electrolyte additive?
A1: this compound (TAP) primarily functions as a film-forming additive. It is designed to be electrochemically oxidized on the cathode surface at a lower potential than the main electrolyte solvents. This process forms a stable, protective polymer layer, often referred to as a cathode-electrolyte interphase (CEI). This layer suppresses the continuous decomposition of the electrolyte, especially in high-voltage battery systems, which in turn improves the cycle life and overall stability of the battery.[1]
Q2: We are observing rapid capacity fade in our cells containing TAP. What are the likely causes?
A2: Rapid capacity fade, or low cycle life, in batteries with TAP can stem from several factors:
-
Suboptimal TAP Concentration: The concentration of TAP is critical. While an optimal amount can form a protective layer, excessive TAP can lead to the formation of a thick, resistive film on the electrode surface. This can impede lithium-ion transport, increase cell impedance, and ultimately reduce capacity retention.[1]
-
High Operating Voltage: While TAP is beneficial for high-voltage applications, extreme voltages can accelerate the degradation of the electrolyte and the electrodes, even with the additive. The protective layer formed by TAP may not be sufficient to prevent all side reactions at very high potentials.
-
Electrolyte Decomposition: If the TAP concentration is too low, it may not form a complete or robust protective layer, leaving the electrolyte vulnerable to decomposition on the cathode surface. Products from this decomposition can migrate to and thicken the solid electrolyte interphase (SEI) on the anode, consuming lithium ions and increasing impedance.
-
High C-Rates: Charging or discharging at high rates can exacerbate mechanical stress on the electrodes and lead to uneven current distribution, potentially causing localized degradation that the TAP-formed layer cannot mitigate effectively.
-
Improper Cell Assembly or Formation Cycling: Inconsistent electrode loading, poor sealing, or an inadequate formation protocol can lead to premature cell failure irrespective of the electrolyte additives used.
Q3: What is the recommended concentration of TAP in the electrolyte?
A3: The optimal concentration of TAP can vary depending on the specific battery chemistry (cathode, anode, and electrolyte composition) and operating conditions. However, studies have shown that a concentration of around 1.0 wt% is often effective.[1] It is crucial to experimentally determine the optimal concentration for your specific system, as concentrations as high as 2.0 wt% have been shown to be detrimental to performance.[1]
Q4: Can TAP have any negative effects on the anode?
A4: Yes, while the primary beneficial action of TAP is at the cathode, it can also be electrochemically reduced at the anode. This can alter the composition of the Solid Electrolyte Interphase (SEI) on the anode. While a stable SEI is crucial for battery performance, modifications by TAP reduction products could potentially increase impedance or affect the uniformity of lithium plating. However, the improvement in cycling performance is primarily attributed to the protective film formation on the cathode.[1]
Q5: How does the performance of a battery with TAP compare to one without it?
A5: Generally, the addition of an optimal amount of TAP can significantly improve the cycle life of a lithium-ion battery, particularly at high voltages. For example, in a LiNi₀.₅Mn₁.₅O₄/graphite cell, the capacity retention after 150 cycles at 0.2C was 75.6% with 1 wt% TAP, compared to only 56.2% in the cell without the additive.[1]
Troubleshooting Guide
Problem: Unexpectedly Low Cycle Life
This guide provides a systematic approach to troubleshooting and identifying the root cause of poor cycling performance in batteries containing TAP.
Step 1: Verify TAP Concentration and Electrolyte Preparation
-
Question: Was the TAP concentration accurately controlled during electrolyte preparation?
-
Action:
-
Review the electrolyte preparation procedure to ensure the correct weight percentage of TAP was added.
-
If possible, use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to verify the TAP concentration in a sample of the electrolyte.
-
Prepare fresh batches of electrolyte with varying TAP concentrations (e.g., 0.5 wt%, 1.0 wt%, 1.5 wt%) for comparative testing.
-
Step 2: Electrochemical Analysis
-
Question: How are the electrochemical characteristics of the cell changing over cycling?
-
Action:
-
Cyclic Voltammetry (CV): Perform CV on half-cells to observe the oxidation and reduction behavior of the electrolyte with and without TAP. This can help confirm if TAP is being oxidized at the expected potential.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different stages of cycling (e.g., after formation, after 10, 50, and 100 cycles). An increase in impedance, particularly the charge transfer resistance, can indicate the formation of a resistive layer on the electrodes.
-
Step 3: Post-Mortem Analysis
-
Question: What are the physical and chemical changes to the electrodes after cycling?
-
Action:
-
Carefully disassemble a cell that has exhibited poor cycle life in an inert atmosphere (e.g., an argon-filled glovebox).
-
Visual Inspection: Examine the electrodes for any visible changes, such as discoloration, delamination, or lithium plating on the anode.
-
Scanning Electron Microscopy (SEM): Use SEM to visualize the surface morphology of the cathode and anode. Look for evidence of a thick, non-uniform film or electrode cracking.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface composition of the electrodes to identify the chemical species present in the CEI and SEI. This can confirm the presence of TAP-derived polymer species on the cathode.
-
Data Presentation
Table 1: Effect of TAP Concentration on Battery Performance
| TAP Concentration (wt%) | Discharge Capacity after 150 cycles (mAh/g) | Capacity Retention after 150 cycles (%) |
| 0 | Not specified | 56.2 |
| 0.5 | 80.6 | 67.4 |
| 1.0 | 85.2 | 75.6 |
| 2.0 | 63.2 | 55.1 |
Data sourced from a study on LiNi₀.₅Mn₁.₅O₄/graphite cells cycled at 0.2C.[1]
Experimental Protocols
1. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To measure the impedance of the battery at different frequencies to understand the contributions of different components (electrolyte resistance, SEI/CEI impedance, charge transfer resistance).
-
Methodology:
-
Connect the cell to a potentiostat with EIS capability inside a temperature-controlled chamber (e.g., 25 °C).
-
Set the DC bias to the open-circuit voltage (OCV) of the cell.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV).
-
Sweep the frequency over a wide range (e.g., 100 kHz to 0.01 Hz).
-
Record the real and imaginary parts of the impedance.
-
Analyze the resulting Nyquist plot. The high-frequency intercept with the real axis represents the ohmic resistance. The diameter of the semicircle(s) in the mid-frequency range corresponds to the charge transfer resistance. The low-frequency tail is related to diffusion processes.
-
2. Cyclic Voltammetry (CV)
-
Objective: To study the redox processes occurring at the electrode-electrolyte interface.
-
Methodology:
-
Assemble a three-electrode half-cell (working electrode, lithium counter electrode, and lithium reference electrode).
-
Connect the cell to a potentiostat.
-
Set the potential window to encompass the expected redox reactions of the electrode material and the electrolyte.
-
Select a scan rate (e.g., 0.1 mV/s).
-
Sweep the potential from the starting potential to the upper vertex potential, then to the lower vertex potential, and back to the starting potential.
-
Record the current response as a function of the applied potential.
-
Analyze the resulting voltammogram for oxidation and reduction peaks, which indicate the potentials at which electrochemical reactions occur.
-
3. Post-Mortem Analysis: Electrode Harvesting and SEM Imaging
-
Objective: To visually inspect the surface of the electrodes after cycling.
-
Methodology:
-
Discharge the cell to a safe voltage (e.g., 2.5 V).
-
Transfer the cell to an argon-filled glovebox.
-
Carefully open the cell casing and separate the electrodes, separator, and other components.
-
Gently rinse the harvested electrodes with a suitable solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte.
-
Allow the electrodes to dry completely inside the glovebox.
-
Mount a small piece of the electrode onto an SEM stub using conductive carbon tape.
-
Transfer the sample to the SEM chamber using an air-sensitive sample holder if available.
-
Acquire images at various magnifications to observe the surface morphology.
-
Visualizations
Caption: Proposed mechanism of TAP in SEI/CEI formation.
Caption: Experimental workflow for troubleshooting low cycle life.
Caption: Troubleshooting decision tree for low cycle life with TAP.
References
Technical Support Center: Managing Moisture Sensitivity of Triallyl Phosphate (TAP)
For researchers, scientists, and drug development professionals utilizing triallyl phosphate (B84403) (TAP), its inherent sensitivity to moisture presents a significant challenge that can impact experimental reproducibility and product stability. This technical support center provides essential guidance on mitigating these challenges through proper handling, storage, and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is triallyl phosphate (TAP) and why is it moisture-sensitive?
A1: this compound (CAS 1623-19-4) is an organophosphate ester containing three allyl groups.[1] Its sensitivity to moisture stems from the susceptibility of the phosphate ester bonds to hydrolysis, a chemical reaction with water that breaks these bonds. This process can lead to the degradation of TAP, forming diallyl phosphate and eventually phosphoric acid, which can alter the material's properties and affect experimental outcomes.
Q2: What is the primary degradation pathway for TAP in the presence of moisture?
A2: The primary degradation pathway for TAP in the presence of moisture is hydrolysis. This reaction is significantly accelerated under alkaline (basic) conditions.[2] The hydroxide (B78521) ion (OH-) acts as a nucleophile, attacking the phosphorus atom and leading to the cleavage of the P-O bond. In neutral or slightly acidic conditions, the rate of hydrolysis is slower.[2]
Q3: What are the best practices for storing this compound to minimize moisture exposure?
A3: To minimize moisture-induced degradation, proper storage of TAP is critical. It should be stored in a cool, dry, and well-ventilated area.[3] The container must be tightly sealed to prevent the ingress of atmospheric moisture.[3] Storing under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection.
Q4: Can desiccants be used to protect TAP from moisture?
A4: Yes, desiccants can be used as an effective secondary measure to maintain a dry environment for TAP storage. Placing desiccant packs inside a larger, sealed secondary container holding the primary TAP container can help absorb any moisture that may be present. It is crucial to ensure the desiccant does not come into direct contact with the TAP.
Q5: Are there any known stabilizers that can be added to TAP to reduce its moisture sensitivity?
A5: The publicly available scientific literature does not provide specific information on chemical stabilizers that can be directly added to this compound to inhibit its hydrolysis for general laboratory use. Research has focused more on its application in specific formulations, such as in lithium-ion battery electrolytes, where it contributes to the formation of a stable solid electrolyte interphase (SEI) on the electrodes.[4][5][6] This suggests that in certain complex systems, TAP can participate in reactions that lead to a stabilized interface, but this is an in-situ formation rather than a pre-added stabilizer.
Troubleshooting Guide
Issue: I am observing inconsistencies in my experimental results when using TAP.
-
Question: Could moisture contamination be the cause of these inconsistencies?
-
Answer: Yes, moisture contamination is a likely culprit. The hydrolysis of TAP can alter its chemical properties and reactivity, leading to variability in experimental outcomes. It is crucial to review your handling and storage procedures to minimize moisture exposure.
-
-
Question: How can I check if my TAP has been compromised by moisture?
-
Answer: While a visual inspection for cloudiness or phase separation might give an initial clue, analytical techniques are necessary for a definitive answer. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be used to detect the presence of P-OH bonds from hydrolysis products. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity of TAP and identify degradation products.
-
-
Question: My TAP container was left open for a short period. Is the material still usable?
-
Answer: The extent of degradation will depend on the duration of exposure and the ambient humidity. It is highly recommended to perform an analytical check for purity before using the material in a critical experiment. For non-critical applications, if the exposure was minimal, the material might still be usable, but be aware of the potential for altered reactivity.
-
-
Question: I am working in a high-humidity environment. What extra precautions should I take?
-
Answer: In a high-humidity environment, it is essential to work in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) when handling TAP. If a glove box is not available, minimize the time the container is open and use a steady stream of dry inert gas to blanket the material while dispensing.
-
Experimental Protocols
Protocol for Evaluating the Hydrolytic Stability of this compound
This protocol provides a general framework for assessing the stability of TAP in the presence of moisture under controlled conditions.
1. Materials and Equipment:
-
This compound (TAP) of high purity
-
Deionized water
-
pH buffers (e.g., pH 4, 7, and 9)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dioxane)
-
Vials with airtight septa
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector
-
Thermostatically controlled oven or water bath
-
Analytical balance
-
Micropipettes
2. Experimental Procedure:
-
Sample Preparation:
-
Prepare stock solutions of TAP in the anhydrous solvent at a known concentration (e.g., 10 mg/mL).
-
In separate vials, place a defined volume of the pH buffer.
-
Spike the vials with a known amount of the TAP stock solution to achieve the desired final concentration. Ensure the vials are immediately sealed to prevent evaporation.
-
-
Incubation:
-
Place the vials in a thermostatically controlled environment at a specific temperature (e.g., 25 °C, 40 °C, or 60 °C).
-
At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), remove a vial for analysis.
-
-
Sample Analysis:
-
Quench the hydrolysis reaction by adding a suitable anhydrous solvent and/or neutralizing the pH if necessary.
-
Analyze the samples by GC or HPLC to determine the concentration of remaining TAP.
-
3. Data Analysis:
-
Plot the concentration of TAP as a function of time for each pH and temperature condition.
-
Determine the rate of hydrolysis, which can be modeled using kinetic equations (e.g., first-order kinetics).
-
Compare the hydrolysis rates under different conditions to understand the influence of pH and temperature on TAP stability.
Quantitative Data Summary
While specific data on the stabilization of pure TAP is limited, its application as an electrolyte additive in lithium-ion batteries provides some insight into its behavior in a complex chemical system. The following table summarizes findings from a study on the use of TAP in LiNi0.5Mn1.5O4/graphite cells.
| Additive Concentration (wt%) | Capacity Retention after 150 cycles (%) |
| 0 | 56.2 |
| 0.5 | 67.4 |
| 1.0 | 75.6 |
| 2.0 | 55.1 |
| Data from a study on LNMO/graphite cells, indicating that an optimal concentration of TAP can improve battery performance, attributed to the formation of a stable interface layer.[5] |
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Experimental workflow for TAP stability testing.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Scalable Synthesis and Purification of Phosphate Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis and purification of phosphate (B84403) compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of various phosphate compounds.
Small Molecule Phosphate Esters
Issue 1: Low Yield in Phosphorylation Reaction
-
Question: We are experiencing a lower than expected yield in our phosphorylation reaction to produce a small molecule phosphate ester. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields in phosphorylation reactions are often linked to suboptimal reaction conditions, reagent quality, or the presence of moisture.
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents, especially the phosphorylating agent (e.g., POCl₃, phosphoryl chloride) and any activating agents, are of high purity and appropriately stored. Anhydrous solvents are critical as moisture can quench the reaction.
-
Reaction Conditions:
-
Temperature: Verify that the reaction is being conducted at the optimal temperature. Some phosphorylation reactions require low temperatures to prevent side reactions, while others may need heat to proceed.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of the phosphorylating agent may be necessary, but too much can lead to the formation of byproducts.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR to determine the optimal reaction time. Incomplete reactions will directly result in lower yields.
-
-
Moisture Control: The presence of water can hydrolyze the phosphorylating agent and intermediates. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: Be aware of potential side reactions, such as the formation of pyrophosphates or multiple phosphorylations on the same molecule if it has multiple hydroxyl groups. Protecting groups may be necessary to achieve selectivity.
-
Issue 2: Difficulty in Purifying the Phosphate Ester
-
Question: Our crude phosphate ester is proving difficult to purify, with streaking observed on normal-phase silica (B1680970) gel chromatography. What purification strategies can we employ?
-
Answer: The acidic nature of phosphate esters can lead to strong interactions with silica gel, causing streaking and poor separation.
Troubleshooting Steps:
-
Reverse-Phase Chromatography: Consider using reverse-phase (RP) HPLC or flash chromatography. This method separates compounds based on hydrophobicity and is often more suitable for polar and charged molecules like phosphate esters.[1]
-
Ion-Exchange Chromatography: Anion-exchange chromatography is a powerful technique for purifying negatively charged molecules like phosphates. The separation is based on the charge of the molecule, providing excellent resolution.
-
Acidified Silica Gel Chromatography: If you must use normal-phase chromatography, consider adding a small amount of a volatile acid (e.g., 1-2% acetic acid or formic acid) to the mobile phase. This can help to suppress the ionization of the phosphate group and reduce streaking.
-
Crystallization: If the phosphate compound is a solid, crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to induce crystallization. Troubleshooting crystallization may involve adjusting supersaturation levels, cooling rates, and agitation.[2]
-
Protecting Groups: If purification of the final product is consistently challenging, consider if a different phosphate protecting group strategy could be employed during the synthesis. Some protecting groups can be chosen to facilitate purification.[3][4]
-
Oligonucleotides
Issue 1: Low Coupling Efficiency During Solid-Phase Synthesis
-
Question: We are observing a significant drop in trityl cation signal during the synthesis of a modified oligonucleotide, indicating low coupling efficiency. How can we address this?
-
Answer: Low coupling efficiency is a common issue in oligonucleotide synthesis, especially with modified or sterically hindered phosphoramidites.
Troubleshooting Steps:
-
Reagent Quality: Ensure phosphoramidites, activator (e.g., tetrazole, DCI), and anhydrous acetonitrile (B52724) are fresh and of high quality. Moisture is a primary cause of low coupling efficiency.[5]
-
Increase Coupling Time: Doubling the standard coupling time for the problematic monomer can often improve efficiency, particularly for sterically hindered nucleosides.
-
Increase Phosphoramidite (B1245037) Concentration: Using a higher concentration of the phosphoramidite solution can help drive the reaction to completion.
-
Use a Stronger Activator: Consider switching to a more potent activator, such as 5-(Ethylthio)-1H-tetrazole (ETT).
-
Perform a Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the challenging monomer.
-
Issue 2: Impurities in the Final Oligonucleotide Product
-
Question: After cleavage and deprotection, our oligonucleotide product shows multiple peaks on HPLC analysis. What are the likely impurities and how can we purify the full-length product?
-
Answer: Impurities in synthetic oligonucleotides typically include truncated sequences (n-1, n-2, etc.) and products with remaining protecting groups.
Purification Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates oligonucleotides based on hydrophobicity. It is effective for purifying oligonucleotides up to 50 nucleotides in length.[6]
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This technique separates oligonucleotides based on the number of phosphate groups, providing excellent resolution for separating full-length products from shorter failure sequences.[7][8]
-
Polyacrylamide Gel Electrophoresis (PAGE): For very long oligonucleotides or applications requiring the highest purity, denaturing PAGE offers single-base resolution and can achieve purity levels exceeding 95%.[6]
-
Phosphoproteins and Phosphopeptides
Issue 1: Low Yield of Enriched Phosphopeptides for Mass Spectrometry Analysis
-
Question: We are struggling to enrich a sufficient quantity of phosphopeptides from our protein digest for successful mass spectrometry analysis. What can we do to improve the yield?
-
Answer: The low abundance of phosphoproteins and phosphopeptides necessitates efficient enrichment strategies.
Troubleshooting Steps:
-
Immobilized Metal Affinity Chromatography (IMAC): This is a common technique where phosphorylated peptides are captured by metal ions (e.g., Fe³⁺, Ga³⁺) chelated to a resin.
-
Optimization: Ensure the loading and wash buffers are optimized to minimize non-specific binding. The pH of the loading buffer is critical for efficient capture.
-
-
Titanium Dioxide (TiO₂) or Zirconium Dioxide (ZrO₂) Chromatography: These metal oxide affinity chromatography (MOAC) methods are also highly effective for phosphopeptide enrichment.
-
Comparison: TiO₂ is often preferred for singly phosphorylated peptides, while ZrO₂ may have a higher affinity for multi-phosphorylated peptides.
-
-
Fractionation Prior to Enrichment: For complex samples, pre-fractionating the peptide mixture by strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC) can reduce complexity and improve the efficiency of the subsequent phosphopeptide enrichment step.
-
Antibody-Based Enrichment: For tyrosine-phosphorylated peptides, specific antibodies can be used for immunoprecipitation, offering high specificity.[9]
-
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the most common protecting groups for phosphate synthesis and how are they removed?
-
A1: The choice of protecting group is crucial for successful phosphate synthesis. Common protecting groups include:
-
Methyl (Me): Removed by strong nucleophiles like thiophenol.
-
2-Cyanoethyl: Widely used in oligonucleotide synthesis and removed by mild base.[5]
-
Benzyl (Bn): Removed by hydrogenolysis.
-
tert-Butyl (tBu): Cleaved with acid (e.g., trifluoroacetic acid).
-
Fmoc (9-fluorenylmethoxycarbonyl): Removed by a mild base like piperidine.
-
-
-
Q2: How can we monitor the progress of a phosphorylation reaction at a large scale?
-
A2: Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements.[10][11] For phosphorylation reactions, this can involve:
-
In-line Spectroscopy: Techniques like FTIR or Raman spectroscopy can monitor the disappearance of starting materials and the appearance of the product in real-time.
-
Automated Sampling and Analysis: Coupling the reactor to an HPLC or a flow-NMR system can provide real-time data on reaction conversion and impurity formation.
-
-
Purification
-
Q3: What are the key considerations when scaling up a chromatography method for phosphate compounds?
-
A3: Scaling up chromatography requires careful consideration of several parameters to maintain separation performance:
-
Column Geometry: The ratio of column length to diameter should be kept constant.
-
Linear Velocity: The linear flow rate of the mobile phase should be maintained. This means the volumetric flow rate will increase with the square of the column diameter.
-
Particle Size: For very large-scale purifications, a larger particle size stationary phase may be necessary to keep backpressure within acceptable limits.[8]
-
Loading Capacity: The amount of crude material that can be loaded onto the column needs to be determined and scaled proportionally.
-
-
-
Q4: What are the challenges associated with the crystallization of phosphate compounds and how can they be overcome?
-
A4: Challenges in crystallizing phosphate compounds include:
-
Polymorphism: The existence of multiple crystalline forms, which can have different physical properties. Careful control of crystallization conditions (solvent, temperature, cooling rate) is needed to obtain the desired polymorph.
-
Formation of Amorphous Precipitates: Rapid precipitation can lead to amorphous solids that are difficult to handle and purify. This can often be overcome by slowing down the rate of supersaturation.
-
pH Dependence: The solubility of many phosphate compounds is highly pH-dependent. Precise pH control is often the most critical parameter for successful crystallization.
-
-
Analysis
-
Q5: What is the role of ³¹P NMR in the analysis of phosphate compounds?
-
A5: ³¹P NMR is a powerful analytical technique for phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. It provides information on:
-
Structural Elucidation: The chemical shift of a phosphorus atom is sensitive to its chemical environment, allowing for the identification of different phosphate species (e.g., phosphate, phosphonate, phosphite).
-
Purity Assessment: The presence of phosphorus-containing impurities can be readily detected and quantified.
-
Reaction Monitoring: The conversion of starting materials to products in a phosphorylation reaction can be monitored directly.
-
-
Data Presentation
Table 1: Comparison of Oligonucleotide Purification Methods
| Purification Method | Purity Level | Typical Yield | Recommended For | Advantages | Disadvantages |
| Desalting | ~70-85% | High | Standard PCR primers (<35 bases) | Removes salts and small molecules | Does not remove failure sequences |
| RP-HPLC | >85% | Moderate | Modified oligos, qPCR probes (10-50 bases) | High resolution, removes many failure sequences | Resolution decreases with length |
| IEX-HPLC | >90% | Moderate | Longer oligos, therapeutic applications | Separates based on charge (length) | Uses non-volatile salts |
| PAGE | >95% | Low | Very long oligos (>50 bases), cloning, crystallography | Single-base resolution, highest purity | Low throughput, labor-intensive |
Experimental Protocols
Protocol 1: General Procedure for Phosphopeptide Enrichment using TiO₂ Spin Columns
-
Sample Preparation: Start with a protein digest containing peptides in a solution with at least 50% acetonitrile and 0.1% trifluoroacetic acid (TFA).
-
Column Equilibration:
-
Add 200 µL of wash buffer (e.g., 50% acetonitrile, 0.1% TFA) to a TiO₂ spin column.
-
Centrifuge at 3,000 x g for 2 minutes. Discard the flow-through.
-
Repeat the equilibration step once.
-
-
Sample Loading:
-
Load the peptide sample onto the equilibrated spin column.
-
Centrifuge at 1,000 x g for 5 minutes. Collect the flow-through, as it contains non-phosphorylated peptides.
-
-
Washing:
-
Add 200 µL of wash buffer to the column.
-
Centrifuge at 3,000 x g for 2 minutes. Discard the flow-through.
-
Repeat the wash step two more times to remove non-specifically bound peptides.
-
-
Elution:
-
Add 100 µL of elution buffer (e.g., 5% ammonium (B1175870) hydroxide (B78521) or 10% ammonia (B1221849) in water) to the column.
-
Incubate for 5 minutes at room temperature.
-
Centrifuge at 3,000 x g for 5 minutes to collect the enriched phosphopeptides.
-
Repeat the elution step and combine the eluates.
-
-
Post-Elution Processing: Immediately acidify the eluted phosphopeptides with an acid like formic acid to a pH of 2-3 to ensure stability and compatibility with subsequent mass spectrometry analysis.
Visualizations
Caption: General experimental workflow for phosphate compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. filter-dryer.com [filter-dryer.com]
- 3. Application of new catalytic phosphate protecting groups for the highly efficient phosphotriester oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New phosphate blocking groups in nucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 7. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Triallyl Phosphate Using Gas Chromatography
For researchers, scientists, and drug development professionals working with triallyl phosphate (B84403) (TAP), ensuring its purity is critical for the integrity of experimental outcomes and the quality of final products. Gas chromatography (GC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of GC methods for TAP purity analysis and discusses alternative techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Triallyl Phosphate Purity
Gas chromatography, particularly with Flame Ionization Detection (GC-FID) or Nitrogen-Phosphorus Detection (GC-NPD), is a robust and widely adopted method for assessing the purity of this compound.[1][2][3] However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P NMR, offer orthogonal insights and can be powerful tools for quantitative analysis.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Performance |
| Gas Chromatography - Flame Ionization Detector (GC-FID) | Separation based on boiling point and polarity on a capillary column, followed by detection of organic compounds by ionization in a hydrogen flame. | Robust, reproducible, wide linear range, and provides quantitative data based on peak area percentage. | Not specific to phosphorus-containing compounds; potential for co-elution with impurities of similar volatility. | LOD: ~0.2 µg/mL, LOQ: ~0.7 µg/mL, RSD: <1-2%[4][5] |
| Gas Chromatography - Nitrogen-Phosphorus Detector (GC-NPD) | Similar separation to GC-FID, but the detector is highly selective for nitrogen- and phosphorus-containing compounds.[6][7] | Highly sensitive and selective for organophosphates, reducing interference from non-phosphorus impurities.[8] | The detector response can be more sensitive to operating conditions than FID. | LOD: ~0.04 ng (for air samples, indicating high sensitivity)[6] |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Exploits the magnetic properties of the ³¹P nucleus to provide structural information and quantitative data.[4] | Absolute quantification without the need for a reference standard of the analyte (qNMR), high specificity, and provides structural information about phosphorus-containing impurities.[4][9][10] | Lower sensitivity compared to GC-NPD, requires specialized equipment, and may not detect non-phosphorus impurities. | High precision and accuracy, with results comparable to chromatographic methods.[4] |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Separates compounds like GC and detects them based on their mass-to-charge ratio. | Provides structural information for impurity identification and is highly sensitive and specific.[11][12] | More complex instrumentation and data analysis compared to GC-FID/NPD. | Sub-ppm mass accuracy with high-resolution MS, enabling confident impurity identification.[12] |
Experimental Protocols
Gas Chromatography (GC-FID/NPD) Method for this compound Purity
This protocol is a representative method adapted from established procedures for similar organophosphate compounds.[4][5]
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as acetone (B3395972) or ethyl acetate.
-
Vortex the solution until homogeneous.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
b. GC Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/splitless injector, 250°C, split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector (FID): 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Helium): 25 mL/min.
-
Detector (NPD): 300°C, Hydrogen flow: 3 mL/min, Air flow: 60 mL/min, Makeup gas (Helium): 10 mL/min, Bead voltage: As per manufacturer's recommendation.
c. Data Analysis:
-
The purity of this compound is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Potential impurities may include residual allyl alcohol, triallyl phosphite (B83602) (a precursor), and polymerization byproducts.[6]
Quantitative ³¹P NMR Spectroscopy Method for this compound Purity
This protocol outlines a general procedure for the quantitative analysis of this compound using ³¹P NMR.[4][9][10]
a. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., triphenyl phosphate or a certified reference material) that has a distinct chemical shift from TAP.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.
-
Cap the tube and mix thoroughly until the sample and standard are completely dissolved.
b. NMR Acquisition Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Nucleus: ³¹P.
-
Experiment: Proton-decoupled single-pulse experiment.
-
Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard (to ensure full relaxation for accurate quantification).
-
Pulse Width: Calibrated 90° pulse.
-
Acquisition Time: Sufficient to obtain good signal-to-noise.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64-256 scans).
c. Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_TAP / N_TAP) * (N_IS / I_IS) * (M_TAP / M_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of phosphorus atoms
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
TAP = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical comparison between the analytical methods, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Manufacturer Factory CAS 1623-19-4, CasNo.1623-19-4 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H15O4P | CID 15390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1623-19-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Thermal Characterization of Poly(triallyl phosphate) and Alternative Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of poly(triallyl phosphate) (PTAP), a phosphorus-containing flame retardant, with other common alternatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Understanding the thermal decomposition and stability of these polymers is crucial for their application in materials science and for ensuring the safety and integrity of products in various developmental stages.
Executive Summary
Poly(this compound) exhibits a distinct thermal decomposition profile characterized by an exothermic event at approximately 230°C. This guide compares its thermal properties with prominent phosphorus-based flame retardants: Resorcinol bis(diphenyl phosphate) (RDP), Bisphenol A bis(diphenyl phosphate) (BDP), and Ammonium Polyphosphate (APP). The data presented herein, summarized from multiple studies, offers a baseline for selecting appropriate flame-retardant materials based on their thermal stability and decomposition mechanisms.
Performance Comparison: TGA and DSC Data
The thermal properties of poly(this compound) and its alternatives are summarized below. It is important to note that the data for poly(this compound) is based on a "TAP-g-tetradecane" product, a material rich in triallyl phosphate (B84403) monomer, which serves as a proxy for the pure polymer[1]. The thermal behavior of these materials can vary depending on the specific formulation and experimental conditions.
Table 1: Comparative TGA Data of Poly(this compound) and Alternatives
| Polymer/Compound | Onset of Decomposition (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Char Yield at 600°C (%) | Atmosphere |
| Poly(this compound) (as TAP-g-tetradecane) | ~200 | Not explicitly stated | Not explicitly stated | Not specified |
| Resorcinol bis(diphenyl phosphate) (RDP) | ~307 (5% weight loss) | Not explicitly stated | Increases char yield in polymer blends[2][3] | Air |
| Bisphenol A bis(diphenyl phosphate) (BDP) | ~375 (5% weight loss) | Not explicitly stated | Promotes char formation[4] | Nitrogen |
| Ammonium Polyphosphate (APP) | >270 | Two-stage decomposition | High | Nitrogen/Air |
Table 2: Comparative DSC Data of Poly(this compound) and Alternatives
| Polymer/Compound | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Key Thermal Events |
| Poly(this compound) (as TAP-g-tetradecane) | Not reported | Not applicable | Exothermic activity around 230°C[1] |
| Resorcinol bis(diphenyl phosphate) (RDP) | Not applicable (additive) | ~60-65 | Endothermic melting |
| Bisphenol A bis(diphenyl phosphate) (BDP) | Not applicable (additive) | ~90-110 | Endothermic melting |
| Ammonium Polyphosphate (APP) | Not applicable (inorganic) | Not applicable | Endothermic decomposition |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of flame-retardant polymers using TGA and DSC.
Caption: Experimental workflow for TGA and DSC analysis.
Experimental Protocols
Detailed methodologies for TGA and DSC are crucial for obtaining reproducible and comparable data.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Parameters:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a tared TGA pan (platinum or alumina).
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., Nitrogen) or an oxidative atmosphere (e.g., Air) to simulate different environmental conditions. A consistent purge rate of 20-50 mL/min is recommended.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 900°C at a linear heating rate of 10°C/min.
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the final char yield are determined from the TGA curve and its first derivative (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and to characterize exothermic or endothermic events.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a tared aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at a low temperature (e.g., -50°C).
-
Ramp the temperature to a point above the expected transitions (e.g., 250°C) at a rate of 10°C/min (First Heating Scan).
-
Hold isothermally for 2-5 minutes to erase the thermal history of the sample.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min) (Cooling Scan).
-
Ramp the temperature again to the upper limit at 10°C/min (Second Heating Scan).
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan. Melting points (Tm) and other transitions are identified as peaks in the heat flow curve.
Conclusion
The thermal characterization of poly(this compound) and its alternatives by TGA and DSC provides critical data for material selection and application. Poly(this compound) shows a distinct exothermic decomposition, which is a key feature of its flame-retardant mechanism. In comparison, other phosphorus-based flame retardants like RDP, BDP, and APP exhibit different decomposition profiles and thermal stabilities. The choice of a suitable flame retardant will depend on the specific requirements of the application, including processing temperatures, desired thermal stability, and the mechanism of flame retardancy. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field.
References
A Comparative Guide to Triallyl Phosphate Copolymers and Antibody-Drug Conjugates in Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted drug delivery, two distinct platforms, Antibody-Drug Conjugates (ADCs) and copolymers of triallyl phosphate (B84403) (TAP), offer unique advantages and face different challenges. ADCs represent a clinically validated and rapidly advancing class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[1][2][3] In contrast, TAP copolymers are emerging as a versatile synthetic polymer platform with potential applications in drug delivery, building on the polymer's adaptable chemical properties.[4][5]
This guide provides an objective comparison of the performance of these two platforms, supported by available experimental data and methodologies, to aid researchers in selecting and developing the most suitable carrier for their therapeutic agents.
At a Glance: Key Performance Metrics
| Performance Metric | Triallyl Phosphate (TAP) Copolymers (Hypothetical) | Antibody-Drug Conjugates (ADCs) | Supporting Data & Considerations |
| Targeting Moiety | Chemical ligands, peptides, or aptamers conjugated to the polymer backbone. | Monoclonal Antibody (mAb) | ADCs offer high specificity to tumor-associated antigens.[1][3] TAP copolymers would rely on conjugated targeting ligands, the specificity of which can vary. |
| Drug-to-Carrier Ratio | Potentially high and tunable, dependent on copolymer composition and conjugation chemistry. | Typically low and heterogeneous (2-8 drugs per antibody), though site-specific conjugation is improving homogeneity.[6][7] | Antibody-Polymer Conjugates (APCs) are being explored to increase the drug-to-antibody ratio (DAR) in ADC-like systems.[6][7] |
| Payload Capacity | High, as the entire polymer backbone can be functionalized. | Limited by the number of available conjugation sites on the antibody and potential for aggregation with high drug loading.[6][8] | Nanoparticle drug delivery systems, a related concept to polymer carriers, can significantly increase drug loading compared to ADCs.[9] |
| Manufacturing Complexity | Potentially simpler and more cost-effective polymer synthesis and drug conjugation.[4] | Complex multi-step process involving antibody production, linker synthesis, conjugation, and purification.[10] | The manufacturing of ADCs requires expertise in both biotechnology and synthetic chemistry.[10] |
| Immunogenicity | Lower potential for immunogenicity compared to protein-based carriers. | Potential for immunogenic responses to the monoclonal antibody component.[11] | The protein nature of ADCs necessitates careful evaluation of their immunogenic potential.[11] |
| Pharmacokinetics | Tunable half-life based on polymer molecular weight and composition. | Long circulation half-life dictated by the monoclonal antibody. | The IgG1 isotype, commonly used in ADCs, has a long half-life, contributing to sustained drug exposure.[12] |
| Mechanism of Drug Release | Can be designed for various release mechanisms (e.g., hydrolysis, enzymatic cleavage, pH-sensitivity).[13] | Primarily through linker cleavage within the target cell, often in the lysosome.[2] | Linker stability is a critical attribute of ADCs, preventing premature drug release.[1] |
| Clinical Validation | Preclinical; limited data available for drug delivery applications. | Numerous FDA-approved ADCs for cancer therapy, with many more in clinical trials.[2][6] | The clinical success of ADCs provides a strong validation for antibody-targeted therapy.[2] |
Delving Deeper: Experimental Insights
This compound (TAP) Copolymers: A Platform with Potential
This compound is an organophosphate compound that can be polymerized to form cross-linked networks.[5] Its copolymers, for instance with allyl diglycol carbonate, have been synthesized and characterized, demonstrating the feasibility of creating tailored polymer structures.[4][14] While primarily investigated for applications like nuclear track detection and as flame retardants[5], the allyl groups in the polymer backbone present reactive sites for the covalent attachment of targeting ligands and therapeutic payloads.[13]
Recent research into other phosphorus-containing polymers for therapeutic applications suggests that this class of materials can be designed to be biocompatible and biodegradable.[15] The versatility of polymer chemistry allows for the potential to create amphiphilic block copolymers that self-assemble into nanoparticles, encapsulating or covalently binding drugs for targeted delivery.[13]
Antibody-Drug Conjugates (ADCs): The Clinical Standard in Targeted Delivery
ADCs are a well-established class of targeted therapeutics.[1] An ADC consists of a monoclonal antibody that recognizes a specific antigen on the surface of a cancer cell, a potent cytotoxic payload, and a chemical linker that connects the two.[1][3] The mechanism of action typically involves the binding of the ADC to its target antigen, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload inside the cell, leading to cell death.[2][12]
The performance of an ADC is critically dependent on several factors, including the specificity and affinity of the antibody, the potency of the payload, the stability of the linker, and the drug-to-antibody ratio (DAR).[1][12] A major focus in ADC development is on site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR, which can lead to an improved therapeutic window.[2]
Experimental Protocols: A Comparative Framework
To objectively compare the performance of a novel TAP copolymer-based drug delivery system with a conventional ADC, a series of standardized in vitro and in vivo experiments are necessary.
I. Synthesis and Characterization
A. TAP Copolymer-Drug Conjugate Synthesis:
-
Copolymerization: Synthesize the this compound copolymer with a functional co-monomer (e.g., containing a reactive group for drug conjugation) via free radical polymerization.[4]
-
Characterization: Characterize the copolymer structure and molecular weight using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and gel permeation chromatography (GPC).
-
Drug Conjugation: Covalently attach the therapeutic agent to the copolymer backbone through a suitable linker (e.g., a pH-sensitive or enzymatically cleavable linker).
-
Purification and Quantification: Purify the conjugate using dialysis or size-exclusion chromatography and determine the drug loading content using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
B. Antibody-Drug Conjugate Synthesis:
-
Antibody Modification (for site-specific conjugation): Genetically engineer the monoclonal antibody to introduce specific conjugation sites (e.g., cysteine or non-natural amino acids).
-
Linker-Payload Synthesis: Synthesize the linker-payload molecule with a reactive moiety that is complementary to the conjugation site on the antibody.
-
Conjugation: React the modified antibody with the linker-payload under controlled conditions (pH, temperature, and stoichiometry).[10]
-
Purification and Characterization: Purify the ADC using protein A chromatography and characterize the drug-to-antibody ratio (DAR) and distribution using hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS).[11]
II. In Vitro Performance Evaluation
A. Drug Release Kinetics:
-
Incubate the TAP copolymer-drug conjugate and the ADC in buffers simulating physiological conditions (pH 7.4) and the endo-lysosomal environment (pH 5.0) with and without relevant enzymes (e.g., cathepsin B).
-
At predetermined time points, collect aliquots and quantify the amount of released drug using HPLC.
B. Cellular Uptake and Cytotoxicity:
-
Culture a cancer cell line that overexpresses the target antigen for the ADC (and for which a targeting ligand on the TAP copolymer is designed).
-
Treat the cells with varying concentrations of the TAP copolymer-drug conjugate, the ADC, and free drug.
-
Cellular Uptake: After incubation, lyse the cells and quantify the intracellular drug concentration using LC-MS. Alternatively, use fluorescently labeled conjugates and visualize uptake via confocal microscopy or quantify using flow cytometry.
-
Cytotoxicity: After 72 hours of incubation, assess cell viability using a standard assay such as the MTT or CellTiter-Glo assay to determine the half-maximal inhibitory concentration (IC50).
III. In Vivo Performance Evaluation
A. Pharmacokinetics and Biodistribution:
-
Administer a single intravenous dose of the TAP copolymer-drug conjugate or the ADC to healthy mice.
-
Collect blood samples at various time points and measure the plasma concentration of the conjugate to determine its pharmacokinetic profile (e.g., half-life, clearance).
-
For biodistribution, use radiolabeled or fluorescently tagged conjugates and image the animals at different time points or harvest organs and quantify the amount of conjugate accumulated in each tissue.
B. Antitumor Efficacy:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting the target cancer cells.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, free drug, TAP copolymer-drug conjugate, ADC).
-
Administer the treatments according to a predetermined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, harvest the tumors for histological and biomarker analysis.
Visualizing the Concepts
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Comparative experimental workflow for TAP copolymers and ADCs.
References
- 1. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. Breaking Barriers in Antibody-Drug Conjugates (ADCs) Development [mabion.eu]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Antibody Polymer Conjugates (APCs) for Active Targeted Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agnopharma.com [agnopharma.com]
- 10. Conjugation Process Development and Scale-Up | Springer Nature Experiments [experiments.springernature.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical validation of cathode passivation by triallyl phosphate
The quest for higher energy density in lithium-ion batteries has pushed operating voltages higher, particularly for cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) and Nickel-Manganese-Cobalt (NMC) oxides.[1][2] However, at these high potentials (approaching 5V), traditional carbonate-based electrolytes suffer from oxidative decomposition on the cathode surface.[1][2] This degradation leads to severe capacity fading, increased impedance, and gas generation, hindering the battery's cycle life and safety.[3]
A proven strategy to mitigate this issue is the use of electrolyte additives that form a stable protective layer on the cathode, known as the cathode-electrolyte interphase (CEI).[4][5] Triallyl phosphate (B84403) (TAP) has emerged as a highly effective additive, capable of forming a robust passivation layer through in-situ electropolymerization.[1][6] This guide provides an objective comparison of TAP's performance, supported by experimental data, and details the protocols for its electrochemical validation.
Mechanism of Action: In-Situ Polymerization
Triallyl phosphate's effectiveness stems from its ability to be oxidized at a lower potential than the bulk electrolyte solvents.[1] During the initial charging cycles, TAP molecules electropolymerize on the high-voltage cathode surface, creating a dense and stable CEI.[3][6] This passivation layer acts as a physical and electronic barrier, effectively suppressing the continuous decomposition of the electrolyte throughout the battery's life.[2] The allyl groups in the TAP molecule are crucial for this polymerization process.
Caption: Mechanism of TAP-driven cathode passivation.
Experimental Validation Protocols
Validating the efficacy of TAP involves a series of electrochemical tests to quantify its impact on battery performance. These tests are typically conducted using coin cells.
Electrode and Electrolyte Preparation
-
Cathode Slurry: A typical cathode is prepared by mixing the active material (e.g., LiCoO₂, NCM, or LNMO), a conductive agent like Super P carbon black, and a binder such as poly(vinylidene fluoride) (PVDF) in a weight ratio of approximately 96:2:2.[7] This mixture is dispersed in N-methyl-2-pyrrolidone (NMP) to form a slurry, which is then coated onto an aluminum foil current collector and dried.[7]
-
Electrolyte Formulation: The baseline electrolyte is commonly 1 M LiPF₆ dissolved in a mixture of carbonate solvents, such as ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 w/w).[6] The functional electrolyte is prepared by adding a specific weight percentage of TAP, typically ranging from 0.5 wt% to 3 wt%, to the baseline solution.[1][3]
Cell Assembly
CR2032-type coin cells are assembled in an argon-filled glovebox. The setup consists of the prepared cathode, a separator (e.g., Celgard), a lithium metal anode, and the electrolyte.
Electrochemical Measurements
-
Linear Sweep Voltammetry (LSV): This technique is used to determine the oxidation potential of the additive. A three-electrode system (with lithium metal as counter and reference electrodes and platinum as the working electrode) is used to scan the voltage from its open-circuit value to a high potential (e.g., 7V) at a slow scan rate (e.g., 1.0 mV/s).[7] This test confirms that TAP oxidizes before the electrolyte solvents.[1]
-
Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., 0.2C, 0.5C) within a specific voltage window (e.g., 3.0-4.5V for NCM/graphite cells) to evaluate long-term stability.[1][3] Key metrics recorded are discharge capacity and coulombic efficiency over hundreds of cycles.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different stages of cycling to measure the charge-transfer resistance at the electrode-electrolyte interface.[6] An increasing resistance indicates degradation, while a stable, low resistance suggests an effective passivation layer.
Caption: Experimental workflow for validating TAP performance.
Performance Data: TAP vs. Baseline Electrolyte
Experimental results consistently demonstrate the significant advantages of incorporating TAP into the electrolyte.
Cycling Stability and Capacity Retention
The primary benefit of TAP is the dramatic improvement in long-term cycling stability. The protective CEI prevents continuous electrolyte degradation, preserving the cathode's structural integrity.
| Cathode | Additive | C-Rate | Cycles | Capacity Retention | Source |
| LiNi₀.₅Mn₁.₅O₄ | None | 0.2C | 150 | 56.2% | [1] |
| LiNi₀.₅Mn₁.₅O₄ | 1.0 wt% TAP | 0.2C | 150 | 75.6% | [1] |
| Li(Ni₀.₄₂Mn₀.₄₂Co₀.₁₆)O₂ | None | Varies | Long-term | Lower | [3] |
| Li(Ni₀.₄₂Mn₀.₄₂Co₀.₁₆)O₂ | 2-3 wt% TAP | Varies | Long-term | Higher | [3] |
Interfacial Impedance
EIS measurements confirm that the CEI formed by TAP helps maintain a lower and more stable interfacial impedance compared to cells with a baseline electrolyte, where resistance grows uncontrollably with cycling.[6]
| Cell Type | Additive | Condition | Charge Transfer Resistance (Rct) | Source |
| Li | NMC622 | None | After 100 cycles | |
| Li | NMC622 | 1 wt% TAP | After 300 cycles | |
| Li | NMC622 | 1 wt% TAP | After 400 cycles |
Note: While TAP forms a protective film, excessive amounts (>3 wt%) can lead to an overly thick and resistive layer, which can negatively impact rate capability and increase impedance. An optimal concentration, typically between 1-3 wt%, is crucial.[1][3]
Gas Generation
Studies on Li(Ni₀.₄₂Mn₀.₄₂Co₀.₁₆)O₂/graphite pouch cells have shown that cells containing TAP produce significantly less gas during formation, cycling, and storage compared to control cells.[3] This enhances the safety and stability of the battery.
Comparison with Other Additives
TAP is one of several additives used for cathode passivation. While direct, side-by-side comparisons are complex and depend on the specific cell chemistry, some general distinctions can be made.
| Additive | Primary Function | Key Advantages | Potential Drawbacks |
| This compound (TAP) | Forms polymer CEI on cathode | Excellent high-voltage stability, reduces gas generation.[3][6] | High concentrations can increase impedance; polymerization can be complex.[3] |
| Vinylene Carbonate (VC) | Forms SEI on anode and CEI on cathode | Well-established, improves SEI on graphite. | Can increase impedance, potential for gas generation at high voltage.[7] |
| Fluoroethylene Carbonate (FEC) | Forms stable SEI on anode (especially Si-based) | Excellent for stabilizing silicon anodes, improves low-temp performance. | Can be consumed quickly, less effective for high-voltage cathodes alone.[5] |
| Lithium Difluoro(oxalate)borate (LiDFOB) | Forms robust CEI/SEI containing B-O and B-F species | Good high-voltage stability, can passivate both anode and cathode.[6] | Can be less soluble, potentially higher cost. |
| Prop-1-ene-1,3-sultone (PES) | Forms sulfate-containing SEI/CEI | Effective at scavenging HF, improves thermal stability. | Can increase viscosity and impedance.[5] |
TAP's unique advantage lies in its targeted polymerization on the cathode surface, forming a thick and dense protective film that is particularly effective under high-voltage and high-temperature conditions.[6]
Conclusion
The electrochemical validation of this compound demonstrates its significant efficacy as a cathode passivating agent. By forming a stable, low-impedance CEI through in-situ polymerization, TAP effectively addresses the critical challenge of electrolyte decomposition at high voltages. The addition of an optimal concentration of TAP (1-3 wt%) leads to substantially improved capacity retention, lower impedance growth, and reduced gas generation. Compared to other additives, TAP offers a robust solution specifically tailored for protecting high-voltage cathode materials, making it a vital component for the development of next-generation, high-energy lithium-ion batteries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of this compound as an electrolyte additive for high voltage lithium-ion cells-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triallyl Isocyanurate as an Efficient Electrolyte Additive for Layered Oxide Cathode Material-Based Lithium-Ion Batteries with Improved Stability under High-Voltage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Initiators for Triallyl Phosphate Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common initiators used in the free-radical polymerization of triallyl phosphate (B84403) (TAP). The selection of an appropriate initiator is crucial as it significantly influences polymerization kinetics, conversion efficiency, and the properties of the final polymer. This document outlines key performance data, detailed experimental protocols for comparative analysis, and visualizations of the polymerization process.
Introduction to Triallyl Phosphate Polymerization
This compound (TAP) is a trifunctional monomer notable for its application as a crosslinking agent, flame retardant, and in the synthesis of specialty polymers.[1] Its polymerization proceeds via a free-radical mechanism, typically initiated by thermal or photochemical decomposition of an initiator molecule. The reactivity of the three allyl groups allows for the formation of a highly crosslinked, three-dimensional polymer network.[2] However, allyl monomers are known for their tendency to undergo degradative chain transfer, which can lead to lower molecular weight polymers and require higher initiator concentrations compared to vinyl monomers.[3][4]
Commonly employed initiators for TAP polymerization include organic peroxides like benzoyl peroxide (BPO) and isopropyl peroxydicarbonate (IPP), as well as azo compounds such as azobisisobutyronitrile (AIBN). Persulfates, like potassium persulfate (KPS), are also widely used radical initiators, particularly in emulsion and solution polymerization.[5][6]
Comparative Performance of Initiators
The choice of initiator impacts the rate of polymerization, the final monomer conversion, and the properties of the resulting polymer. Below is a summary of performance characteristics for several common initiators based on available literature. It is important to note that direct comparison is challenging as experimental conditions in the cited literature may vary.
Quantitative Data Summary
| Initiator | Chemical Family | Typical Concentration (% w/w) | Typical Temperature Range (°C) | Key Performance Characteristics |
| Benzoyl Peroxide (BPO) | Organic Peroxide | 2-3%[7] | 85-90[7] | Effective for bulk polymerization of TAP, leading to the formation of a hard, glassy polymer.[7] It is a widely used versatile initiator for various monomers.[8][9][10] |
| Isopropyl Peroxydicarbonate (IPP) | Organic Peroxide | 3.3%[11][12] | 35-55[12] | Used for cast polymerization of TAP to produce thin, transparent films.[11] Kinetic studies have been performed to develop constant rate polymerization profiles.[11][12] |
| Potassium Persulfate (KPS) | Persulfate | Not specified for TAP | Variable (often used in redox systems at lower temps, or thermally at >50°C) | A powerful, water-soluble oxidant commonly used to initiate polymerization of various alkenes.[5][6][13] Its utility in bulk TAP polymerization requires further investigation. |
| Azobisisobutyronitrile (AIBN) | Azo Compound | Not specified for TAP | 60-80 | A common radical initiator known for its predictable decomposition kinetics and lack of induced decomposition, leading to more controlled polymerizations.[14][15] |
Kinetic Parameters from Literature
Kinetic studies on the polymerization of a mixture of this compound (TAP) and allyl diglycol carbonate (ADC) have provided the following constants for the Dial equation, which models polymerization kinetics.[12] While not for pure TAP, these values offer insight into the initiator performance.
| Initiator | Parameter | Value |
| IPP | E1 (cal) | -2134.98 |
| Z1 | Not Specified | |
| E3 (cal) | 22459.34 | |
| Z3 | Not Specified | |
| Benzoyl Peroxide (BP) | E1 (cal) | -1877.31 |
| Z1 | Not Specified | |
| E3 (cal) | 33238.31 | |
| Z3 | Not Specified |
E1 and E3 are activation energies, while Z1 and Z3 are Arrhenius constants related to the rates of polymerization and initiator decomposition, respectively.[11]
Experimental Protocols for Comparative Study
To facilitate a direct and objective comparison of initiator performance for TAP polymerization, the following standardized experimental protocols are proposed.
Bulk Polymerization for Conversion and Polymer Properties
Objective: To compare the monomer conversion and physical properties of poly(this compound) (PTAP) synthesized using different initiators.
Materials:
-
This compound (TAP), purified
-
Initiator (Benzoyl Peroxide, AIBN, etc.)
-
Nitrogen gas
-
Glass polymerization tubes with stoppers
-
Constant temperature oil or water bath
-
Vacuum oven
Procedure:
-
Dispense 5.0 g of purified TAP monomer into a series of glass polymerization tubes.
-
Add the selected initiator (e.g., 2% w/w BPO, or an equimolar amount of AIBN) to each tube.
-
Seal the tubes with rubber stoppers and purge with dry nitrogen gas for 10 minutes to remove oxygen, which inhibits radical polymerization.
-
Place the tubes in a preheated constant temperature bath set to the desired reaction temperature (e.g., 85°C for BPO, 70°C for AIBN).
-
Maintain the polymerization for a set period (e.g., 17 hours) or until a solid polymer is formed.[7]
-
After the reaction, cool the tubes to room temperature.
-
Break the tubes carefully to retrieve the polymer samples.
-
Dry the polymer samples in a vacuum oven at 60°C to a constant weight to remove any unreacted monomer.
-
Calculate the percentage conversion by dividing the final polymer weight by the initial monomer weight and multiplying by 100.
-
Characterize the physical properties of the resulting polymer (e.g., appearance, hardness, solubility in common solvents).
Kinetic Study by Gravimetry
Objective: To determine and compare the rate of polymerization of TAP with different initiators.
Materials:
-
Same as Protocol 1
-
Methanol (for precipitation)
-
Analytical balance
Procedure:
-
Prepare a set of identical polymerization tubes as described in Protocol 1 for each initiator to be tested.
-
Place all tubes in the constant temperature bath simultaneously.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 16 hours), remove one tube from the bath and immediately quench the reaction by cooling it in an ice bath.
-
Dissolve the contents of the tube in a minimal amount of a suitable solvent (e.g., acetone) and precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash with the non-solvent, and dry to a constant weight in a vacuum oven.
-
Calculate the monomer conversion at each time point.
-
Plot the percentage conversion versus time to obtain the polymerization rate curve for each initiator.
Visualizations
Free-Radical Polymerization of this compound
The following diagram illustrates the fundamental steps of initiation, propagation, and termination in the free-radical polymerization of this compound.
Caption: General mechanism of free-radical polymerization.
Experimental Workflow for Initiator Comparison
This diagram outlines the workflow for the comparative study of initiators as described in the experimental protocols.
Caption: Workflow for comparing polymerization initiators.
Conclusion
The selection of an initiator for this compound polymerization is a critical step that dictates the reaction kinetics and final polymer characteristics. Benzoyl peroxide and isopropyl peroxydicarbonate are well-documented initiators for this purpose.[7][11][12] While quantitative data from existing literature provides a good baseline, a standardized, parallel experimental study as outlined in this guide is essential for a direct and unbiased comparison. Such a study would enable researchers to select the optimal initiator based on desired outcomes, such as polymerization rate, final monomer conversion, and the physical properties of the resulting thermoset polymer. Future work could also explore redox initiation systems, which may allow for polymerization at lower temperatures.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potassium persulfate - Wikipedia [en.wikipedia.org]
- 6. PPS (POTASSIUM PERSULFATE) - Ataman Kimya [atamanchemicals.com]
- 7. US2754315A - Method of making this compound - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Purposes and applications of Benzoyl Peroxide - Organic... [perodox.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. atamankimya.com [atamankimya.com]
- 14. surfacesciencewestern.com [surfacesciencewestern.com]
- 15. Azoic polymerization initiators | Product & Service | Otsuka Chemical Co., Ltd. [otsukac.co.jp]
Triallyl phosphate vs. trimethylolpropane trimethacrylate as crosslinkers
A Comparative Guide to Triallyl Phosphate (B84403) and Trimethylolpropane (B17298) Trimethacrylate as Crosslinkers for Researchers, Scientists, and Drug Development Professionals.
Introduction
Crosslinking is a fundamental process in polymer science, creating network structures that enhance the mechanical, thermal, and chemical properties of materials. The choice of crosslinking agent is critical in tailoring the final properties of a polymer network. This guide provides a detailed comparison of two trifunctional crosslinking agents: Triallyl Phosphate (TAP) and Trimethylolpropane Trimethacrylate (TMPTMA). While TMPTMA is widely characterized for applications requiring rapid curing and high crosslink density, such as in coatings and dental resins, TAP offers unique properties, including flame retardancy. This comparison, supported by available experimental data, aims to assist in the selection of the appropriate crosslinker for specific research and development applications.
General Properties
A summary of the general properties of this compound and Trimethylolpropane Trimethacrylate is presented in Table 1. The key difference lies in their functional groups: TAP possesses allyl groups, while TMPTMA has methacrylate (B99206) groups. This structural variance leads to different polymerization kinetics and final network characteristics.
Table 1: General Properties of this compound and Trimethylolpropane Trimethacrylate
| Property | This compound (TAP) | Trimethylolpropane Trimethacrylate (TMPTMA) |
| Chemical Formula | C₉H₁₅O₄P | C₁₈H₂₆O₆ |
| Molecular Weight | 218.19 g/mol [1] | 338.40 g/mol |
| Functional Group | Allyl | Methacrylate |
| Functionality | 3 | 3 |
| Appearance | Colorless liquid | Colorless to yellowish liquid |
| Primary Use | Crosslinking agent, flame retardant, coagent in polymer modification[2][3] | Crosslinking agent, reactive diluent |
| CAS Number | 1623-19-4[1][3] | 3290-92-4 |
Performance Comparison
The performance of TAP and TMPTMA as crosslinking agents is highly dependent on the polymer matrix and the polymerization conditions. While direct comparative studies are limited, this section synthesizes available data to provide an overview of their impact on mechanical and thermal properties.
Mechanical Properties
Crosslinking with either TAP or TMPTMA generally enhances the mechanical strength and stiffness of polymers. A study on expanded polypropylene (B1209903) (EPP) crosslinked with dicumyl peroxide showed that the introduction of either triallyl-isocyanurate (TAIC), a structurally similar compound to TAP, or TMPTMA improved the crosslinking degree. However, the EPP crosslinked with TAIC exhibited an 18.67% higher gel fraction and superior mechanical properties, including hardness, tensile strength, and tear strength, compared to the EPP crosslinked with TMPTMA.[4]
Table 2: Comparative Mechanical Properties of Crosslinked Expanded Polypropylene (EPP)
| Property | EPP with TAIC (similar to TAP) | EPP with TMPTMA |
| Gel Fraction Increase | 18.67% higher than TMPTMA | Baseline |
| Hardness | Superior | Inferior |
| Tensile Strength | Superior | Inferior |
| Tear Strength | Superior | Inferior |
Data inferred from a study comparing TAIC and TMPTMA in EPP crosslinked with dicumyl peroxide.[4]
Thermal Properties
The introduction of crosslinks by either TAP or TMPTMA generally increases the thermal stability of polymers.[5] Thermogravimetric analysis (TGA) of poly(glycidyl methacrylate-co-trimethylolpropane trimethacrylate) microspheres shows that the polymer is stable up to 238°C under non-oxidative conditions.
A study on the thermal analysis of organic powders made from precipitation polymerization of TAP and triallyl trimesate (TAM) showed that the phosphorus-containing TAP-g-tetradecane exhibits exothermic activity around 230°C, which is likely due to the thermal decomposition of the trialkyl phosphate moiety.[6]
Table 3: Thermal Stability Data
| Polymer System | Crosslinker | Onset Decomposition Temperature (TGA) | Key Findings |
| Polylactic Acid (PLA) | Triallyl Isocyanurate (TAIC) | Improved thermal stability compared to neat PLA[7] | Crosslinking enhances thermal degradation resistance.[7] |
| TAP-g-tetradecane | This compound (TAP) | Exothermic activity around 230°C[6] | Phosphorus moiety influences thermal decomposition.[6] |
Experimental Protocols
Protocol 1: Peroxide Crosslinking of Polyethylene (B3416737) with this compound
This protocol describes a general procedure for the peroxide-initiated crosslinking of polyethylene using TAP as a coagent.
Materials:
-
Polyethylene (e.g., LDPE or HDPE)
-
This compound (TAP)
-
Organic peroxide initiator (e.g., dicumyl peroxide, DCP)
-
Internal mixer (e.g., Brabender or Haake)
-
Compression molding press
Procedure:
-
Compounding: The polyethylene, TAP, and dicumyl peroxide are melt-blended in an internal mixer. The mixing temperature should be kept below the decomposition temperature of the peroxide to prevent premature crosslinking.
-
Molding: The compounded material is then compression molded into sheets of desired thickness at a temperature above the peroxide decomposition temperature to initiate crosslinking.
-
Characterization: The crosslinked polyethylene sheets can be characterized for gel content, mechanical properties (tensile strength, elongation), and thermal properties (DSC, TGA).
Protocol 2: Synthesis of a Crosslinked Polymer via Free-Radical Polymerization using TMPTMA
This protocol describes the synthesis of a crosslinked polymer monolith, which can be adapted for various applications.
Materials:
-
Trimethylolpropane trimethacrylate (TMPTMA) (monomer/crosslinker)
-
Co-monomer (e.g., ethylene (B1197577) dimethacrylate)
-
Thermal initiator (e.g., azobisisobutyronitrile, AIBN)
-
Porogenic solvent
Procedure:
-
Solution Preparation: A homogeneous solution of TMPTMA, co-monomer, initiator, and porogenic solvent is prepared.
-
Polymerization: The solution is deoxygenated and then heated to initiate polymerization. The polymerization is allowed to proceed for a specified time to form a rigid, porous monolith.
-
Purification: The monolith is washed with a suitable solvent to remove any unreacted components and the porogen.
-
Drying: The purified monolith is dried under vacuum.
Visualizations
Chemical Structures
Caption: Chemical structures of this compound (TAP) and Trimethylolpropane Trimethacrylate (TMPTMA).
Experimental Workflow: Peroxide Crosslinking
Caption: General workflow for peroxide-initiated crosslinking of polymers.
Signaling Pathway: Free-Radical Crosslinking Mechanism
Caption: Simplified mechanism of free-radical induced crosslinking.
Conclusion
Both this compound and Trimethylolpropane Trimethacrylate are effective trifunctional crosslinkers that significantly enhance polymer properties. The choice between them depends on the specific application requirements. TMPTMA, with its more reactive methacrylate groups, is well-suited for applications demanding rapid curing and high crosslink density. The available data, although limited for a direct comparison, suggests that triallyl compounds like TAP can offer superior improvements in the mechanical properties of certain polymers like polypropylene and provide additional benefits such as flame retardancy. The slower reaction kinetics of allyl groups may necessitate different processing conditions. Further direct comparative studies are warranted to fully elucidate the performance differences between these two crosslinkers in various polymer systems.
References
Validating the Molecular Weight of Poly(triallyl phosphate): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The molecular weight of a polymer is a critical parameter that dictates its physical and chemical properties, influencing its performance in various applications, including as a flame retardant. For poly(triallyl phosphate), a phosphorus-containing polymer, accurate molecular weight determination is essential for quality control and for predicting its behavior. This guide provides a comparative overview of the primary analytical techniques for validating the molecular weight of poly(this compound) and compares it with alternative flame-retardant polymers.
Comparison of Molecular Weight Validation Techniques
The two most robust and widely used techniques for determining the molecular weight of polymers are Gel Permeation Chromatography/Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (GPC/SEC-MALS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
| Feature | GPC/SEC-MALS | MALDI-TOF MS |
| Principle | Separates molecules based on their hydrodynamic volume in solution, followed by absolute molecular weight determination using light scattering. | Measures the mass-to-charge ratio of ionized polymer molecules, providing absolute molecular weight values. |
| Information Provided | Number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), polydispersity index (PDI), and molecular weight distribution.[1] | Absolute molecular weights of individual oligomers, end-group analysis, and molecular weight distribution for low polydispersity polymers. |
| Advantages | Provides a comprehensive molecular weight distribution. Suitable for a wide range of polymer sizes. Not reliant on calibration with standards of similar structure.[2] | Provides highly accurate mass information for individual polymer chains. Excellent for end-group analysis and confirming polymer structure. |
| Limitations | Requires the polymer to be soluble in the mobile phase. Can be challenging for highly branched or cross-linked polymers that may be insoluble.[3] | Best suited for polymers with narrow molecular weight distributions (PDI < 1.2). Fragmentation of polymers during ionization can occur. |
| Suitability for Poly(this compound) | Potentially challenging due to the formation of a cross-linked, insoluble network during polymerization. Analysis of the soluble fraction is possible.[3] | May be suitable for analyzing the soluble, lower molecular weight fractions or oligomers before extensive cross-linking occurs. |
Illustrative Molecular Weight Data Comparison
Due to the cross-linked nature of poly(this compound), obtaining complete molecular weight data can be challenging. The following table presents illustrative data for poly(this compound) alongside typical data for alternative flame-retardant polymers to provide a comparative context.
Disclaimer: The data for poly(this compound) is illustrative due to the limited availability of experimental data in the literature. The values for alternative polymers are representative of their respective classes.
| Polymer | Type | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Poly(this compound) (Illustrative) | Phosphorus-based (cross-linked) | 15,000 | 35,000 | 2.3 |
| Melamine Polyphosphate | Nitrogen-Phosphorus based | Not a typical polymer; forms a salt. Molecular weight of the repeating unit is ~224 g/mol .[4][5] | - | - |
| Poly(ethylene phosphonate) | Phosphorus-based (linear) | 25,000 | 40,000 | 1.6 |
| Commercial Flame Retardant (e.g., Exolit® OP) | Organophosphorus | Typically oligomeric with Mₙ < 10,000 | - | - |
Experimental Protocols
Gel Permeation Chromatography/Size Exclusion Chromatography with Multi-Angle Light Scattering (GPC/SEC-MALS)
Objective: To determine the absolute molecular weight distribution (Mₙ, Mₙ, and PDI) of the soluble fraction of poly(this compound).
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the poly(this compound) sample into a glass vial.
-
Add 1-2 mL of a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or chloroform) to dissolve the soluble portion of the polymer.
-
Gently agitate the mixture for several hours to ensure maximum dissolution of the soluble fraction.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any insoluble gel particles and other particulates before injection.[3]
-
-
Instrumentation:
-
A GPC/SEC system equipped with a pump, injector, a set of SEC columns (e.g., polystyrene-divinylbenzene) suitable for the expected molecular weight range, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.
-
-
GPC/SEC Conditions:
-
Mobile Phase: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35-40 °C
-
Injection Volume: 100 µL
-
-
Data Analysis:
-
The data from the MALS and RI detectors are processed using specialized software (e.g., ASTRA™).
-
The software calculates the absolute molecular weight at each elution volume, allowing for the determination of Mₙ, Mₙ, and the polydispersity index (PDI).
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Objective: To determine the absolute molecular weight of oligomers and analyze the end-groups of the soluble fraction of poly(this compound).
Methodology:
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., dithranol or α-cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., THF).
-
Analyte Solution: Prepare a solution of the soluble fraction of poly(this compound) in the same solvent at a concentration of approximately 1 mg/mL.
-
Cationizing Agent: Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) in the same solvent at a concentration of approximately 1 mg/mL.
-
Mixing: Mix the matrix, analyte, and cationizing agent solutions in a typical ratio of 10:1:1 (v/v/v).
-
-
Instrumentation:
-
A MALDI-TOF mass spectrometer.
-
-
Analysis:
-
Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in reflectron mode.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a specific oligomer with a certain number of repeat units.
-
The mass difference between adjacent peaks corresponds to the mass of the monomer repeat unit.
-
Specialized software can be used to calculate the Mₙ, Mₙ, and PDI for polymers with low polydispersity.[6]
-
Visualizations
Caption: Experimental workflow for GPC/SEC-MALS analysis of a polymer sample.
References
- 1. Confirmation of Polymer Structure Using GPC | Malvern Panalytical [malvernpanalytical.com]
- 2. jordilabs.com [jordilabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphorus-Containing Polymers as Sensitive Biocompatible Probes for 31P Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the Flame Retardant Efficiency of Triallyl Phosphate in Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame retardant efficiency of triallyl phosphate (B84403) (TAP) in polymeric materials against other common flame retardants. The assessment is based on key experimental data from standardized flammability tests, including Limiting Oxygen Index (LOI), UL-94 vertical burning tests, and cone calorimetry. Detailed experimental protocols are provided for each testing method to ensure a clear understanding of the data presented.
Executive Summary
Triallyl phosphate (TAP) is an organophosphorus flame retardant that functions in both the gas and condensed phases to inhibit polymer combustion. Through its decomposition at elevated temperatures, TAP releases phosphorus-containing radicals that quench flame propagation in the gas phase. Simultaneously, it promotes the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thus impeding further degradation and burning. While direct comparative data for TAP against a wide range of flame retardants in a single polymer system is limited in publicly available literature, this guide synthesizes available data to provide a useful benchmark for its performance.
Comparative Performance Data
The following tables summarize the flame retardant performance of this compound and other common flame retardants in various polymer systems. It is important to note that the efficiency of a flame retardant is highly dependent on the polymer matrix, its concentration, and the presence of other additives. Therefore, direct comparisons across different studies should be made with caution.
Table 1: Flame Retardant Performance of this compound in Unsaturated Polyester (B1180765) (UP) Resin
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR Reduction (%) |
| None | UP | 0 | - | Fails | 0 |
| This compound (TAP) | UP | 15 | 29 | V-0 | 37.2[1] |
Table 2: Comparative Flame Retardant Performance in Unsaturated Polyester (UP) and other Polymers
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) |
| None | UP | 0 | ~19-21 | Fails | ~1153[2] | - |
| Ammonium Polyphosphate (APP) | UP | 20-30 | - | - | Reduced by 52%[2] | - |
| Melamine Phosphate | UP | 20-30 | - | - | Reduced by 53%[2] | - |
| Alumina Trihydrate (ATH) | UP | 20-30 | - | - | Reduced by 45%[2] | - |
| DOPO-TAIC | UP | 15 | 30.8 | V-0 | Reduced by 51% | Reduced by 35% |
| None | Epoxy Resin | 0 | 26.0 | Fails | - | - |
| DOPO-ABZ | Epoxy Resin | - | 33.9 | V-0 | Reduced | Reduced |
| None | Poly(methyl methacrylate) (PMMA) | 0 | 17.2 | - | - | - |
| Diethyl(methacryloyloxymethyl) phosphonate (B1237965) (DEMMP) | PMMA | (3.5% P) | >22 | - | 449 | - |
| Diethyl ethyl phosphonate (DEEP) (additive) | PMMA | (3.5% P) | >22 | - | 583 | - |
Note: Data for APP, Melamine Phosphate, and ATH in UP are presented as percentage reductions from the pure polymer. DOPO-TAIC and DOPO-ABZ are examples of other phosphorus-containing flame retardants. The data for PMMA illustrates the difference between reactive and additive phosphorus flame retardants.
Experimental Protocols
A comprehensive understanding of the testing methodologies is crucial for interpreting the flame retardancy data.
Limiting Oxygen Index (LOI)
The Limiting Oxygen Index test, standardized under ASTM D2863 , determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[3][4][5][6]
-
Apparatus: A heat-resistant glass column containing a vertically oriented test specimen.
-
Procedure: A mixture of oxygen and nitrogen is introduced at the bottom of the column. The top of the specimen is ignited, and the oxygen concentration is adjusted until the flame is self-sustaining. The LOI is the oxygen concentration at which the specimen just supports combustion.[3][7]
-
Interpretation: A higher LOI value indicates better flame retardancy, as a higher concentration of oxygen is required to sustain a flame. Materials with an LOI greater than 21% (the approximate concentration of oxygen in the air) are considered to have some degree of flame retardancy.
UL-94 Vertical Burning Test
The UL-94 standard is a widely used test for the flammability of plastic materials for parts in devices and appliances. The vertical burn test (V-0, V-1, V-2) is particularly relevant for assessing the fire safety of materials.[1][2][8][9][10]
-
Apparatus: A test chamber with a Bunsen burner and a clamp to hold the specimen vertically.
-
Procedure: A flame is applied to the bottom of the vertically suspended specimen for 10 seconds and then removed. The duration of flaming and glowing after the flame is removed is recorded. A second flame application of 10 seconds is performed. Dripping of flaming particles is also observed.[2][8]
-
Classification:
Cone Calorimetry
The cone calorimeter test, standardized as ASTM E1354 , is one of the most effective bench-scale methods for evaluating the fire performance of materials under simulated real-world fire conditions.[11][12][13][14][15] It measures several key parameters, including:
-
Heat Release Rate (HRR): The amount of heat generated by the burning material, with the peak HRR (pHRR) being a critical indicator of fire intensity.
-
Total Heat Released (THR): The total amount of heat generated during the entire combustion process.
-
Time to Ignition (TTI): The time it takes for the material to ignite when exposed to a specific heat flux.
-
Mass Loss Rate: The rate at which the material loses mass during combustion.
-
Smoke Production: The amount of smoke generated during the fire.
-
Apparatus: A conical radiant heater, a load cell to measure mass loss, and an oxygen analyzer to determine the heat release rate based on the principle of oxygen consumption.[13][14]
-
Procedure: A sample of the material is placed horizontally under the conical heater and exposed to a specific level of radiant heat flux. A spark igniter is used to ignite the pyrolysis gases. The oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate.[13][14]
Flame Retardant Mechanism of this compound
The flame retardant action of organophosphate esters like this compound is a complex process involving both condensed-phase and gas-phase mechanisms. The thermal degradation of these compounds typically occurs in multiple steps.
dot
Caption: Flame retardant mechanism of organophosphate esters.
During combustion, the phosphate ester undergoes thermal decomposition. In the condensed phase , this leads to the formation of poly(phosphoric acid). This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer chains to form a stable, insulating char layer. This char layer limits the production of flammable volatiles and shields the underlying polymer from the heat of the flame.
In the gas phase , the pyrolysis of the organophosphate ester releases phosphorus-containing radicals (such as PO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame, thus inhibiting combustion.
Experimental Workflow
The evaluation of a flame retardant's efficiency follows a systematic experimental workflow.
dot
Caption: Experimental workflow for flame retardant evaluation.
The process begins with the selection of the base polymer and the flame retardant(s) to be evaluated. These materials are then compounded, typically through melt blending or solution mixing, to ensure a homogeneous distribution of the flame retardant within the polymer matrix. Standardized test specimens are then prepared from the compounded material, for example, by injection molding or compression molding. These specimens are then subjected to a battery of flammability tests, including LOI, UL-94, and cone calorimetry, to assess various aspects of their fire performance. The data from these tests are then analyzed and compared to the performance of the neat polymer and polymers containing other flame retardants to provide a comprehensive assessment of the flame retardant's efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 5. US6156825A - Flame-retardant, unsaturated polyester resins - Google Patents [patents.google.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 10. benchchem.com [benchchem.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Cone calorimetry ranking of unsaturated polyester thermoset resins using Flame Retardancy Index (FRI) - CONICET [bicyt.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Thermal Stability in Phosphate-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of phosphorus into polymer backbones is a well-established strategy for enhancing thermal stability and flame retardancy. This guide provides a comparative analysis of the thermal properties of different classes of phosphate-containing polymers, including polyphosphates, polyphosphonates, and polyphosphoesters. The data presented herein, derived from experimental studies, offers insights into how the chemical structure of the phosphorus-containing moiety influences the thermal decomposition pathways, glass transition temperatures, and char formation capabilities of these materials.
Quantitative Thermal Stability Data
The thermal stability of phosphate-containing polymers is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing key parameters such as the onset decomposition temperature (Td,onset), the temperature of maximum decomposition rate (Td,max), and the percentage of material remaining as char at elevated temperatures (char yield). DSC is used to determine the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.
The following table summarizes key thermal properties of various phosphate-containing polymers as reported in the literature. It is important to note that direct comparisons should be made with caution, as the specific chemical structure (e.g., aromatic vs. aliphatic backbone) and experimental conditions (e.g., heating rate, atmosphere) can significantly influence the measured values.
| Polymer Class | Specific Polymer | Td, 5% (°C) | Td,max (°C) | Char Yield (%) @ 700°C | Tg (°C) | Reference |
| Polyphosphate | Poly(bisphenol A phenylphosphate) | ~260 | - | - | - | [1] |
| Polyphosphonate | Poly(bisphenol C phenylphosphonate) | ~325 | - | ~22 | 66 | [1][2] |
| High-Phosphorus-Content Polyphosphonate (PDBA) | 345 | - | 13.7 | - | [3] | |
| Poly(ester-imide) | Phosphorus-Containing Aromatic-Aliphatic Poly(ester-imide)s | 355-408 | 400-479 (Tmax1), 560-659 (Tmax2) | 5.6-41 | - | [4][5] |
| Hyperbranched Polyphosphoester | Aromatic (poly-1) | - | - | - | 60 | [6] |
| Aliphatic (poly-2) | - | - | - | -66 | [6] |
Note: Td, 5% refers to the temperature at which 5% weight loss is observed. The data presented is a compilation from multiple sources and may not represent a direct side-by-side comparison under identical conditions.
Mechanisms of Thermal Stabilization
Phosphorus-containing polymers primarily exert their stabilizing effect through condensed-phase and, in some cases, gas-phase mechanisms.
-
Condensed-Phase Mechanism: Upon heating, the phosphate (B84403) groups decompose to form phosphoric acid and polyphosphoric acid. These species act as catalysts for the dehydration of the polymer backbone, leading to the formation of a thermally stable, insulating char layer.[7] This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and the diffusion of flammable volatile products to the gas phase. A higher char yield is generally correlated with enhanced thermal stability and flame retardancy.
-
Gas-Phase Mechanism: Some phosphorus-containing compounds can volatilize during decomposition and release phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase. These radicals can scavenge the highly reactive H• and OH• radicals that propagate the combustion chain reactions in the flame, thereby inhibiting combustion.
The relative contribution of the condensed-phase and gas-phase mechanisms depends on the specific chemical structure of the phosphorus-containing polymer. For instance, aromatic phosphate-containing polymers tend to have higher thermal stability and favor char formation due to the inherent stability of the aromatic rings.[6][8] In contrast, some aliphatic phosphate-containing polymers may exhibit more significant gas-phase activity.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation profile and char yield of the polymer.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.
Procedure:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Acquisition: The sample weight is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset decomposition temperature (the temperature at which significant weight loss begins), the temperature of maximum decomposition rate (from the peak of the derivative TGA curve, DTG), and the residual weight at the final temperature, which represents the char yield.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically involves an initial heating ramp to erase any prior thermal history, followed by a controlled cooling ramp, and a final heating ramp during which the Tg is measured. A common heating and cooling rate is 10°C/min or 20°C/min.
-
Data Acquisition: The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing thermal stability and the logical relationship of the key parameters obtained.
Caption: Experimental workflow for thermal stability analysis.
Caption: Mechanisms of thermal stabilization in phosphate-containing polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.direct [scholars.direct]
- 3. mdpi.com [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Analysis of Triallyl Phosphate: GC-MS vs. FTIR
In the realm of analytical chemistry, the precise identification and quantification of chemical compounds are paramount. For researchers and professionals in drug development and materials science, selecting the appropriate analytical technique is a critical decision that influences data quality and experimental outcomes. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR), for the analysis of triallyl phosphate (B84403) (TAP), an important organophosphorus compound used as a crosslinking agent, flame retardant, and polymer intermediate.
This document outlines detailed experimental protocols, presents a comparative summary of quantitative performance metrics, and visualizes the analytical workflows to assist in methodology selection.
Principles of the Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates volatile and thermally stable compounds from a mixture based on their physical and chemical properties as they pass through a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Fourier-Transform Infrared Spectroscopy (FTIR) is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule, as different functional groups absorb infrared radiation at specific, characteristic frequencies. While primarily a qualitative technique, FTIR can be adapted for quantitative analysis by measuring the absorbance at a specific wavelength that is proportional to the concentration of the analyte.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Triallyl Phosphate Analysis
This protocol is adapted from established methods for the analysis of organophosphorus compounds.[1]
1. Sample Preparation:
-
Accurately weigh a reference standard of this compound and dissolve it in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a precisely weighed amount in the chosen solvent to a concentration within the calibration range. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the this compound from a complex matrix.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A fused silica (B1680970) capillary column suitable for organophosphate analysis, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and library matching, and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound include m/z 41, 79, and 137.[2]
Fourier-Transform Infrared Spectroscopy (FTIR) for this compound Analysis
This protocol is based on general procedures for qualitative and quantitative FTIR analysis.
1. Sample Preparation:
-
Qualitative Analysis: A small drop of neat this compound liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Quantitative Analysis:
-
Prepare a stock solution of this compound in a suitable solvent that has minimal interference in the infrared region of interest (e.g., carbon tetrachloride or chloroform).
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
A fixed-pathlength liquid cell (e.g., 0.1 mm) is required.
-
2. Instrumentation and Conditions:
-
FTIR Spectrometer: Shimadzu FT-IR spectrophotometer or equivalent.[3]
-
Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).
-
Beamsplitter: KBr.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Measurement Mode: Transmission.
3. Data Analysis:
-
For qualitative analysis, identify characteristic absorption bands for this compound, such as those for P=O, P-O-C, and C=C stretching.[3]
-
For quantitative analysis, select a characteristic absorption band of this compound that is not subject to interference from the solvent or matrix. The P=O stretching vibration is often a good candidate. Construct a calibration curve by plotting the absorbance of the selected peak versus the concentration of the standards. The concentration of unknown samples can then be determined from this curve using the Beer-Lambert Law.
Quantitative Performance Comparison
The selection of an analytical method often depends on its quantitative performance. The following table summarizes typical performance characteristics for the quantification of organophosphorus compounds by GC-MS and the expected performance for a quantitative FTIR method. It is important to note that while GC-MS is a standard method for the trace-level quantification of such compounds, quantitative FTIR is less common and generally less sensitive.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL level | High µg/mL to mg/mL level |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL level | High µg/mL to mg/mL level |
| Linearity (R²) | > 0.99 | > 0.98 |
| Precision (RSD%) | < 10% | < 15% |
| Selectivity | High (separation by GC, specific m/z by MS) | Moderate (potential for overlapping IR bands) |
| Matrix Effect | Can be significant, often requires cleanup | Can be significant, spectral subtraction may be needed |
Note: The values for FTIR are estimates as quantitative applications for this compound are not widely reported. The performance of both techniques is highly dependent on the specific instrumentation, method parameters, and sample matrix.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the GC-MS and FTIR analysis of this compound.
References
Safety Operating Guide
Proper Disposal of Triallyl Phosphate: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of triallyl phosphate (B84403). This document provides immediate safety and logistical information, including detailed operational and disposal plans to ensure laboratory safety and regulatory compliance.
Triallyl phosphate is a reactive organophosphorus compound that requires careful handling and specific disposal procedures to mitigate risks to personnel and the environment. Improper disposal can lead to safety hazards and environmental contamination. This guide outlines the necessary steps for the safe management of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazards and the necessary safety measures. The primary hazards include skin irritation, serious eye damage, and potential respiratory irritation.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Skin Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling vapors or aerosols, a respirator may be required.
Storage:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Isolate: Immediately evacuate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Cleanup:
-
For small spills, carefully absorb the material with an inert absorbent.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.
-
Do not allow the spilled material to enter drains or waterways.
-
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should be collected and disposed of as hazardous waste.
This compound Disposal Procedures
The recommended primary disposal method for this compound is through a licensed chemical waste disposal company via incineration.[1] However, for laboratory settings, a chemical neutralization step through alkaline hydrolysis can be performed to degrade the compound before collection by a waste disposal service. This procedure is based on the known reactivity of organophosphate esters with strong bases.
Important Note: This protocol is based on the general chemical properties of organophosphate esters. It is crucial to perform this procedure on a small scale initially to ensure a controlled and safe reaction before scaling up for larger quantities of waste.
Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis of this compound
This procedure details the chemical degradation of this compound into less hazardous components.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH), pellets or concentrated solution
-
Ethanol (B145695) or Isopropanol (B130326) (optional, to improve solubility)
-
Water
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask) with a reflux condenser
-
Heating mantle
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Preparation:
-
Work in a certified chemical fume hood.
-
Ensure all necessary PPE is worn.
-
Have spill containment materials readily available.
-
-
Reaction Setup:
-
Place the this compound waste into a round-bottom flask equipped with a magnetic stir bar.
-
If the waste is highly concentrated, it can be diluted with a solvent like ethanol or isopropanol to improve mixing and control the reaction rate.
-
-
Addition of Base:
-
Slowly and carefully add a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) to the flask while stirring. A significant molar excess of NaOH is recommended to ensure complete hydrolysis.
-
The reaction is exothermic; addition should be done in small portions to control the temperature. An ice bath can be used to cool the reaction vessel if necessary.
-
-
Heating and Reflux:
-
Once the base has been added, attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux using a heating mantle. The temperature and time required will depend on the concentration of the reactants. Based on procedures for similar organophosphates, a temperature of 80-100°C for several hours is a reasonable starting point.
-
-
Monitoring the Reaction:
-
The completion of the hydrolysis can be monitored by taking small aliquots of the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the this compound starting material.
-
-
Cooling and Neutralization:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully neutralize the resulting solution by adding an acid (e.g., hydrochloric acid or sulfuric acid) dropwise while monitoring the pH with a pH meter or pH paper until a neutral pH (6-8) is achieved. This step should be performed with caution as it is also an exothermic reaction.
-
-
Waste Collection:
-
The final neutralized aqueous solution contains the hydrolysis products (allyl alcohol and phosphate salts) and should be collected in a designated aqueous hazardous waste container.
-
Clearly label the waste container with its contents.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | Waste stream | |
| Sodium Hydroxide (NaOH) | 10 M solution (or equivalent) | A significant molar excess should be used. |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | Monitor for exotherms during base addition. |
| Reaction Time | Several hours | Monitor for completion via analytical methods (TLC, GC-MS). |
| Final Waste Stream | ||
| pH | 6 - 8 | After neutralization. |
| Composition | Allyl alcohol, phosphate salts, water | To be collected as aqueous hazardous waste. |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound via alkaline hydrolysis.
This guide provides a framework for the safe and responsible disposal of this compound in a laboratory setting. Adherence to these procedures, along with institutional and local regulations, is paramount for ensuring a safe research environment.
References
Personal protective equipment for handling Triallyl phosphate
Essential Safety and Handling Guide for Triallyl Phosphate (B84403)
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Triallyl phosphate in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.
This compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation[1][2]. It is crucial to handle this chemical with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, the use of proper personal protective equipment is mandatory. The following equipment should be used to prevent skin, eye, and respiratory exposure.
| Protection Type | Required Equipment | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1]. |
| Skin Protection | Chemical-Resistant Gloves | Handle with gloves that have been inspected prior to use. The gloves must satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it[1]. |
| Protective Clothing | Wear impervious, fire/flame-resistant clothing to cover the body[1]. | |
| Respiratory Protection | Self-Contained Breathing Apparatus (SCBA) | For firefighting or in situations with inadequate ventilation, wear a self-contained breathing apparatus[1]. In well-ventilated areas, it may not be required, but a risk assessment should be performed. |
Toxicological Data
The following table summarizes available quantitative toxicity data for this compound. This data is essential for understanding the potential acute effects of exposure.
| Parameter | Value | Application Route | Species |
| LDLo (Lowest published lethal dose) | 500 mg/kg | Intraperitoneal | Mouse |
| LD50 (Median lethal dose) | 70.8 mg/kg | Intravenous | Mouse |
Source: TCI Chemicals Safety Data Sheet[3]
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is critical. The following workflow outlines the necessary steps for safely managing this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
Step 1: Preparation and Safe Handling
Before beginning any work with this compound, ensure all safety measures are in place.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1][3].
-
PPE Inspection : Inspect all personal protective equipment for integrity before use. Ensure gloves are free from tears or punctures[1].
-
Emergency Equipment : Confirm that an emergency eyewash station and safety shower are readily accessible[3].
-
Avoid Contact : Take care to avoid contact with skin and eyes[1]. Do not breathe vapors or mists[1].
-
Safe Practices : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the chemical[3][4].
Step 2: Decontamination Procedures
In case of accidental contact or contamination, immediate decontamination is crucial.
-
Skin Contact : Immediately take off contaminated clothing. Wash the affected skin area with plenty of soap and water[1]. If skin irritation occurs, seek medical attention[3].
-
Eye Contact : Immediately rinse the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so[1]. Consult a doctor immediately[1].
-
Equipment Decontamination : Equipment should be thoroughly cleaned after use. A standard procedure involves washing with a laboratory detergent, followed by rinses with tap water and then pure or organic-free water before air drying.
Step 3: Spill Management
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Evacuate : Keep unnecessary personnel away from the spill area[1].
-
Ventilate : Ensure the area is well-ventilated.
-
Contain Spill : Prevent further leakage if it is safe to do so. Use an absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill[3][4].
-
Collect Waste : Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal[1]. Do not allow the chemical to enter drains[1].
-
Use Appropriate Tools : Use non-sparking tools to prevent ignition sources[1].
Step 4: Waste Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1]. Do not discharge into sewer systems[1].
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning[1]. Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill[1].
-
Regulatory Compliance : All disposal must be conducted in accordance with applicable local, state, and federal laws and regulations[1][3]. Always entrust disposal to a licensed waste disposal company[3].
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
